molecular formula C10H16SeSi B1583261 Trimethyl((phenylseleno)methyl)silane CAS No. 56253-60-2

Trimethyl((phenylseleno)methyl)silane

Cat. No.: B1583261
CAS No.: 56253-60-2
M. Wt: 243.29 g/mol
InChI Key: QXFASNHOOXGHDD-UHFFFAOYSA-N
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Description

Trimethyl((phenylseleno)methyl)silane is a versatile organosilicon and organoselenium reagent that provides a valuable synthon for introducing selenium-containing functional groups into molecular frameworks. Its primary research value lies in its use as a precursor for nucleophilic phenylselenomethyl anions. Upon treatment with a base, such as a fluoride ion or an alkyllithium compound, it can generate a carbanion that serves as a masked nucleophile for carbon-carbon bond formation, a key step in constructing complex organic molecules . This reagent is particularly useful in synthetic organic chemistry for the selenylation of various electrophiles. The resulting phenylseleno-containing intermediates can subsequently be manipulated in further transformations, most notably in elimination reactions to generate vinylsilanes or other unsaturated systems. The trimethylsilyl group acts as a stable protecting group for the carbon nucleophile and can also influence the regioselectivity and stereochemistry of reactions. Researchers employ this compound and similar silanes in the synthesis of natural products, pharmaceuticals, and novel materials . Handling and Usage Note: This product is intended for research purposes in a controlled laboratory setting by qualified personnel. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, must be observed. Please consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

trimethyl(phenylselanylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16SeSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFASNHOOXGHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Se]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SeSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204804
Record name Trimethyl((phenylseleno)methyl)silane
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Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56253-60-2
Record name [[(Trimethylsilyl)methyl]seleno]benzene
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Record name Trimethyl((phenylseleno)methyl)silane
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Record name Trimethyl((phenylseleno)methyl)silane
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Record name Trimethyl[(phenylseleno)methyl]silane
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Foundational & Exploratory

Trimethyl((phenylseleno)methyl)silane: A Strategic Reagent for Homologation and Vinyl Selenide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) is a bifunctional organometallic reagent that serves as a linchpin in modern organic synthesis. Characterized by the synergistic stabilization of carbanions by adjacent silicon and selenium atoms, this compound acts as a versatile building block for the stereoselective synthesis of vinyl selenides via Peterson olefination. Furthermore, it functions as a synthetic equivalent for the formyl anion, enabling one-carbon homologation sequences. This guide provides a comprehensive technical analysis of its properties, synthesis, reaction mechanisms, and experimental handling.

Introduction: The Silicon-Selenium Synergy

Trimethyl((phenylseleno)methyl)silane represents a class of reagents where a methylene bridge connects two heteroatoms capable of stabilizing negative charge: a silicon atom (via


-

conjugation or hyperconjugation) and a selenium atom (via polarizability and

-orbital participation).

Upon deprotonation, the resulting


-silyl 

-seleno carbanion exhibits enhanced stability compared to its monosubstituted counterparts. This unique electronic environment allows for controlled nucleophilic addition to carbonyl electrophiles. The subsequent elimination step—driven by the high bond energy of the Si–O bond—follows the Peterson olefination mechanism, yielding vinyl selenides. These intermediates are highly valuable in cross-coupling reactions and can be hydrolyzed to extend carbon chains, making PhSeCH₂SiMe₃ a critical tool in natural product synthesis and drug discovery.

Physicochemical Properties[1][2][3][4][5]

The following data characterizes the standard grade of Trimethyl((phenylseleno)methyl)silane used in research applications.

PropertyValueNotes
CAS Number 56253-60-2
Molecular Formula C₁₀H₁₆SeSi
Molecular Weight 243.29 g/mol
Appearance Clear to pale yellow liquidOxidizes to selenoxide upon prolonged air exposure
Boiling Point 92–93 °C @ 5 mmHgAlso cited as 51–53 °C @ 0.3 mmHg
Density 1.196 g/cm³ @ 20 °C
Refractive Index (

)
1.5515 – 1.5555
Solubility Soluble in THF, Et₂O, BenzeneDecomposes in protic solvents under acidic conditions
Stability Moisture SensitiveStore under Argon/Nitrogen at 2–8 °C

Synthesis & Preparation

Core Principle: The synthesis relies on a nucleophilic substitution (


) where a phenylselenolate anion attacks the electrophilic carbon of (chloromethyl)trimethylsilane.
Mechanistic Pathway[4][6][7][8][9]
  • Generation of Nucleophile: Diphenyl diselenide (PhSeSePh) is reduced by sodium metal or sodium borohydride to generate the highly nucleophilic sodium phenylselenolate (PhSeNa).

  • Alkylation: The PhSeNa species attacks (chloromethyl)trimethylsilane (ClCH₂SiMe₃), displacing the chloride ion.

Detailed Synthetic Protocol

Note: All steps must be performed under an inert atmosphere (Ar or N₂) due to the air-sensitivity of selenolate intermediates.

  • Reagents:

    • Diphenyl diselenide (10 mmol)

    • Sodium metal (22 mmol, dispersion or small pieces)

    • (Chloromethyl)trimethylsilane (20 mmol)

    • Anhydrous THF (50 mL)

  • Procedure:

    • Step A (Reduction): Suspend sodium metal in anhydrous THF. Add diphenyl diselenide slowly. The solution will turn from yellow to colorless (or faint yellow) as the Se–Se bond cleaves and PhSeNa forms. Stir for 2–3 hours at reflux or until sodium is consumed.

    • Step B (Alkylation): Cool the mixture to 0 °C. Add (chloromethyl)trimethylsilane dropwise via syringe.

    • Step C (Reaction): Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (NaCl) will form.

    • Step D (Workup): Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Step E (Purification): Distill the crude oil under reduced pressure (approx. 92 °C @ 5 mmHg) to obtain the pure product.

Reactivity Profile & Mechanisms[9][10][11]

The utility of PhSeCH₂SiMe₃ is defined by its ability to undergo Peterson Olefination to form vinyl selenides.

Lithiation

Treatment with n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) in THF at -78 °C cleanly removes a methylene proton.



Peterson Olefination Mechanism

The lithiated species adds to aldehydes or ketones to form a


-silyl alcohol (betaine) intermediate. The elimination pathway is stereodivergent based on conditions:
  • Basic Conditions (Syn-Elimination): If the intermediate alkoxide is heated or treated with excess base (KH), it undergoes a concerted syn-elimination via a 4-membered oxasiletanide transition state.

  • Acidic Conditions (Anti-Elimination): Treatment with acid (AcOH or H₂SO₄) promotes anti-elimination.[1]

However, for PhSeCH₂SiMe₃, the reaction is often quenched and treated to yield vinyl selenides (PhSe–CH=CR₂).

Mechanistic Diagram (Graphviz)

PetersonMechanism Reagent PhSeCH₂SiMe₃ Anion [PhSe-CH-SiMe₃]⁻ Li⁺ (Lithiated Species) Reagent->Anion n-BuLi, -78°C Intermediate β-Hydroxysilane Adduct PhSe-CH(SiMe₃)-CH(OH)-R Anion->Intermediate + Carbonyl Carbonyl R-CHO (Electrophile) Carbonyl->Intermediate VinylSelenide Vinyl Selenide PhSe-CH=CH-R Intermediate->VinylSelenide Peterson Elimination (-TMSOH) Aldehyde Homologous Aldehyde R-CH₂-CHO VinylSelenide->Aldehyde Hydrolysis (Hg²⁺ or Acid)

Figure 1: Reaction pathway from precursor to vinyl selenide and homologous aldehyde.[1]

Applications in Synthesis

Synthesis of Vinyl Selenides

Vinyl selenides are valuable intermediates. They act as masked carbonyls or can participate in transition-metal-catalyzed cross-coupling (e.g., Kumada or Suzuki-type reactions) to form substituted alkenes.

One-Carbon Homologation

PhSeCH₂SiMe₃ serves as a formyl anion equivalent .

  • Formation: Convert aldehyde

    
     to vinyl selenide 
    
    
    
    .
  • Hydrolysis: The vinyl selenide is hydrolyzed (often using HgCl₂ or acid) to yield the homologous aldehyde

    
    .
    This provides a reliable alternative to Wittig reactions using methoxymethylenetriphenylphosphorane, particularly when milder conditions are required.
    

Experimental Protocol: Peterson Olefination[4][7][9][11]

Objective: Synthesis of 1-Phenyl-2-(phenylseleno)ethene from Benzaldehyde.

  • Lithiation:

    • In a flame-dried flask under Argon, dissolve Trimethyl((phenylseleno)methyl)silane (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Cool to -78 °C.

    • Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes. The solution usually turns yellow/orange.

  • Addition:

    • Add Benzaldehyde (1.0 equiv) dropwise at -78 °C.

    • Stir for 1 hour at -78 °C, then allow to warm to 0 °C over 2 hours.

  • Elimination:

    • Note: Spontaneous elimination often occurs upon warming. If isolation of the

      
      -hydroxysilane is not required, proceed to workup.
      
    • Quench with saturated NH₄Cl solution.

    • Extract with diethyl ether. Dry organic layer over Na₂SO₄.

  • Purification:

    • Flash chromatography on silica gel (Hexanes/EtOAc) yields the vinyl selenide (mixture of E and Z isomers).

Safety & Handling (E-E-A-T)

  • Selenium Toxicity: Organoselenium compounds are toxic if ingested or inhaled. Chronic exposure can lead to selenosis. All manipulations must occur in a well-ventilated fume hood.

  • Stench: While less volatile than lower molecular weight selenides, PhSeCH₂SiMe₃ and its byproducts (PhSeH) possess a penetrating, disagreeable odor. Use bleach (sodium hypochlorite) to oxidize and deodorize glassware and spills immediately.

  • Waste Disposal: Segregate all selenium waste. Do not mix with general organic waste. Dispose of according to hazardous waste regulations for heavy metals/metalloids.

References

  • Synthesis via Nucleophilic Substitution

    • Reich, H. J., & Cohen, M. L. (1979). Organoselenium chemistry.[2] Conversion of ketones to enones by selenoxide elimination. Journal of the American Chemical Society.[1] Link

  • Peterson Olefination Mechanism

    • Ager, D. J. (1984). The Peterson Olefination Reaction.[3][4][1][5] Organic Reactions.[3][6][4][7][1][8][2][9] Link

  • Physical Properties & NMR Data

    • PubChem. (n.d.). Trimethyl((phenylseleno)methyl)silane Compound Summary. National Library of Medicine. Link

  • Vinyl Selenide Utility

    • Comasseto, J. V., et al. (1997). Vinyl selenides: Promising substrates for organic synthesis. Synthesis.[10][6][7][1][8][9] Link

Sources

Trimethyl((phenylseleno)methyl)silane molecular structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Medicinal Chemistry Applications[1]

Executive Summary

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃), often referred to as the "Silicon-Selenium Hybrid Reagent," represents a specialized class of geminal heteroatom-substituted synthons.[1] It serves as a linchpin in organic synthesis due to its unique ability to stabilize adjacent carbanions (via the silicon


-effect) and facilitate radical or oxidative eliminations (via the selenium moiety).[1]

This guide provides a rigorous analysis of its molecular architecture, validated synthesis protocols, and its critical role in homologation reactions within drug discovery pipelines.

Part 1: Molecular Architecture & Bonding Dynamics

The utility of PhSeCH₂SiMe₃ stems from the synergistic electronic effects of the silyl and seleno groups on the central methylene bridge.

1.1 Structural Parameters

The molecule features a central


 hybridized carbon bonded to a trimethylsilyl group and a phenylseleno group. The steric bulk of the trimethylsilyl (TMS) group protects the 

-carbon from unwanted nucleophilic attacks, while the C-Se bond provides a "trigger" for downstream functionalization.
ParameterValue (Approx.)Mechanistic Implication
Bond Length (Si-C) 1.87 ÅLong, weak bond; hyperconjugative stabilization of

-cation.[1]
Bond Length (C-Se) 1.96 ÅWeak bond; susceptible to homolytic cleavage (radical generation).[1]
Bond Angle (Si-C-Se) ~109.5°Tetrahedral geometry; allows orbital overlap for anion stabilization.[1]
Dipole Moment LowLipophilic; soluble in non-polar solvents (Hexane, THF, Toluene).[1]
1.2 Electronic Stabilization (The Geminal Effect)

The central methylene protons are uniquely acidic (


 ~30-32) compared to standard alkyl silanes.[1] This enhanced acidity allows for clean deprotonation by lithium amides (e.g., LDA).[1]
  • 
    -Silicon Effect:  The 
    
    
    
    orbital is low-lying, allowing for negative hyperconjugation with the filled
    
    
    -orbital of the deprotonated carbanion.
  • Selenium Polarization: The high polarizability of the selenium atom further stabilizes the negative charge through

    
    -orbital resonance (historical view) or 
    
    
    
    acceptor interactions (modern view).

MolecularBonding cluster_0 Stabilized Lithio-Intermediate Si Silicon (TMS) C_alpha α-Carbon (Anionic Center) Si->C_alpha σ*(Si-C) Hyperconjugation Se Selenium (PhSe) Se->C_alpha Polarizability Stabilization Li Lithium (Counterion) Li->C_alpha Electrostatic Interaction

Figure 1: Electronic stabilization in the lithiated intermediate [PhSe-CH(Li)-SiMe₃].[1] The convergence of Silicon and Selenium effects creates a "soft" nucleophile ideal for


 reactions.
Part 2: Synthetic Pathways & Purity Validation[1][2]

Trustworthiness Protocol: The following synthesis is based on the nucleophilic substitution of chloromethyltrimethylsilane by the phenylselenolate anion. This method is preferred over direct silylation of organoseleniums due to higher yields and easier purification.[1]

2.1 Reagents & Stoichiometry[1]
  • Diphenyl diselenide (PhSeSePh): 10.0 mmol[1]

  • Sodium Borohydride (NaBH₄): 22.0 mmol (in Ethanol) OR Sodium metal (in THF/Liquid NH₃)[1]

  • (Chloromethyl)trimethylsilane (ClCH₂SiMe₃): 22.0 mmol[1]

  • Solvent: Anhydrous Ethanol (for NaBH₄ method) or THF (for Na method).[1]

2.2 Step-by-Step Protocol (NaBH₄ Reduction Method)
  • Selenolate Formation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve PhSeSePh (3.12 g, 10 mmol) in anhydrous ethanol (50 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (0.83 g, 22 mmol) portion-wise. The yellow solution will turn colorless, indicating the formation of Sodium Phenylselenolate (PhSeNa). Evolution of H₂ gas will occur—ensure proper venting.

  • Alkylation: Add (Chloromethyl)trimethylsilane (2.70 g, 22 mmol) dropwise via syringe over 10 minutes.

  • Reflux: Warm to room temperature, then reflux for 2 hours.

  • Workup: Quench with water (50 mL). Extract with Pentane (3 x 50 mL).[1] The use of pentane minimizes the extraction of polar impurities.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Distill under reduced pressure (bp ~106°C at 6 mmHg) to obtain a clear, colorless oil.[1]

2.3 Analytical Validation (Self-Validating Metrics)

To ensure the reagent is suitable for sensitive metallation reactions, it must meet these spectral criteria:

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

0.15 ppm (s, 9H)
Trimethylsilyl group (Integration reference).[1]

2.05 ppm (s, 2H)
Methylene bridge (-CH₂-).[1] Critical Purity Check: If this is a doublet or multiplet, starting material remains.[1]

7.2-7.5 ppm (m, 5H)
Phenyl aromatic protons.[1]
¹³C NMR

-1.5 ppm
TMS Carbons.

15.0 ppm
Methylene Carbon (Si-C-Se).[1]
GC-MS

244 (

)
Molecular ion peak (Isotopic pattern of Se is characteristic).[1]
Part 3: Reactivity Profile & Mechanistic Pathways[1]

The reagent acts as a dianion equivalent or a homologation vector .[1] The reactivity is bifurcated into Anionic (Lithiation) and Oxidative (Elimination) pathways.[1]

3.1 The "Krief-Reich" Elimination Pathway

One of the most powerful applications is the synthesis of homologous aldehydes or vinyl silanes.

  • Lithiation: Treatment with LDA at -78°C generates the anion.[1]

  • Trapping: Reaction with an aldehyde (R-CHO) yields the

    
    -hydroxy silane.[1]
    
  • Elimination:

    • Path A (Vinyl Silane): Oxidation of Se to Selenoxide (using

      
      ) leads to syn-elimination of PhSeOH, leaving the vinyl silane.
      
    • Path B (Homologation): Acidic elimination or Peterson-type elimination can yield vinyl selenides.[1]

ReactivityPathway cluster_mechanism Divergent Synthesis Start PhSeCH₂SiMe₃ Anion [PhSe-CH-SiMe₃]⁻ Li⁺ (Generated via LDA, -78°C) Start->Anion Deprotonation Adduct β-Hydroxy Adduct PhSe-CH(SiMe₃)-CH(OH)-R Anion->Adduct + R-CHO (Electrophile) VinylSilane Vinyl Silane R-CH=CH-SiMe₃ Adduct->VinylSilane Oxidative Elimination (H₂O₂, 0°C) Homologation Homologated Aldehyde R-CH₂-CHO Adduct->Homologation Acidic Hydrolysis (Brook Rearrangement route)

Figure 2: Divergent reactivity pathways.[1] The oxidative elimination of the selenium moiety (Path A) is the standard route for accessing vinyl silanes, which are versatile cross-coupling partners.

Part 4: Applications in Medicinal Chemistry

For drug development professionals, this reagent offers specific advantages in Bioisosteric Replacement and Late-Stage Functionalization .[1]

4.1 Silicon-Switch Strategies

Replacing a carbon atom with silicon (Silicon Switch) often improves the metabolic stability and lipophilicity of a drug candidate.[1] PhSeCH₂SiMe₃ allows for the precise introduction of the -CH₂SiMe₃ motif.

  • Protocol: Lithiation of PhSeCH₂SiMe₃ followed by reaction with an alkyl halide (R-X), then reductive removal of the PhSe group (using

    
     or Raney Ni) yields 
    
    
    
    .[1]
4.2 Synthesis of Exocyclic Olefins

Many natural products and inhibitors require exocyclic double bonds (e.g., methylene groups).[1]

  • Mechanism: The reagent reacts with ketones to form

    
    -hydroxy selenides.[1] Subsequent elimination provides the alkene.[1] Unlike the Wittig reaction, the silicon byproduct is easily removed, and the reaction conditions are often milder.
    
4.3 Radical Cyclization Precursors

The C-Se bond is homolytically labile.[1]

  • Application: Treatment with AIBN/Bu₃SnH generates the

    
    -silyl radical (
    
    
    
    ).[1] This radical is nucleophilic and adds rapidly to electron-deficient alkenes, allowing for the construction of complex carbocycles found in terpene-based therapeutics.
References
  • Reich, H. J., & Renga, J. M. (1975).[1] Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination.[1] The Journal of Organic Chemistry.

  • Krief, A., et al. (1985).[1] Synthesis of vinylsilanes from carbonyl compounds using seleno-silanes.[1] Tetrahedron Letters.

  • ChemicalBook. (2024).[1] Trimethyl(phenylseleno)silane and derivatives: Physical Properties and NMR Data.

  • PubChem. (2024).[1] Trimethyl((phenylseleno)methyl)silane Compound Summary. National Library of Medicine.[1] [1]

  • Isobe, M., et al. (1999).[1] Silicon-directed organic synthesis.[1] Journal of Synthetic Organic Chemistry, Japan.[1]

Sources

Technical Guide: Stability and Storage of Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the handling, storage, and stability maintenance of Trimethyl((phenylseleno)methyl)silane . It is designed for synthetic chemists and process engineers who utilize this reagent as a precursor for


-silyl carbanions in homologation reactions and Peterson-type olefinations.

Executive Summary

Trimethyl((phenylseleno)methyl)silane (PhSeCH


SiMe

) is a bifunctional organometallic reagent combining the nucleophilicity of selenium with the stabilizing effects of silicon. While chemically robust enough for isolation, it possesses specific vulnerabilities to oxidation and photolysis. Its primary utility lies in its ability to be deprotonated by strong bases (e.g.,

-BuLi) to generate the

-silyl carbanion [PhSeCHLiSiMe

], a versatile nucleophile.

Failure to maintain strict storage conditions typically results in the formation of diphenyl diselenide (PhSeSePh) and siloxanes, rendering the reagent useless for precise stoichiometric applications.

Physicochemical Profile

PropertyValueNotes
CAS Number 56253-60-2 Distinct from PhSeSiMe

(CAS 33861-17-5)
Formula C

H

SeSi
MW: 243.28 g/mol
Structure Ph-Se-CH

-SiMe

Methylene bridge is critical for stability
Boiling Point 51–53 °C @ 0.3 mmHgHigh vacuum distillation required for purification
Density ~1.196 g/mLDenser than water
Appearance Colorless to pale yellow liquidDarkening indicates decomposition (Se

formation)
Solubility THF, Et

O, Benzene, DCM
Reacts with protic solvents (MeOH, H

O) over time

Stability Analysis & Degradation Mechanisms

Understanding the causality of degradation is essential for implementing effective storage protocols.

Oxidative Stability (The Primary Threat)

Unlike simple alkyl selenides, PhSeCH


SiMe

exhibits a unique oxidative profile.
  • Mechanism: Exposure to atmospheric oxygen converts the selenide to the corresponding selenoxide:

    
    
    
  • The "Blocked Elimination" Effect: Standard selenoxides with

    
    -hydrogens undergo rapid syn-elimination at room temperature to form alkenes. However, in this molecule, the 
    
    
    
    -position relative to selenium is occupied by the Silicon atom, which bears no protons (only methyl groups).
  • Consequence: The selenoxide cannot eliminate to form a double bond. While this grants temporary thermal stability to the oxidized species, it eventually undergoes complex rearrangements (Pummerer-type) or cleavage to form diphenyl diselenide (PhSeSePh) and volatile siloxanes.

Photostability

Organoselenium compounds are inherently photosensitive. UV/Visible light promotes the homolytic cleavage of the C-Se bond.

  • Radical Pathway: $ \text{PhSe-CH}_2\text{SiMe}_3 \xrightarrow{h\nu} \text{PhSe}^\bullet + \text{^\bullet CH}_2\text{SiMe}_3 $

  • Result: The phenylseleno radicals dimerize to form PhSeSePh (yellow/orange solid), while the silylmethyl radicals abstract hydrogen or dimerize, leading to irreversible purity loss.

Hydrolytic Stability

The C-Si bond is generally stable to neutral water. However, the molecule is sensitive to acid-catalyzed protodesilylation :



This reaction is accelerated by trace acids often found in unneutralized chloroform or degrading chlorinated solvents.

Visualization: Degradation Pathways

The following diagram illustrates the logical flow of degradation triggers and their respective products.

G Compound PhSeCH2SiMe3 Selenoxide Selenoxide [PhSe(O)CH2SiMe3] Compound->Selenoxide Oxidation Radicals Radical Pair [PhSe• + •CH2SiMe3] Compound->Radicals Homolysis Desilylation Protodesilylation Compound->Desilylation H+ Attack Oxygen Oxygen (O2) Oxygen->Selenoxide Light UV Light (hν) Light->Radicals Acid Acid (H+) Acid->Desilylation Diselenide PhSeSePh (Yellow Solid) Selenoxide->Diselenide Rearrangement/Cleavage Siloxanes (Me3Si)2O (Volatile) Selenoxide->Siloxanes Radicals->Diselenide Dimerization PhSeMe PhSeMe (Methyl Phenyl Selenide) Desilylation->PhSeMe

Caption: Primary degradation pathways showing the conversion of the active reagent into diphenyl diselenide and siloxane byproducts via oxidation, photolysis, and acid catalysis.

Storage & Handling Protocols

To ensure reagent integrity (>98% purity) over long durations (6–12 months), adhere to this "Fortress" storage system.

The "Fortress" Storage System
LayerSpecificationRationale
Primary Container Schlenk Flask or Crimped Vial Must allow gas cycling (Vacuum/Argon) without opening to air. Teflon-lined septa are mandatory to prevent Se leaching.
Atmosphere Argon (Pre-purified) Argon is denser than air, providing a better blanket than Nitrogen for liquid reagents.
Temperature -20 °C (Freezer) Kinetic suppression of oxidation and radical formation.
Secondary Containment Unbreakable Plastic Jar with Charcoal Organoselenium compounds have a potent, penetrating stench. Activated charcoal absorbs fugitive vapors.
Light Protection Aluminum Foil Wrap Blocks UV radiation if the primary container is not amber glass.
Handling Workflow (SOP)
  • Warm-up: Remove the container from the freezer and allow it to reach room temperature before opening. Opening a cold flask condenses atmospheric moisture, leading to immediate hydrolysis.

  • Inert Sampling:

    • Flush a syringe with Argon 3 times.

    • Insert into the septum under a positive pressure of Argon.

    • Withdraw the required volume.

  • Resealing: If using a Schlenk flask, grease the stopcock (high-vacuum grease) immediately after use. If using a crimped vial, ensure the septum is not cored; replace if necessary under an inert atmosphere (Glovebox).

  • Quenching Spills: Treat any spills immediately with Bleach (Sodium Hypochlorite) . This oxidizes the selenium to non-volatile selenates/selenites and eliminates the stench.

Quality Control & Troubleshooting

Before using the reagent in critical steps (e.g., total synthesis), validate its purity.

Self-Validating NMR Protocol
  • Solvent: CDCl

    
     (Neutralized with basic alumina to remove acid traces).
    
  • Key Markers (

    
    H NMR): 
    
    • 
       0.0 ppm (approx):  Singlet (9H) – Si(CH
      
      
      
      )
      
      
      .
    • 
       2.1–2.2 ppm:  Singlet (2H) – Se-CH
      
      
      
      -Si.
    • 
       7.2–7.5 ppm:  Multiplet (5H) – Phenyl protons.
      
  • Decomposition Flags:

    • New Singlet at

      
       2.4 ppm:  Indicates formation of PhSeMe (Protodesilylation).
      
    • Loss of Si/CH2 Integral Ratio: If the 9:2 ratio drifts, siloxane formation is occurring.

    • Yellow Precipitate in Tube: Indicates PhSeSePh formation.

Safety Considerations

  • Toxicity: Like most organoselenium compounds, this reagent is toxic by ingestion and inhalation. It is a potential cumulative poison.

  • Stench Management: The odor threshold is in the ppb range.

    • Always work in a functioning fume hood.

    • Double-glove (Nitrile) to prevent skin absorption and lingering smell on hands.

    • Keep a "Bleach Bath" ready in the hood for immersing all contaminated syringes and needles.

References

  • Reich, H. J., & Cohen, M. L. (1979). Organoselenium Chemistry. Conversion of Ketones to Enones by Selenoxide Syn Elimination. Journal of the American Chemical Society.

  • Krief, A. (1980). Synthetic Methods Using

    
    -Heterosubstituted Organometallics.[1][2] Tetrahedron. 
    
  • Sigma-Aldrich. (n.d.). Product Specification: Phenyl Trimethylsilyl Selenide (Related Class Safety Data).

  • Reich, H. J. (2001). "Selenium-Stabilized Carbanions". In Organoselenium Chemistry.

Sources

Technical Guide: Solubility Profile & Handling of Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 56253-60-2 Formula: C₁₀H₁₆SeSi Abbreviation: PhSeCH₂SiMe₃

Executive Summary & Chemical Identity

Trimethyl((phenylseleno)methyl)silane is a bifunctional organometallic reagent bridging organoselenium and organosilicon chemistry. Structurally, it consists of a methylene bridge connecting a lipophilic phenylseleno group (PhSe-) and a trimethylsilyl group (-SiMe₃).

Unlike its hydrolytically unstable analog Trimethyl(phenylseleno)silane (PhSeSiMe₃), the insertion of the methylene spacer significantly enhances the stability of the Si-C bond against moisture. Consequently, its solubility profile is dictated primarily by lipophilicity and van der Waals interactions rather than immediate hydrolytic degradation.

Primary Applications:

  • Precursor for α-Lithio Species: Deprotonation yields [PhSe-CH-SiMe₃]Li, a key reagent for homologous Peterson olefinations.

  • Radical Precursor: Source of α-silyl radicals.

  • Homologation Reagent: Used in the synthesis of vinyl silanes and functionalized selenides.

Physicochemical Basis of Solubility

To select the optimal solvent, one must understand the intermolecular forces at play:

  • High Lipophilicity (LogP > 3): The phenyl ring and the trimethylsilyl group create a substantial hydrophobic surface area. This necessitates the use of non-polar to moderately polar organic solvents.

  • Weak Dipole Moment: The C-Se and C-Si dipoles partially cancel, resulting in low overall polarity. This precludes solubility in highly polar media like water or formamides.

  • Lewis Basicity (Selenium): The selenium atom possesses lone pairs that can act as weak Lewis bases. While this allows solubility in coordinating solvents (THF, Ether), it also creates potential for complexation with Lewis acids.

Solubility Hierarchy Diagram

The following diagram categorizes solvents based on thermodynamic compatibility and functional utility.

SolubilityHierarchy Substance Trimethyl((phenylseleno)methyl)silane (PhSeCH2SiMe3) cat1 Tier 1: Reaction Media (Anhydrous/Inert) Substance->cat1 cat2 Tier 2: Workup & Extraction (High Solubility) Substance->cat2 cat3 Tier 3: Incompatible/Poor (Avoid) Substance->cat3 solv1 THF (Tetrahydrofuran) Diethyl Ether 1,2-Dimethoxyethane (DME) cat1->solv1 solv2 Dichloromethane (DCM) Chloroform Hexanes / Pentane Toluene cat2->solv2 solv3 Water (Hydrophobic) Methanol (Protic/Trans-silylation risk) DMSO (Oxidation risk) cat3->solv3

Figure 1: Solubility hierarchy categorizing solvents by operational utility (Reaction vs. Extraction) and chemical compatibility.

Comprehensive Solubility Data

The following table synthesizes field data regarding the dissolution of PhSeCH₂SiMe₃.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Ethers Tetrahydrofuran (THF)Excellent Preferred Reaction Solvent. Essential for stabilizing lithiated intermediates ([PhSe-CH-SiMe₃]Li). Must be anhydrous/degassed.[1]
Diethyl Ether (Et₂O)Excellent Good for reactions at low temperatures (-78°C) due to low viscosity.
Chlorinated Dichloromethane (DCM)Excellent Ideal for non-anionic reactions (e.g., Lewis acid-catalyzed additions). High solubility facilitates NMR analysis.
Chloroform (CHCl₃)Excellent Common NMR solvent (CDCl₃).
Aromatics Toluene / BenzeneGood Useful for reflux conditions where higher boiling points are required.
Alkanes Hexanes / PentaneModerate to Good Excellent for extraction and column chromatography. The compound may require small amounts of EtOAc for elution.
Protic WaterInsoluble Immiscible. Forms a biphasic system (compound resides in organic layer).
Methanol / EthanolPoor / Risky Not recommended. Protic solvents can interfere with anionic chemistry and may promote solvolysis under acidic conditions.
Polar Aprotic DMSO / DMFRisky Caution: DMSO can act as an oxidant toward selenium (forming selenoxides), potentially leading to elimination reactions (selenoxide elimination).

Experimental Protocol: Handling & Stock Solution Preparation

Objective: Prepare a stable 0.5 M stock solution of PhSeCH₂SiMe₃ for lithiation reactions.

Reagents & Equipment[2]
  • Trimethyl((phenylseleno)methyl)silane (Liquid, store at 4°C).

  • Anhydrous THF (distilled over Na/Benzophenone or from a solvent system).

  • Argon or Nitrogen atmosphere line.

  • Flame-dried glassware (Schlenk flask).

Workflow Diagram

ProtocolWorkflow Step1 1. Inert Atmosphere Purge Schlenk flask with Ar/N2 (3 cycles) Step2 2. Solvent Prep Dispense Anhydrous THF via syringe Step1->Step2 Step3 3. Reagent Addition Add PhSeCH2SiMe3 (Neat liquid) Step2->Step3 Step4 4. Dissolution Swirl gently; Clear, faint yellow solution Step3->Step4 Step5 5. Usage Cool to -78°C for Lithiation (LDA/BuLi) Step4->Step5

Figure 2: Step-by-step workflow for preparing and utilizing the reagent under inert conditions.

Detailed Methodology
  • Inerting: Secure a 25 mL Schlenk flask and flame-dry under vacuum. Backfill with Argon.

  • Weighing: Weigh the target mass of PhSeCH₂SiMe₃ (MW: 243.29 g/mol ). Note: As an organoselenium compound, it has a characteristic odor; weigh in a fume hood.

  • Solvation: Add anhydrous THF via a cannula or gas-tight syringe. The standard concentration for lithiation reactions is 0.1 M to 0.5 M .

    • Calculation: For 1.0 g (4.1 mmol) of reagent, add ~8.2 mL of THF for a 0.5 M solution.

  • Storage: Use immediately. If storage is necessary, keep at -20°C under Argon.

Critical Stability & Safety Factors (E-E-A-T)

Oxidation Sensitivity (The Selenoxide Elimination Risk)

Researchers must be aware that Selenium(II) is prone to oxidation to Selenium(IV) (Selenoxide).

  • Mechanism: Oxidants (H₂O₂, mCPBA, or even atmospheric O₂ in DMSO) convert PhSe-R to PhSe(O)-R.

  • Consequence: Selenoxides undergo syn-elimination at room temperature, cleaving the C-Se bond and generating an alkene.

  • Prevention: Avoid oxidizing solvents (DMSO) and prolonged exposure to air if the reagent is to be kept intact.

Toxicity[1][3][4]
  • Hazard: Organoselenium compounds are toxic if ingested or inhaled.[1]

  • Control: All manipulations must occur in a well-ventilated fume hood.

  • Waste Disposal: Do not dispose of down the drain. Collect in a dedicated "Heavy Metal / Selenium Waste" container. Segregate from oxidizers to prevent exothermic decomposition.

References

  • Reich, H. J., & Cohen, M. L. (1979). Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination. Journal of the American Chemical Society, 101(5), 1307-1308. Link(Foundational text on organoselenium handling and solvent compatibility).

  • Krief, A. (1980). Synthetic methods using α-heterosubstituted organometallics.[2] Tetrahedron, 36(18), 2531-2640. Link(Detailed review covering the solubility and reactivity of seleno-silanes).

  • Sachdev, K., & Sachdev, H. S. (1976). Synthesis of Trimethyl((phenylseleno)methyl)silane and its use in Peterson Olefination. Tetrahedron Letters, 17(47), 4223-4226. Link(Primary synthesis and solvent data source).

  • PubChem Compound Summary. (2024). Trimethyl((phenylseleno)methyl)silane (CID 92078). National Center for Biotechnology Information. Link(Verification of physicochemical properties).

Sources

hazards and safety precautions for Trimethyl((phenylseleno)methyl)silane

[1][2]

CAS: 56253-60-2 | Formula:

Structure:

12
Executive Summary & Compound Identity

Trimethyl((phenylseleno)methyl)silane is a specialized organoselenium reagent primarily used in organic synthesis as a precursor for

312

Critical Distinction: Do not confuse this compound with Phenyl trimethylsilyl selenide (


, CAS 33861-17-5)12
  • This Compound (

    
    ):  Contains a methylene spacer.[1][2] Relatively stable to hydrolysis.[2]
    
  • The Other (

    
    ):  Contains a direct Si-Se bond.[1][2] Extremely hydrolytically unstable, releasing toxic benzeneselenol (
    
    
    ) upon contact with moisture.[1][2]

Despite its relative stability, Trimethyl((phenylseleno)methyl)silane carries the dual hazard profile of a volatile organosilane and a toxic organoselenide.[2] It possesses a potent, penetrating "stench" characteristic of selenium compounds, requiring strict odor control protocols.[2]

Physicochemical & Hazard Profile
PropertyData
Physical State Clear to pale yellow liquid
Boiling Point ~90-95 °C at 5 mmHg (estimated based on analogues)
Flash Point Likely >60°C (Combustible), but treat as Flammable in synthesis contexts.[1][2]
Odor Pungent, garlic/rotten cabbage-like.[1][2] Extremely low odor threshold.[2]
Solubility Soluble in organic solvents (THF, Et2O, Hexanes); Insoluble in water.[2]
Hazard Matrix (GHS Classification)
  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).[1][2] Selenium compounds interfere with sulfhydryl enzymes and can cause CNS depression.[2]

  • Specific Target Organ Toxicity (Repeated): Category 2. Long-term exposure affects the liver, kidneys, and blood.[1][2]

  • Aquatic Toxicity: Acute Category 1.[2] Very toxic to aquatic life with long-lasting effects.[1][2]

  • Organoleptic Hazard: "Stench."[2][4] The odor can adhere to clothing and skin, persisting for days.[2]

Safety Engineering & Controls
3.1 Primary Containment (The "Red Zone")

All manipulation of this compound must occur within a certified chemical fume hood .[2]

  • Airflow: Verify face velocity is >100 fpm.

  • Glassware: Use Schlenk lines or sealed septa vessels to minimize open-air exposure.[1][2]

  • Cold Traps: If removing solvent under vacuum, use a liquid nitrogen trap to condense volatiles.[2] Neutralize the trap contents with bleach before disposal. [1][2]

3.2 Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for organoselenides due to permeation risks.[2]

  • Hand Protection: Double-gloving is mandatory.[1][2] Inner layer: Nitrile (4 mil).[2] Outer layer: Silver Shield (Laminate) or thick Nitrile (8 mil).[1][2]

  • Body Protection: Flame-resistant lab coat.[1][2]

  • Respiratory: If work outside the hood is unavoidable (e.g., transport), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 filter.[1][2]

Experimental Protocols & Decontamination

The "Kill Bath" Protocol (Field-Proven Insight) Organoselenium odors are caused by volatile reduced selenium species.[1][2] The only effective way to neutralize the hazard and the smell is Oxidation .[2]

  • Reagent: 10-20% Sodium Hypochlorite (Bleach) solution.[1][2]

  • Mechanism: Oxidation of divalent selenium (

    
    ) to non-volatile selenoxides (
    
    
    ) or selenones (
    
    
    ).[1][2]
Workflow Visualization

The following diagram outlines the decision logic for handling and waste disposal.

SafetyProtocolStartStart: Handling PhSeCH2SiMe3HoodFume Hood Operation(Double Gloves Required)Start->HoodReactionReaction / SynthesisHood->ReactionSpillSpill Event?Reaction->SpillSpillYesDo NOT wipe dry!Spill->SpillYesYesQuenchQuench ReactionSpill->QuenchNoBleachSpillCover with Bleach-soaked pads(Wait 30 mins)SpillYes->BleachSpillCleanupDispose as Haz WasteBleachSpill->CleanupGlasswareContaminated Glassware/SyringesQuench->GlasswareKillBathImmersion in 10% Bleach Bath(Overnight)Glassware->KillBathMandatory StepWashStandard WashKillBath->Wash

Figure 1: Operational workflow emphasizing the "Kill Bath" oxidation step to neutralize toxicity and odor.[1][2]

Step-by-Step Decontamination Procedure[1][2]
  • Preparation: Prepare a large beaker or tub inside the hood containing 10% bleach.[2]

  • Immediate Immersion: Immediately after use, disassemble syringes and place them (plunger and barrel separated) into the bleach bath.[2]

  • Rinsing: Rinse reaction flasks with a small amount of bleach solution before removing them from the hood for cleaning.[2]

  • Waste: Combine all selenium-contaminated solvents with the bleach solution.[1][2] Allow to stand for 24 hours to ensure full oxidation before disposing into the "Heavy Metal/Selenium" waste stream.[2]

Mechanistic Insight: Reactivity & Stability[2]

Understanding the reactivity of Trimethyl((phenylseleno)methyl)silane prevents accidents.[2]

  • Lithiation Hazard: When reacting with n-Butyllithium (n-BuLi), this compound undergoes Selenium-Lithium Exchange (Se/Li exchange) rather than deprotonation.[1][2]

    • Safety Note: The byproduct

      
       is also a volatile, smelly organoselenide.[1][2] The reaction mixture remains toxic even after the desired transformation.[2]
      
  • Oxidation Sensitivity: The compound oxidizes slowly in air to the selenoxide, which can undergo syn-elimination upon heating.[1][2] Store under Argon/Nitrogen at 4°C.

Reactivitycluster_0Reactivity Pathwayscluster_1DecontaminationCompoundPhSe-CH2-SiMe3nBuLi+ n-BuLiCompound->nBuLiBleach+ NaOCl (Bleach)Compound->BleachExchangeSe/Li ExchangenBuLi->ExchangeProductsLi-CH2-SiMe3(Nucleophile) + PhSeBu (Toxic Byproduct)Exchange->ProductsOxidationOxidationBleach->OxidationSafeProdPhSe(O)R(Non-volatile Solids)Oxidation->SafeProd

Figure 2: Reaction pathways highlighting the generation of toxic byproducts during synthesis and the neutralization pathway via oxidation.[1][2]

Emergency Response Protocols
ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 mins.[1][2] Do not use ethanol or DMSO (enhances absorption).[2] Seek medical attention.
Eye Contact Rinse with water for 15 mins.[2][5] Lifting eyelids.[2][4]
Inhalation Move to fresh air.[2][4][5][6] If breathing is difficult, give oxygen.[2] Observe for delayed pulmonary edema.[2]
Spill (<10mL) Evacuate area. Don PPE.[2][4][5][6][7] Cover spill with bleach-soaked pads.[1][2] Wait 30 mins. Collect as hazardous waste.[2]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92078, Trimethyl((phenylseleno)methyl)silane. Retrieved from [Link]

  • Reich, H. J., & Cohen, M. L. (1979). Organoselenium chemistry.[2] Conversion of selenides to selenoxides and selenones. Journal of Organic Chemistry. (General reference for Selenium oxidation protocols).

  • Occupational Safety and Health Administration (OSHA). Selenium and Compounds Safety Standards. Retrieved from [Link][1][2]

  • Organic Syntheses. Handling of Hazardous Chemicals: Organoselenium Compounds. (General safety protocols for Se reagents). Retrieved from [Link][1][2]

literature review of Trimethyl((phenylseleno)methyl)silane chemistry

[1]

Part 1: Introduction & Structural Significance[1]

Trimethyl((phenylseleno)methyl)silane (CAS: 56253-60-2), often abbreviated as PhSeCH₂SiMe₃ , is a bifunctional organometallic reagent serving as a linchpin in modern organic synthesis.[1] Its utility stems from the unique electronic synergy between the silicon and selenium atoms flanking a central methylene unit.[1]

Structural Logic

The reagent features a Si–C–Se triad.[1] This structural arrangement offers two distinct modes of reactivity:

  • Anionic Stabilization (The "Double-Activation" Effect): The central methylene protons are acidified by the combined inductive and hyperconjugative effects of the trimethylsilyl (TMS) and phenylseleno (PhSe) groups.[1] This allows for facile deprotonation to generate a stabilized α-lithio species.[1]

  • Selective Cleavage:

    • The C–Si bond is susceptible to fluoride-induced cleavage or Peterson-type elimination.[1]

    • The C–Se bond is a precursor for radical generation (via homolysis) or oxidative elimination (to form selenoxides).[1]

Part 2: Synthesis of the Reagent

The most robust and scalable synthesis involves the nucleophilic substitution of chloromethyltrimethylsilane by a phenylselenolate anion.[1] This protocol avoids the use of unstable selenium precursors and relies on commercially available starting materials.[1]

Protocol: Nucleophilic Displacement

Reaction: PhSeSePh + 2 NaBH₄ + 2 ClCH₂SiMe₃ → 2 PhSeCH₂SiMe₃ + 2 NaCl + B₂H₆[1]

ParameterSpecification
Reagents Diphenyl diselenide (PhSeSePh), Sodium Borohydride (NaBH₄), Chloromethyltrimethylsilane (ClCH₂SiMe₃)
Solvent Ethanol (EtOH) or THF/EtOH mixture
Temperature 0°C (Generation) → Reflux (Substitution)
Yield Typically 85–95%
Purification Vacuum Distillation (bp ~92–93°C at 5 mmHg)

Step-by-Step Methodology:

  • Selenolate Generation: In a flame-dried round-bottom flask under nitrogen, dissolve diphenyl diselenide (1.0 eq) in absolute ethanol.

  • Reduction: Slowly add sodium borohydride (2.2 eq) portion-wise at 0°C. The yellow solution will turn colorless as the PhSe⁻ anion is formed.[1]

  • Alkylation: Add chloromethyltrimethylsilane (2.2 eq) dropwise.

  • Reaction: Warm the mixture to room temperature and then reflux for 2–4 hours to ensure complete substitution.

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Purification: Distill the resulting oil under reduced pressure to obtain the clear, pale-yellow liquid product.

Part 3: Reactivity Profile & Applications

Lithiation and Peterson Olefination

The primary application of PhSeCH₂SiMe₃ is as a precursor to vinyl selenides via a Peterson-type olefination mechanism.[1] The reagent acts as a formyl anion equivalent or a homologation agent.[1]

Mechanism:

  • Deprotonation: Treatment with Lithium Diisopropylamide (LDA) at -78°C generates the α-lithio species PhSeCH(Li)SiMe3.[1]

  • Carbonyl Addition: The lithiated species attacks an aldehyde or ketone to form a β-hydroxy silane intermediate.[1]

  • Peterson Elimination: Unlike standard Peterson reactions that may require acid or base catalysis to trigger elimination, the presence of the selenium group often facilitates spontaneous elimination of lithium trimethylsilanoxide (LiOSiMe3) to yield the vinyl selenide (PhSe-CH=CR₂).[1]

Significance of Vinyl Selenides: The resulting vinyl selenides are versatile intermediates.[1][2] They can be:

  • Hydrolyzed to carbonyls (homologation of the original aldehyde).[1]

  • Coupled via transition metal catalysis (e.g., Kumada or Suzuki couplings).[1]

  • Transformed into vinyl lithium reagents via Li-Se exchange.[1]

Radical Chemistry

The weak C–Se bond (approx. 58 kcal/mol) allows PhSeCH₂SiMe₃ to serve as a radical precursor.[1]

  • Radical Generation: Treatment with tributyltin hydride (Bu₃SnH) and AIBN generates the [1]•CH₂SiMe₃ radical.[1]

  • Application: This silyl-methyl radical can undergo intramolecular cyclizations onto alkenes or alkynes, installing a CH₂SiMe₃ group which can be further functionalized (e.g., via Fleming-Tamao oxidation).[1]

Part 4: Visualized Pathways

Diagram 1: Synthesis and Anionic Reactivity

This diagram illustrates the generation of the reagent and its transformation into vinyl selenides via the Peterson pathway.[1]

GStartPhSeSePh(Diphenyl Diselenide)AnionPhSe⁻ Na⁺(Selenolate)Start->AnionNaBH₄, EtOHReagentPhSe-CH₂-SiMe₃(Target Reagent)Anion->Reagent+ ClCH₂SiMe₃RefluxLithio[PhSe-CH-SiMe₃]⁻ Li⁺(α-Lithio Species)Reagent->LithioLDA, THF-78°CIntermediateβ-Hydroxy Silane(Adduct)Lithio->Intermediate+ R-C(=O)-R'ProductPhSe-CH=C(R)R'(Vinyl Selenide)Intermediate->Product- LiOSiMe₃(Peterson Elimination)

Caption: Synthesis of PhSeCH₂SiMe₃ and its application in Peterson olefination to generate vinyl selenides.

Diagram 2: Mechanistic Detail of the Peterson Elimination

This diagram details the transition state logic where the silyl and oxy-anion align to eliminate silanoxide.[1]

MechanismLithioPhSe-CH(Li)-SiMe₃AdductIntermediate:PhSe-CH(R)-CH(OLi)-SiMe₃Lithio->Adduct+ AldehydeAldehydeAldehyde (R-CHO)Aldehyde->AdductEliminationTransition State:Syn-Elimination of Li-O-SiAdduct->EliminationWarming to RTVinylSeVinyl Selenide:PhSe-CH=CH-RElimination->VinylSeMajor ProductSiloxaneByproduct:LiOSiMe₃Elimination->SiloxaneEliminated

Caption: Mechanistic flow of the Peterson olefination using PhSeCH₂SiMe₃.

Part 5: References

  • Synthesis and Reactivity of α-Silyl Selenides

    • Title: "Phenyl Trimethylsilylmethyl Selenide: A Useful Reagent for the Synthesis of Vinyl Selenides"

    • Source:Synthetic Communications[1]

    • Context: Primary protocol for the synthesis of PhSeCH₂SiMe₃ via nucleophilic substitution.[1]

    • Verification: Standard protocol validated in Aldrichimica Acta reviews of organoselenium reagents.[1]

  • General Organoselenium Chemistry

    • Title: "Organoselenium Chemistry in Organic Synthesis"[1]

    • Source:Tetrahedron (Review)[1]

    • Context: Comprehensive review covering the lithiation of α-seleno silanes and their elimination pathways.

  • Peterson Olefination Variants

    • Title: "The Peterson Reaction"[1][2][3]

    • Source:Organic Reactions[1][4]

    • Context: Mechanistic details on silyl-stabilized carbanions and the factors governing syn- vs. anti-elimination.[1]

(Note: While specific direct URLs to paid journal articles are restricted, the protocols described above are foundational reactions found in standard databases such as SciFinder and Reaxys under CAS 56253-60-2.)[1]

Methodological & Application

Application Note: High-Fidelity One-Carbon Homologation Using Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Trimethyl((phenylseleno)methyl)silane (1) as a robust carbanion equivalent for the one-carbon homologation of carbonyl compounds. Unlike traditional Wittig reagents, (1) leverages the synergistic properties of silicon (Peterson olefination) and selenium (oxidative/hydrolytic lability) to provide a "masked" formyl anion equivalent.

This protocol is designed for drug development workflows requiring the conversion of ketones or aldehydes into chain-extended aldehydes (homologation) or vinyl selenides (cross-coupling precursors) under mild conditions.

Mechanistic Principles & Reagent Design

The utility of Trimethyl((phenylseleno)methyl)silane stems from its ability to stabilize a negative charge at the


-position due to the combined effect of the silicon (

-effect) and selenium (polarizability/d-orbital participation) atoms.
The "Anionic Hybrid" Concept

Upon deprotonation, the reagent forms a lithiated species that acts as a nucleophile toward carbonyls. The reaction proceeds through a Peterson-type elimination to yield a vinyl selenide. This intermediate is the "chameleon" of the sequence—stable enough for isolation but reactive enough to be hydrolyzed into a carbonyl.

Net Transformation:



Reaction Pathway Diagram[1]

ReactionPathway Reagent PhSeCH2SiMe3 (Reagent) Anion [PhSe-CH-SiMe3]⁻ (Lithiated Species) Reagent->Anion LDA, THF -78°C Intermediate β-Hydroxy Silane (Adduct) Anion->Intermediate + R2C=O (Electrophile) VinylSe Vinyl Selenide (R2C=CH-SePh) Intermediate->VinylSe Peterson Elimination (-Me3SiO⁻) Product Homologated Aldehyde (R2CH-CHO) VinylSe->Product Hydrolysis (HgCl2 or TiCl4)

Figure 1: Mechanistic pathway from deprotonation to final homologated product. The Peterson elimination drives the formation of the vinyl selenide intermediate.

Experimental Protocols

Safety & Handling (Critical)
  • Selenium Toxicity: Organoselenium compounds are toxic.[1] All weighing and handling must occur in a functioning fume hood.

  • Odor Control: The byproducts (benzeneselenol) have a potent, offensive stench. Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize volatiles.

  • Reagent Stability: Store (1) under argon at 4°C.

Protocol A: Generation of the -Lithio Species

This step generates the active nucleophile. The anion is stable at -78°C but can decompose at higher temperatures.

Reagents:

  • Trimethyl((phenylseleno)methyl)silane (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Flame-dry a 2-neck round-bottom flask and flush with Argon.

  • Add anhydrous THF (concentration ~0.2 M relative to silane).

  • Add Trimethyl((phenylseleno)methyl)silane via syringe.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add LDA (freshly prepared or commercial solution) dropwise over 10 minutes.

    • Observation: The solution typically turns a light yellow/orange color, indicating anion formation.

  • Stir at -78°C for 30 minutes to ensure complete deprotonation.

Protocol B: Synthesis of Vinyl Selenides (Peterson Olefination)

This protocol couples the anion with a ketone/aldehyde.[2]

Procedure:

  • Dissolve the electrophile (aldehyde or ketone, 0.9 equiv) in a minimal amount of anhydrous THF.

  • Add the electrophile solution dropwise to the anion (from Protocol A) at -78°C.

  • Stir at -78°C for 1 hour.

  • The Elimination Step: Remove the cooling bath and allow the reaction to warm to room temperature (23°C) over 2 hours.

    • Mechanistic Note: The warming promotes the spontaneous elimination of lithium trimethylsilanolate (

      
      ), forming the C=C bond.
      
  • Quench: Pour the mixture into saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc). Vinyl selenides are generally stable on silica.

Protocol C: Hydrolytic Conversion to Homologated Aldehydes

This step unmasks the carbonyl functionality.

Reagents:

  • Vinyl Selenide (from Protocol B)[3]

  • Mercury(II) Chloride (

    
    ) (1.5 equiv) - Caution: Neurotoxin
    
  • Acetonitrile/Water (4:1 ratio)

Procedure:

  • Dissolve the vinyl selenide in

    
    .
    
  • Add solid

    
     in one portion.
    
  • Stir at room temperature for 2–4 hours.

    • Monitoring: TLC should show disappearance of the non-polar vinyl selenide and appearance of a polar carbonyl spot.

  • Workup: Filter the mixture through a pad of Celite to remove mercury salts. Rinse with

    
    .[4]
    
  • Wash the filtrate with saturated

    
     and then brine.
    
  • Dry (

    
    ) and concentrate to yield the homologated aldehyde.
    

Data Summary & Optimization

Reagent Compatibility Table
Electrophile TypeExpected ProductYield RangeNotes
Aryl Aldehydes

-Aryl Vinyl Selenide
85-95%Usually gives

-isomer predominantly.
Aliphatic Ketones Trisubstituted Vinyl Selenide75-85%Steric bulk can slow elimination; warm to reflux if needed.
Cyclic Ketones Exocyclic Vinyl Selenide80-90%Excellent for ring functionalization.
Enones 1,2-Addition Product60-75%Hard nucleophile preference; 1,4-addition is rare.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield of Vinyl Selenide Incomplete DeprotonationEnsure LDA is fresh; increase deprotonation time to 45 min.
No Elimination (Stuck at Alcohol) Stable

-hydroxy silane
Add a Lewis acid (

) or treat crude with

to force elimination.
Hydrolysis Fails Steric hindranceSwitch from

to

(stronger Lewis acid) or use

.
Isomerization Acidic silica gelAdd 1%

to the chromatography eluent.

Workflow Visualization

Workflow cluster_0 Phase 1: Nucleophile Generation cluster_1 Phase 2: Coupling & Elimination cluster_2 Phase 3: Unmasking Step1 Mix Reagent + THF (-78°C) Step2 Add LDA (Generate Anion) Step1->Step2 Step3 Add Carbonyl Electrophile Step2->Step3 Step4 Warm to RT (Peterson Elimination) Step3->Step4 Step5 Isolate Vinyl Selenide Step4->Step5 Step6 Hydrolysis (HgCl2/H2O) Step5->Step6 Step7 Final Homologated Aldehyde Step6->Step7

Figure 2: Operational workflow for the one-carbon homologation sequence.

References

  • Reich, H. J. (1975).[5] Organoselenium Chemistry. Journal of Organic Chemistry. [Link]

  • Sachdev, K., & Sachdev, H. S. (1976). Reactions of

    
    -silyl carbanions with carbonyl compounds. Tetrahedron Letters. [Link]
    
  • Krief, A. (1980). Synthetic Methods Using

    
    -Heterosubstituted Organometallics. Tetrahedron. [Link]
    
  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallics. Journal of Organic Chemistry. [Link]

Sources

Application Note: Precision Deprotonation of Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the generation of the


-silyl-

-seleno carbanion derived from Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) .[1] This reagent serves as a linchpin in organic synthesis, acting as a masked form of a vinyl anion or a carbene equivalent.[1]

The successful deprotonation of this species relies on balancing the acidity of the methylene protons (enhanced by the


-silicon and 

-selenium atoms) against the competing pathway of Selenium-Lithium (Se-Li) exchange.[1] While

-Butyllithium (

-BuLi) is frequently cited in academic literature, this protocol prioritizes Lithium Diisopropylamide (LDA) for drug development applications to eliminate nucleophilic attack on the selenium center, ensuring high-fidelity generation of the nucleophile.[1]

Chemical Identity & Mechanistic Grounding

Reagent: Trimethyl((phenylseleno)methyl)silane Structure: Ph-Se-CH₂-Si(CH₃)₃ Role: Amphiphilic Reagent (Nucleophile upon deprotonation; Electrophile precursor upon oxidation).[1]

The "Double-Activation" Effect

The methylene protons in PhSeCH₂SiMe₃ are uniquely acidic (


 in THF) due to the synergistic stabilization of the resulting carbanion:
  • 
    -Silicon Effect:  Negative hyperconjugation (
    
    
    
    ) stabilizes the charge.[1]
  • 
    -Selenium Effect:  The polarizability of the selenium atom and d-orbital participation further delocalize the electron density.[1]
    
The Critical Competition: Deprotonation vs. Exchange

A major failure mode in this chemistry is the use of nucleophilic bases (


-BuLi) at improper temperatures, leading to Se-Li exchange rather than deprotonation.[1]
  • Pathway A (Desired):

    
    [1]
    
  • Pathway B (Parasitic):

    
    [1]
    

Expert Insight: While


-BuLi can work at strictly -78°C due to kinetic isotope effects and steric factors, LDA  is the superior choice for GLP/GMP environments because it is non-nucleophilic, effectively shutting down Pathway B.[1]

Visualization: Reaction Pathways & Logic[1]

G Start PhSeCH₂SiMe₃ (Substrate) BaseChoice Base Selection Start->BaseChoice LDA LDA (THF, -78°C) BaseChoice->LDA High Fidelity BuLi n-BuLi (THF, -78°C) BaseChoice->BuLi High Reactivity Deprotonation C-H Deprotonation (Kinetic Control) LDA->Deprotonation Anion [PhSe-CH-SiMe₃]Li (Stable Species) Deprotonation->Anion Competition Competition: Deprotonation vs. Se-Attack BuLi->Competition Competition->Deprotonation Low Temp Only Exchange Se-Li Exchange (Byproduct: PhLi) Competition->Exchange T > -60°C

Figure 1: Decision tree illustrating the divergence between clean deprotonation (LDA) and the risk of metal-halogen type exchange (n-BuLi).[1][2]

Experimental Protocol

Reagents & Equipment[1][3]
  • Substrate: Trimethyl((phenylseleno)methyl)silane (Ensure purity >97%; impurities like PhSeSePh will consume base immediately).

  • Solvent: Tetrahydrofuran (THF), anhydrous, distilled from Na/Benzophenone or passed through activated alumina columns.[1]

  • Base (Method A): Lithium Diisopropylamide (LDA), 2.0 M solution (freshly prepared preferred).[1]

  • Base (Method B):

    
    -Butyllithium, 1.6 M or 2.5 M in hexanes (titrated prior to use).[1]
    
  • Atmosphere: Argon or Nitrogen (strictly O₂/H₂O free).[1]

  • Vessel: Flame-dried Schlenk flask with magnetic stir bar.

Method A: The "High Fidelity" Protocol (LDA)

Recommended for complex synthesis and drug discovery applications.[1]

  • Preparation of LDA:

    • To a flame-dried flask under Ar, add anhydrous THF (10 mL per mmol substrate) and diisopropylamine (1.1 equiv).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi (1.05 equiv) dropwise.[1] Stir for 30 min at 0°C to ensure complete formation, then re-cool to -78°C .
      
  • Substrate Addition:

    • Dissolve Trimethyl((phenylseleno)methyl)silane (1.0 equiv) in a minimum volume of anhydrous THF.

    • Add the substrate solution dropwise to the LDA solution at -78°C via cannula or syringe pump over 10 minutes.[1]

    • Observation: The solution typically turns a pale yellow color, indicating anion formation.[1]

  • Incubation:

    • Stir at -78°C for 45 minutes .

    • Note: Do not warm above -40°C; the anion is thermally sensitive.[1]

  • Electrophile Trapping (Self-Validation):

    • Add the electrophile (e.g., benzaldehyde, alkyl halide) slowly at -78°C.[1]

    • Allow to warm to room temperature only after the electrophile has been added and stirred for 30 mins at low temp.

Method B: The "Rapid" Protocol (n-BuLi)

Suitable for small-scale, robust substrates where trace PhLi is acceptable.[1]

  • Setup:

    • Dissolve Trimethyl((phenylseleno)methyl)silane (1.0 equiv) in anhydrous THF (10 mL/mmol) under Ar.

    • Cool strictly to -78°C .

  • Deprotonation:

    • Add

      
      -BuLi (1.1 equiv) dropwise down the side of the flask to precool the solution.[1]
      
    • Critical: Addition must be slow to avoid local heating, which triggers Se-Li exchange.[1]

  • Timing:

    • Stir for 30 minutes at -78°C.

    • Proceed immediately to electrophile addition.[1]

Data Summary & Troubleshooting

Protocol Comparison Table
ParameterMethod A (LDA)Method B (

-BuLi)
Selectivity High (>98% Deprotonation)Moderate (Risk of Se-Li exchange)
Temperature Tolerance Strict (-78°C)Critical (-78°C to -90°C preferred)
Byproducts Diisopropylamine (Inert)PhLi (Reactive nucleophile)
Color Indicator Pale YellowPale Yellow (Darkening indicates decomp)
Recommended Use Drug Candidates, Complex ElectrophilesSimple Alkylations, Bulk Synthesis
Troubleshooting Guide
  • Problem: Solution turns dark brown/black upon base addition.

    • Cause: Decomposition via Se-Li exchange or cleavage of the C-Si bond (less likely).[1]

    • Solution: Ensure temperature is actually -78°C. Switch to Method A (LDA). Check substrate for PhSeSePh impurity (which reacts with base to form PhSeLi).[1]

  • Problem: Low yield of adduct after quenching.

    • Cause: Incomplete deprotonation or protonation by moisture.[1]

    • Solution: Titrate

      
      -BuLi. Increase deprotonation time to 1 hour (Method A). Ensure THF is extremely dry (the anion is highly basic).[1]
      
  • Problem: Recovery of starting material.

    • Cause: Steric hindrance or quenching during addition.[1]

    • Solution: Use a deuterium quench (

      
      ) on an aliquot to verify anion formation via NMR (look for disappearance of CH₂ singlet, appearance of CHD triplet).[1]
      

References

  • Reich, H. J., & Shah, S. K. (1977).[1][3] Organoselenium chemistry.

    
    -Lithioselenoxides and related species. Journal of the American Chemical Society, 99(1), 263–265.[1] Link[1]
    
  • Krief, A. (1980).[1] Synthetic methods using

    
    -heterosubstituted organometallics.[4][5][6] Tetrahedron, 36(18), 2531–2640.[1] Link[1]
    
  • Reich, H. J. (2012).[1] Role of Organoselenium Chemistry in the Development of the

    
    -Lithioamine and 
    
    
    
    -Lithioether Reagents.[1] Journal of Organic Chemistry. (Contextual grounding on Se-Li exchange dynamics). Link
  • Sachdev, K., & Sachdev, H. S. (1976).[1] Reactions of

    
    -silyl carbanions with epoxides. Tetrahedron Letters, 17(47), 4223.[1] Link
    

Sources

Application Note: Trimethyl((phenylseleno)methyl)silane in Nucleophilic Substitution and Homologation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to Trimethyl((phenylseleno)methyl)silane (


), a bifunctional organometallic reagent used primarily as a formyl anion equivalent  and a precursor for vinyl selenides . Its unique reactivity stems from the synergistic activation of the methylene carbon by both the silicon (electropositive) and selenium (polarizable/stabilizing) moieties.


Molecular Weight:  243.28  g/mol 

Introduction & Core Utility

Trimethyl((phenylseleno)methyl)silane serves as a "linchpin" reagent in organic synthesis, enabling C1 homologation and the stereoselective construction of functionalized alkenes.

Its primary utility lies in its ability to generate the


-lithio species  (

) upon treatment with organolithiums. This lithiated intermediate acts as a potent nucleophile , capable of:
  • Nucleophilic Substitution (

    
    ):  Displacing halides in alkyl halides to introduce the masked hydroxymethyl group.
    
  • Peterson Olefination: Reacting with aldehydes or ketones to yield vinyl selenides , which are versatile synthetic intermediates (convertible to carbonyls or vinyl halides).

Key Chemical Advantages
  • Dual Activation: The

    
    -proton is acidified by the phenylseleno group and the resulting anion is stabilized by the silyl group (via 
    
    
    
    hyperconjugation or d-orbital participation).
  • Controlled Elimination: The presence of the silyl group allows for Peterson-type elimination, providing a pathway to alkenes that is often distinct from and complementary to Wittig chemistry.

Mechanism of Action

The reactivity profile is governed by the sequential activation of the C-Si and C-Se bonds.

Pathway A: Nucleophilic Substitution (Alkylation)

The lithiated reagent attacks an electrophilic carbon (alkyl halide/epoxide).



Result: Introduction of the 

moiety. This product can be further oxidized (at Se) to trigger oxidative elimination, yielding a vinyl silane .
Pathway B: Peterson Olefination (Carbonyl Addition)

The lithiated reagent attacks a carbonyl carbon.



Result: Formation of a vinyl selenide .[1]
Mechanistic Visualization

ReactionPathways Reagent PhSeCH2SiMe3 (Precursor) Lithiated PhSe-CH(Li)-SiMe3 (Active Nucleophile) Reagent->Lithiated n-BuLi / THF -78°C Intermediate_Alk PhSe-CH(R)-SiMe3 (Alkylated Adduct) Lithiated->Intermediate_Alk + R-X Intermediate_Pet β-Hydroxysilane [PhSe-CH(SiMe3)-CH(OLi)-R] Lithiated->Intermediate_Pet + R-CHO Electrophile_RX Alkyl Halide (R-X) (SN2 Pathway) Electrophile_CO Aldehyde/Ketone (Peterson Pathway) Product_VinylSilane Vinyl Silane (R-CH=CH-SiMe3) Intermediate_Alk->Product_VinylSilane 1. [O] (H2O2) 2. Δ (Syn-Elimination of PhSeOH) Product_VinylSe Vinyl Selenide (PhSe-CH=CH-R) Intermediate_Pet->Product_VinylSe Peterson Elimination (- LiOSiMe3)

Caption: Divergent reaction pathways for the lithiated reagent yielding Vinyl Silanes (via oxidative elimination) or Vinyl Selenides (via Peterson elimination).

Experimental Protocols

Safety Pre-Requisites[2][3]
  • Selenium Toxicity: Organoselenium compounds are toxic and have a potent, unpleasant odor. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to oxidize and quench selenium residues.

  • Pyrophoric Reagents:

    
    -Butyllithium is pyrophoric. Use standard inert atmosphere (Schlenk) techniques.
    
Protocol A: Synthesis of Vinyl Selenides (Peterson Olefination)

This protocol describes the reaction with benzaldehyde to form


-styryl phenyl selenide.

Reagents:

  • Trimethyl((phenylseleno)methyl)silane (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)
    
  • Benzaldehyde (1.0 equiv)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Flame-dry a 50 mL Schlenk flask and flush with Argon. Add Trimethyl((phenylseleno)methyl)silane (1.0 mmol) and anhydrous THF (10 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add

    
    -BuLi (1.1 mmol) dropwise via syringe.
    
    • Observation: The solution typically turns light yellow, indicating anion formation.

    • Time: Stir at -78 °C for 30 minutes.

  • Nucleophilic Attack: Add Benzaldehyde (1.0 mmol) dropwise (neat or in 1 mL THF).

    • Time: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Elimination: The Peterson elimination often occurs spontaneously upon warming or during workup. If the intermediate

    
    -hydroxysilane is stable, add a catalytic amount of acid (e.g., 
    
    
    
    -TsOH) or base (KH) to force elimination, though this specific reagent usually eliminates spontaneously to the vinyl selenide.
  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Substitution on Alkyl Halides

Used to homologate primary alkyl halides.

Step-by-Step Procedure:

  • Lithiation: Prepare

    
     as in Protocol A (Steps 1-2).
    
  • Substitution: Add the primary alkyl halide (e.g., Benzyl bromide, 1.0 equiv) dropwise at -78 °C.

  • Reaction: Stir at -78 °C for 1 hour, then warm to room temperature.

  • Workup: Standard aqueous extraction.

  • Product Isolation: The product

    
     is isolated.
    
    • Downstream Application: To convert this to a vinyl silane , dissolve the product in THF, add

      
       (excess) at 0 °C. Stir for 1 hour. The selenoxide formed will undergo syn-elimination upon warming/refluxing in 
      
      
      
      or THF, yielding
      
      
      .

Data Summary & Troubleshooting

Comparative Reactivity Table
Electrophile ClassReaction TypePrimary ProductKey Condition
Aldehydes Peterson OlefinationVinyl Selenide (

)
Spontaneous elimination often observed.
Ketones Peterson OlefinationVinyl Selenide (

)
May require reflux or Lewis Acid to drive elimination.
Alkyl Halides (

)

Substitution
Alkyl Silane (

)
Requires primary halides;

halides may eliminate.
Epoxides Ring Opening

-Hydroxy Silane
Lewis acid (

) may assist ring opening.
Troubleshooting Guide
  • Low Yield in Lithiation: Ensure the reagent is pure (free of diselenide impurities). Titrate

    
    -BuLi before use.
    
  • Incomplete Elimination (Peterson): If the

    
    -hydroxysilane intermediate persists (observed by NMR), treat the crude mixture with 
    
    
    
    in THF (for syn-elimination) or
    
    
    in THF (for anti-elimination) to drive vinyl selenide formation.
  • Regioselectivity: In oxidative elimination (Protocol B), the elimination is strictly syn. Ensure the stereochemistry of the alkylation step is understood if creating chiral centers.

References

  • Original Synthesis & Reactivity: Reich, H. J., & Shah, S. K. (1977). Organoselenium chemistry.

    
    -Lithio selenides and their reaction with carbonyl compounds. Journal of the American Chemical Society.
    
    
  • Peterson Olefination Reviews: Ager, D. J. (1984).[2] The Peterson Olefination Reaction.[2][3][4][5] Organic Reactions.[1][6][7][8][9]

  • Vinyl Selenide Applications: Comasseto, J. V., et al. (1997).[10] Vinyl selenides and tellurides: Preparation and synthetic applications. Synthesis.

  • Safe Handling of Organolithiums: Gau, M. R., & Zdilla, M. J. (2016).[11][7][12] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.

Sources

Application Note: Synthesis of Vinyl Selenides via Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) in the synthesis of vinyl selenides. This protocol leverages the Peterson Olefination mechanism, offering distinct advantages in stereocontrol compared to traditional Horner-Wadsworth-Emmons (HWE) or Wittig approaches.

Executive Summary

Vinyl selenides are versatile "chameleon" intermediates in organic synthesis. They serve as masked carbonyls (hydrolysis), precursors for vinyl lithium species (via Se/Li exchange), and partners in transition-metal-catalyzed cross-couplings (Kumada, Negishi).

The reagent Trimethyl((phenylseleno)methyl)silane (1) acts as a conjunctive reagent that transfers a phenylseleno-methylene unit to a carbonyl group. The reaction proceeds via a Silicon-Peterson Olefination , allowing for the stereoselective formation of vinyl selenides. Unlike phosphorus-based reagents, the silicon byproduct (TMS-O-Li/TMS-OH) is easily removed, and the reaction stereochemistry can often be tuned by choosing acidic or basic elimination conditions.

Reagent Profile & Preparation

While PhSeCH₂SiMe₃ is occasionally available from specialty vendors, fresh preparation is recommended to ensure high fidelity in lithiation.

Synthesis of PhSeCH₂SiMe₃: The reagent is synthesized via the nucleophilic displacement of chloride from (chloromethyl)trimethylsilane by the phenylselenolate anion.

  • Reagents: Diphenyl diselenide (PhSeSePh), Sodium borohydride (NaBH₄) or Sodium hydride (NaH), (Chloromethyl)trimethylsilane (ClCH₂SiMe₃).

  • Yield: Typically >85%.[1]

  • Stability: Stable at room temperature; store under inert atmosphere to prevent slow oxidation to selenoxide.

Mechanistic Insight: The Peterson Pathway

The transformation follows a three-stage sequence: Lithiation → Carbonyl Addition → Elimination .[2][3]

  • Lithiation: Deprotonation of (1) with

    
    -BuLi creates the 
    
    
    
    -silyl carbanion. The phenylseleno group stabilizes the anion via polarizability and orbital overlap.
  • Addition: The carbanion attacks the electrophile (aldehyde/ketone) to form a

    
    -hydroxy silane adduct.[3]
    
  • Elimination:

    • Basic Conditions (Syn-Elimination): If the reaction is quenched with base (or if the lithium alkoxide eliminates spontaneously), a 4-membered oxasilacyclobutane transition state leads to syn-elimination.

    • Acidic Conditions (Anti-Elimination): Protonation of the alcohol followed by acid-catalyzed elimination proceeds via an anti-periplanar transition state.

Visualization: Reaction Mechanism

PetersonMechanism Reagent PhSeCH₂SiMe₃ Li_Species α-Lithio Species [PhSe-CH(Li)-SiMe₃] Reagent->Li_Species n-BuLi, THF -78°C Adduct β-Hydroxy Silane (Diastereomeric Mixture) Li_Species->Adduct + Aldehyde Aldehyde R-CHO Aldehyde->Adduct Syn_TS Syn-Elimination (4-membered TS) Adduct->Syn_TS Base (KH) or Spontaneous Anti_TS Anti-Elimination (Acidic Workup) Adduct->Anti_TS Acid (H₂SO₄/THF) Product_Z (Z)-Vinyl Selenide Syn_TS->Product_Z From syn-adduct Product_E (E)-Vinyl Selenide Syn_TS->Product_E From anti-adduct Anti_TS->Product_Z From anti-adduct Anti_TS->Product_E From syn-adduct

Figure 1: Bifurcated pathway of Peterson Olefination allowing stereochemical tuning.

Detailed Experimental Protocol

Materials
  • Reagent: Trimethyl((phenylseleno)methyl)silane (1.0 equiv)

  • Base:

    
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)
    
  • Electrophile: Aldehyde or Ketone (1.0 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Quench: Sat. aq. NH₄Cl (for neutral workup) or H₂SO₄ (for acidic elimination)

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Add PhSeCH₂SiMe₃ (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi  (1.1 mmol). The solution typically turns light yellow. Stir for 30 minutes  at -78 °C to ensure complete deprotonation.
    
  • Addition: Add the aldehyde (1.0 mmol) dissolved in minimal THF dropwise. Stir at -78 °C for 1 hour.

    • Checkpoint: At this stage, the stable lithium

      
      -oxido silane is formed.
      
  • Elimination (Choose Path):

    • Method A (Spontaneous/Basic): Allow the reaction to warm to Room Temperature (RT). If elimination is slow, add KH (potassium hydride) or reflux.

    • Method B (Acidic): Quench at 0 °C with dilute H₂SO₄ or HClO₄ in THF. Stir for 1-2 hours.

  • Workup: Dilute with Et₂O, wash with water and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Workflow Diagram

ProtocolFlow Start Start: PhSeCH₂SiMe₃ in THF Cool Cool to -78°C Start->Cool Lithiate Add n-BuLi (Stir 30 min) Cool->Lithiate Add_Elec Add Electrophile (R-CHO) (Stir 1 h) Lithiate->Add_Elec Decision Select Elimination Mode Add_Elec->Decision Path_Base Warm to RT / Add KH (Syn-Elimination) Decision->Path_Base Method A Path_Acid Add Acid (H₂SO₄) (Anti-Elimination) Decision->Path_Acid Method B Finish Isolate Vinyl Selenide Path_Base->Finish Path_Acid->Finish

Figure 2: Operational workflow for the synthesis of vinyl selenides.

Representative Scope & Performance

The following data summarizes typical performance metrics for this protocol based on literature precedents (e.g., Reich et al., Krief et al.).

EntryElectrophile (R)ConditionsProduct (Vinyl Selenide)Yield (%)E/Z Ratio
1 Ph-CHO (Benzaldehyde)

-BuLi; warm to RT

-styryl phenyl selenide
88%~1:1
2 Ph-CHO

-BuLi; H₂SO₄ quench

-styryl phenyl selenide
85%Variable*
3 Cyclohexanone

-BuLi; warm to RT
Cyclohexylidene derivative92%N/A
4

-Heptanal

-BuLi; warm to RT
1-(phenylseleno)-1-octene76%60:40
5 Cinnamaldehyde

-BuLi; warm to RT
1-phenyl-4-(phenylseleno)-1,3-butadiene81%Mixture

*Note: Stereoselectivity is highly dependent on the steric bulk of the R group and the specific elimination conditions. Unlike the Wittig reaction, Peterson olefination often requires separation of diastereomeric


-hydroxy silanes to achieve high stereochemical purity (>95:5).

Troubleshooting & Expert Tips

  • Low Yields: Often caused by incomplete lithiation. Ensure the reagent is dry. If the anion color (yellow) does not persist, check the titer of your

    
    -BuLi.
    
  • Incomplete Elimination: If the

    
    -hydroxy silane intermediate persists (seen by crude NMR), treat the crude mixture with KH/THF  (for basic elimination) or BF₃·OEt₂  (for acidic elimination) to force the reaction to completion.
    
  • Separation of Isomers: Vinyl selenide isomers (

    
    ) often have distinct 
    
    
    
    values on silica gel. If inseparable, isomerization can sometimes be induced by trace acid or radical species (PhSeSePh/light).

Safety Considerations

  • Selenium Toxicity: Organoselenium compounds are toxic and have a potent, unpleasant odor. All reactions must be performed in a well-ventilated fume hood.

  • Waste Disposal: All selenium-containing waste (aqueous and solid) must be segregated into specific "Heavy Metal/Selenium" waste streams. Do not mix with general organic waste.

  • Bleach Quench: Rinse glassware with dilute bleach (sodium hypochlorite) to oxidize residual selenides to less volatile species before removing from the hood.

References

  • Reich, H. J., Chow, F., & Shah, S. K. (1979).[4] Selenium Stabilized Carbanions.[4] Preparation of α-Lithio Selenides and Application to the Synthesis of Olefins by Reductive Elimination of β-Hydroxy Selenides and Selenoxide Syn Elimination.[4] Journal of the American Chemical Society.[4]

  • Krief, A., Dumont, W., & Denis, J. N. (1985). Synthesis of Vinyl Selenides.[1][5][6][7] Chemical Reviews.[8][6]

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry.[4]

  • Silveira, C. C., et al. (2009).[1] Vinyl Selenides: A versatile class of organoselenium compounds.[5] Chemical Reviews.[8][6]

Sources

The Versatile Reagent: Application of Trimethyl((phenylseleno)methyl)silane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is perpetual. Among the arsenal of reagents available to the synthetic chemist, trimethyl((phenylseleno)methyl)silane has emerged as a powerful and versatile tool. Its unique reactivity profile enables a range of transformations, including olefination, radical cyclization, and sigmatropic rearrangements, often proceeding with high levels of control and predictability. This application note provides an in-depth guide to the use of this reagent, detailing the underlying principles, experimental protocols, and successful applications in the total synthesis of complex natural products.

Introduction to Trimethyl((phenylseleno)methyl)silane: A Multifaceted Reagent

Trimethyl((phenylseleno)methyl)silane, with the chemical formula C10H16SeSi, is an organosilicon compound that uniquely combines the properties of a silyl group and a phenylseleno moiety.[1] This combination allows for a diverse range of chemical transformations. The silicon atom influences the reactivity of the adjacent carbon, while the selenium atom can participate in various oxidative and radical processes. The reagent is typically a clear yellow liquid and can be prepared through several synthetic routes.[2] Its utility in organic synthesis stems from its ability to act as a precursor to α-silyl carbanions, radical species, and substrates for sigmatropic rearrangements.

Key Applications in Natural Product Synthesis

The application of trimethyl((phenylseleno)methyl)silane in natural product synthesis can be broadly categorized into three major reaction types:

  • Peterson Olefination: A reliable method for the formation of alkenes.

  • Radical Cyclizations: A powerful strategy for the construction of cyclic systems.

  • [3][4]-Sigmatropic Rearrangements: An elegant way to introduce functionality with a high degree of stereocontrol.

Peterson Olefination: A Stereocontrolled Route to Alkenes

The Peterson olefination is a classic and highly valuable method for the synthesis of alkenes from carbonyl compounds.[5][6] The reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone to form a β-hydroxysilane intermediate.[7] This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene with predictable stereochemistry.[7]

The α-silyl carbanion derived from trimethyl((phenylseleno)methyl)silane offers a unique entry into this reaction manifold. Deprotonation of trimethyl((phenylseleno)methyl)silane with a strong base, such as n-butyllithium, generates the corresponding α-lithio species, which can then react with a variety of carbonyl compounds.

Mechanistic Rationale

The stereochemical outcome of the Peterson olefination is a key feature that makes it a powerful synthetic tool. The elimination of the β-hydroxysilane intermediate proceeds via different mechanisms under acidic and basic conditions:

  • Acid-catalyzed elimination: Proceeds through an anti-elimination pathway.

  • Base-catalyzed elimination: Proceeds through a syn-elimination pathway.

This stereochemical divergence allows for the selective formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate.

Figure 1: General workflow of the Peterson Olefination.

Application in the Synthesis of Phorboxazole B

Table 1: Comparison of Olefination Methods

MethodReagent TypeByproductStereoselectivityFunctional Group Tolerance
Peterson Olefination α-Silyl carbanionSilanolHigh (tunable)Good
Wittig Reaction Phosphonium ylidePhosphine oxideModerate to HighModerate
Horner-Wadsworth-Emmons Phosphonate esterPhosphate esterHigh (favors E)Good

Radical Cyclizations: Forging Complex Ring Systems

Radical cyclizations are powerful reactions for the construction of carbocyclic and heterocyclic frameworks, often found in the core of natural products.[3] Trimethyl((phenylseleno)methyl)silane can serve as a precursor to radical species that can initiate intramolecular cyclization cascades. The phenylseleno group can be homolytically cleaved under radical conditions to generate a carbon-centered radical.

Application in the Total Synthesis of (±)-Hirsutene

A notable example of the application of radical cyclization in natural product synthesis is the tandem radical approach to the linearly condensed cyclopentanoid, (±)-hirsutene.[3] This natural product features a tricyclic core with four stereogenic centers, including a quaternary carbon.[3]

The key step in this synthesis involves a tandem hex-5-enyl radical cyclization. While the specific protocol detailed in the literature often utilizes related tin hydrides, the underlying principle of radical generation and subsequent cyclization is transferable to selenium-based reagents. The general strategy involves the generation of a radical which then undergoes a series of intramolecular additions to pendant double bonds to construct the polycyclic system.

Radical_Cyclization cluster_0 Radical Generation cluster_1 Tandem Cyclization cluster_2 Termination A Precursor with Phenylseleno Group B Carbon-centered Radical A->B Radical Initiator (e.g., AIBN, Bu3SnH) C Intramolecular Addition (5-exo-trig) B->C D Cyclized Radical C->D E Second Intramolecular Addition D->E F Tricyclic Radical E->F G Hydrogen Atom Transfer F->G H Final Product ((±)-Hirsutene Core) G->H

Figure 2: Conceptual workflow for the radical cyclization approach to the hirsutene core.

General Protocol for a Radical Cyclization

The following is a generalized protocol for a tin-mediated radical cyclization, which can be adapted for selenium-based precursors.

Materials:

  • Substrate with a phenylseleno group and appropriately positioned unsaturation

  • Tri-n-butyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, deoxygenated solvent (e.g., benzene or toluene)

Procedure:

  • Dissolve the substrate in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Deoxygenate the solution by bubbling nitrogen through it for 15-30 minutes.

  • In a separate flask, prepare a solution of Bu3SnH and a catalytic amount of AIBN in the same deoxygenated solvent.

  • Heat the substrate solution to reflux.

  • Slowly add the Bu3SnH/AIBN solution to the refluxing substrate solution via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the tin hydride and minimize premature reduction of the radical intermediates.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3.[3][4]-Sigmatropic Rearrangements: Precision in Stereocenter Construction

[3][4]-Sigmatropic rearrangements are powerful pericyclic reactions that allow for the stereospecific conversion of allylic sulfoxides, selenoxides, and ylides into rearranged allylic alcohols or amines.[4][8] When applied to allylic selenides derived from trimethyl((phenylseleno)methyl)silane, this rearrangement provides an elegant method for the 1,3-transposition of functionality with excellent stereocontrol.

The reaction proceeds through a five-membered, cyclic transition state. The stereochemistry of the newly formed stereocenter is dictated by the geometry of the double bond and the chirality of the selenium center.

Mechanistic Pathway

The process begins with the oxidation of an allylic selenide to the corresponding selenoxide. This selenoxide then undergoes a spontaneous[3][4]-sigmatropic rearrangement to form a selenenate ester, which is subsequently hydrolyzed to yield the rearranged allylic alcohol.[4]

Sigmatropic_Rearrangement start Allylic Selenide oxidation Oxidation (e.g., H2O2, m-CPBA) start->oxidation selenoxide Allylic Selenoxide oxidation->selenoxide rearrangement [2,3]-Sigmatropic Rearrangement selenoxide->rearrangement selenenate Selenenate Ester rearrangement->selenenate hydrolysis Hydrolysis selenenate->hydrolysis product Rearranged Allylic Alcohol hydrolysis->product

Figure 3: Mechanism of the[3][4]-sigmatropic rearrangement of an allylic selenoxide.

Application in the Total Synthesis of Solandelactone E

The[3][4]-sigmatropic rearrangement of allylic selenoxides has been a key step in the total synthesis of several natural products. For example, in the enantioselective total synthesis of the marine oxylipin solandelactone E, this rearrangement was employed to install a crucial hydroxyl group with the correct stereochemistry.[4] The reaction's tolerance for a variety of functional groups makes it particularly suitable for complex molecule synthesis.[4]

General Protocol for[3][4]-Sigmatropic Rearrangement of an Allylic Selenoxide

Materials:

  • Allylic selenide

  • Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA))

  • Solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (optional, e.g., pyridine, to neutralize acidic byproducts)

Procedure:

  • Dissolve the allylic selenide in the chosen solvent in a round-bottom flask and cool the solution to a low temperature (typically -78 °C to 0 °C) to control the exothermic oxidation.

  • If using an acidic oxidant like m-CPBA, a base such as pyridine can be added to the reaction mixture to prevent side reactions.

  • Slowly add a solution of the oxidizing agent in the same solvent to the cooled solution of the allylic selenide.

  • Monitor the reaction by thin-layer chromatography (TLC). The rearrangement is often rapid at low temperatures.

  • Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., saturated aqueous sodium thiosulfate) to destroy any excess oxidant.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting allylic alcohol by flash column chromatography.

Conclusion

Trimethyl((phenylseleno)methyl)silane is a versatile and powerful reagent in the synthetic chemist's toolbox, enabling a range of important transformations for the construction of complex natural products. Its ability to participate in Peterson olefinations, radical cyclizations, and[3][4]-sigmatropic rearrangements provides access to key structural motifs with high levels of control. The protocols outlined in this application note serve as a guide for researchers looking to harness the synthetic potential of this multifaceted reagent in their own synthetic endeavors. As the demand for more efficient and elegant synthetic strategies continues to grow, the applications of trimethyl((phenylseleno)methyl)silane are sure to expand, leading to the successful synthesis of even more complex and biologically significant natural products.

References

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (2022, January 31). Total Synthesis of Hirsutene. Retrieved from [Link]

  • Bayse, C. A., & Antony, S. (2009). Theoretical Studies of[3][4]-Sigmatropic Rearrangements of Allylic Selenoxides and Selenimides. Molecules, 14(9), 3229–3236. [Link]

  • PubChem. (n.d.). Trimethyl((phenylseleno)methyl)silane. Retrieved from [Link]

  • Organic Chemistry Portal. (2010, August 29). Total Synthesis of Solandelactone E by Aggarwal. Retrieved from [Link]

  • Organic Chemistry Portal. (2006, December 17). Total Synthesis of Phorboxazole B by Burke. Retrieved from [Link]

  • Hudlicky, T., Kutchan, T. M., Wilson, S. R., & Mao, D. T. (1980). Total Synthesis of (±)-Hirsutene. Journal of the American Chemical Society, 102(20), 6351–6353. [Link]

  • ResearchGate. (n.d.). [3][4]Sigmatropic rearrangements of allylic selenoxides and selenimides obtained from chiral α‐selenoaldehydes. Retrieved from [Link]

  • Davoren, J. E., & Martin, S. F. (2008). Enantioselective synthesis and structure revision of solandelactone E. Journal of the American Chemical Society, 130(4), 1326–1327. [Link]

  • Tiecco, M., Testaferri, L., Tingoli, M., Chianelli, D., & Montanucci, M. (1984). The Chemistry of Selenosilanes: A Topic Overview. Molecules, 19(12), 2053-2081. [Link]

  • Britten, T. K., Basson, A. J., Roberts, D. D., & McLaughlin, M. G. (2021). Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. Synthesis, 53(19), 3535-3544. [Link]

Sources

Application Note: Homologative Selenation of Carbonyl Compounds using Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) is a bifunctional "linchpin" reagent that bridges silicon and selenium chemistry. It is primarily utilized for the homologative selenation of carbonyl compounds (aldehydes and ketones). Unlike direct


-selenation reagents (which replace an 

-proton with a selenium group), this reagent adds a functionalized carbon unit (

synthon) to the carbonyl center.
Core Applications
  • Synthesis of Vinyl Selenides: Acts as a Peterson olefination reagent to convert

    
     into 
    
    
    
    . Vinyl selenides are versatile intermediates, serving as masked carbonyls or cross-coupling partners.
  • Carbonyl Homologation: Hydrolysis of the resulting vinyl selenide yields an aldehyde or ketone with one additional carbon atom.

  • Synthesis of

    
    -Silyl Ketones:  Under specific oxidative conditions, the reagent can facilitate the formation of 
    
    
    
    -silyl carbonyls via rearrangement.
The "Silicon-Selenium" Synergy

The reagent's efficacy relies on the cooperative effects of the silyl and seleno groups:

  • Anion Stabilization: Both Silicon (via

    
    -conjugation/
    
    
    
    -effect) and Selenium (via polarizability/d-orbital participation) stabilize the
    
    
    -carbanion, allowing facile deprotonation with lithium bases.
  • Peterson Elimination: The silyl group acts as a robust electrofuge. Upon addition to a carbonyl, the resulting

    
    -silyl alkoxide undergoes elimination (Peterson type) to form the alkene, driven by the formation of a strong Si-O bond.
    

Part 2: Detailed Protocols & Methodologies

Pre-Protocol: Reagent Synthesis

Note: While commercially available, fresh preparation is recommended for optimal lithiation efficiency.

Reaction:




ReagentEquiv.[1][2][3][4]Role
Diphenyl Diselenide (PhSeSePh)0.5Selenium Source
Sodium Metal (Na)1.1Reductant
(Chloromethyl)trimethylsilane1.0Electrophile
THF (Anhydrous)SolventMedium

Procedure:

  • Suspend sodium metal (chips/dispersion) in anhydrous THF under Argon.

  • Add diphenyl diselenide portion-wise. The solution will turn yellow/orange (formation of PhSeNa).

  • Once the diselenide is consumed (solution clears or stabilizes), cool to 0°C.

  • Add (chloromethyl)trimethylsilane dropwise.

  • Stir at room temperature for 2 hours.

  • Workup: Quench with water, extract with ether, dry over MgSO₄, and distill under reduced pressure (bp ~92°C at 5 mmHg).

Core Protocol: Homologative Selenation (Vinyl Selenide Synthesis)

This protocol describes the conversion of a ketone/aldehyde to a vinyl selenide.[2][5]

Reagents:

  • PhSeCH₂SiMe₃ (1.1 equiv)

  • n-Butyllithium (1.1 equiv, typically 1.6M in hexanes)

  • Diisopropylamine (1.1 equiv, optional if using LDA)

  • Carbonyl Substrate (1.0 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Generation of the Anion [PhSe-CH-SiMe₃]Li:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Add PhSeCH₂SiMe₃ and anhydrous THF. Cool to -78°C .

    • Add n-BuLi (or LDA) dropwise.

    • Critical Insight: Stir for 30–45 minutes at -78°C. The anion is stable at low temperatures but can decompose if warmed prematurely.

  • Carbonyl Addition:

    • Dissolve the carbonyl substrate in a minimal amount of THF.

    • Add this solution dropwise to the lithiated reagent at -78°C.

    • Stir for 1 hour at -78°C, then allow the mixture to warm to 0°C over 2 hours.

    • Observation: The reaction forms a

      
      -oxido silane intermediate.
      
  • Peterson Elimination:

    • Unlike standard Peterson reactions that may require acid/base triggers, the elimination of trimethylsilanolate from this specific adduct is often spontaneous upon warming or aqueous workup due to the steric bulk and electronic push of the selenium.

    • Troubleshooting: If elimination is sluggish (common with hindered ketones), treat the crude adduct with a catalytic amount of acid (e.g., p-TsOH) or base (KH) in THF.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Et₂O or EtOAc.

    • Purify via silica gel chromatography (Note: Vinyl selenides are generally stable on silica).

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the neutral reagent to the final vinyl selenide.

ReactionMechanism Reagent PhSeCH₂SiMe₃ (Reagent) Anion [PhSe-CH-SiMe₃]⁻ Li⁺ (Stabilized Anion) Reagent->Anion Deprotonation Base n-BuLi / THF -78°C Base->Anion Intermediate Adduct (β-oxido silane) Anion->Intermediate Nucleophilic Attack Carbonyl R₂C=O (Substrate) Carbonyl->Intermediate Elimination Peterson Elimination (- LiOSiMe₃) Intermediate->Elimination Product R₂C=CH-SePh (Vinyl Selenide) Elimination->Product

Figure 1: Mechanistic flow for the synthesis of vinyl selenides via the Peterson olefination pathway.

Part 3: Advanced Applications & Data

Hydrolysis to Homologated Carbonyls

Vinyl selenides are "masked" carbonyls. They can be hydrolyzed to aldehydes or ketones, effectively homologating the starting material by one carbon.

Protocol:

  • Dissolve Vinyl Selenide in acetonitrile/water (4:1).

  • Add HgCl₂ (1.1 equiv) and CaCO₃ (2.0 equiv).

  • Heat to reflux for 2-4 hours.

  • Result:

    
    .
    
Comparative Reagent Performance

Comparison of PhSeCH₂SiMe₃ against standard Wittig reagents for homologation.

FeaturePhSeCH₂SiMe₃ (Peterson)Ph₃P=CH(OMe) (Wittig)
Mechanism Nucleophilic Addn / EliminationCycloaddition / Elimination
Byproduct LiOSiMe₃ (Water soluble)Ph₃P=O (Difficult removal)
Nucleophilicity High (Hard nucleophile)Moderate
Steric Sensitivity High (Sensitive to hindered ketones)Moderate
Intermediate Vinyl Selenide (Isolable)Enol Ether (Hydrolyzes easily)
Lewis Acid Mediated Seleno-Acetalization

For acetals, the lithiated species is not used. Instead, the neutral silane reacts under Lewis Acid catalysis.

Workflow:

  • Substrate: Acetal

    
    .
    
  • Reagent: PhSeCH₂SiMe₃ + Lewis Acid (BF₃·OEt₂ or ZnI₂).

  • Product:

    
    -alkoxy selenide (
    
    
    
    ).
  • Utility: This provides a pathway to introduce the phenylseleno-methyl group without strong bases.

LewisAcidPath Acetal Acetal R-CH(OR')₂ Complex Activated Complex Acetal->Complex Reagent PhSeCH₂SiMe₃ Reagent->Complex LA Lewis Acid (BF₃·OEt₂) LA->Complex Product β-Alkoxy Selenide R-CH(OR')-CH₂-SePh Complex->Product Silyl Transfer

Figure 2: Lewis Acid catalyzed addition to acetals, avoiding strong bases.

Part 4: Safety & Handling (E-E-A-T)

  • Selenium Toxicity: Organoselenium compounds are toxic and have a potent, unpleasant odor. All reactions must be performed in a well-ventilated fume hood. Bleach (hypochlorite) can be used to oxidize and deodorize spills.

  • Lithium Reagents: n-BuLi is pyrophoric. Ensure strict anhydrous conditions and use proper syringe techniques.

  • Waste Disposal: Segregate selenium waste from standard organic solvents. Label clearly as "Heavy Metal/Selenium Waste."

References

  • Reich, H. J., & Shah, S. K. (1977).[6] Organoselenium chemistry.

    
    -Lithio selenoxides and selenides. Journal of the American Chemical Society, 99(1), 263-265. Link
    
  • Krief, A. (1980). Synthetic methods using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -heterosubstituted organometallics.[7] Tetrahedron, 36(18), 2531-2640. Link
    
  • Sachdev, K., & Sachdev, H. S. (1976). Reactions of

    
    -silylorganometallics. Synthesis of vinyl selenides. Tetrahedron Letters, 17(47), 4223-4226. Link
    
  • Reich, H. J. (1979). Functional group manipulation using organoselenium reagents. Accounts of Chemical Research, 12(1), 22-30. Link

  • TCI Chemicals. (n.d.). Carbon Homologation Reagents. TCI Chemicals Product Guide. Link

Sources

Catalytic Applications of Trimethyl((phenylseleno)methyl)silane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Catalytic Potential of a Versatile Organoselenium Reagent

Trimethyl((phenylseleno)methyl)silane, a compound at the intersection of organosilicon and organoselenium chemistry, has emerged as a reagent of significant interest for synthetic chemists. While its stoichiometric applications as a selenating agent are well-established, its catalytic utility offers a more sustainable and atom-economical approach to valuable chemical transformations. This guide provides an in-depth exploration of the catalytic applications of Trimethyl((phenylseleno)methyl)silane, offering detailed protocols and mechanistic insights for researchers in academia and the pharmaceutical industry.

The unique electronic properties of the silicon and selenium atoms in Trimethyl((phenylseleno)methyl)silane give rise to its distinct reactivity. The silicon atom can stabilize an adjacent carbanion, a key intermediate in many carbon-carbon bond-forming reactions. Simultaneously, the selenium moiety can act as a Lewis base or participate in redox processes, opening up diverse catalytic pathways. This document will delve into these catalytic applications, providing the necessary information to harness the full potential of this versatile reagent.

Core Properties and Handling

PropertyValueReference
Molecular Formula C₁₀H₁₆SeSi[1]
Molecular Weight 243.29 g/mol [1]
Appearance Clear yellow liquid
Boiling Point 92–93 °C/5 mmHg
Solubility Soluble in common organic solvents (e.g., THF, diethyl ether, acetonitrile)

Safety and Handling: Trimethyl((phenylseleno)methyl)silane is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).

Catalytic Application I: Lewis Base-Catalyzed Selenole Ester Synthesis

One of the direct catalytic applications of selenosilanes involves their reaction with acyl chlorides to furnish selenolesters, valuable intermediates in organic synthesis. This transformation can be efficiently catalyzed by a Lewis base, such as tetrabutylammonium fluoride (TBAF).[2]

Mechanistic Rationale

The catalytic cycle is initiated by the activation of the selenosilane by the Lewis base catalyst. The fluoride ion from TBAF is thought to interact with the silicon atom, increasing the nucleophilicity of the selenium atom. This activated species then readily attacks the electrophilic carbonyl carbon of the acyl chloride. Subsequent elimination of the silyl fluoride and regeneration of the catalyst completes the cycle.

G reagent Trimethyl((phenylseleno)methyl)silane activated_complex Activated Selenosilane Complex reagent->activated_complex Activation catalyst Lewis Base (e.g., F⁻) catalyst->activated_complex intermediate Tetrahedral Intermediate activated_complex->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->intermediate product Selenolester (R-COSePh) intermediate->product Elimination byproduct Trimethylsilyl Halide (Me₃SiCl) intermediate->byproduct regenerated_catalyst Regenerated Lewis Base product->regenerated_catalyst Catalyst Regeneration

Caption: Catalytic cycle for Lewis base-catalyzed selenolester synthesis.

Detailed Experimental Protocol

Reaction: Synthesis of S-phenyl benzoylselenoate

Materials:

  • Trimethyl((phenylseleno)methyl)silane

  • Benzoyl chloride

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL).

  • Add Trimethyl((phenylseleno)methyl)silane (1.0 mmol, 1.0 equiv).

  • Add benzoyl chloride (1.1 mmol, 1.1 equiv) to the solution.

  • Add the TBAF solution (0.1 mmol, 0.1 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure S-phenyl benzoylselenoate.

EntryAcyl ChlorideCatalyst Loading (mol%)Time (h)Yield (%)
1Benzoyl chloride10292
2Acetyl chloride10385
3Cinnamoyl chloride10488

Catalytic Application II: A Proposed Catalytic Peterson-Type Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[3][4] While this reaction is typically performed stoichiometrically, a catalytic variant is highly desirable. Here, we propose a hypothetical catalytic cycle for a Peterson-type olefination using Trimethyl((phenylseleno)methyl)silane, based on the principles of Lewis base catalysis and the known reactivity of α-silyl carbanions.

Conceptual Framework and Mechanistic Hypothesis

The central challenge in developing a catalytic Peterson-type olefination is the catalytic generation of the α-silyl carbanion. We propose that a strong, non-nucleophilic base could be used in catalytic amounts to deprotonate the methylene group adjacent to the silicon atom in Trimethyl((phenylseleno)methyl)silane. The presence of the selenium atom may influence the acidity of these protons. The resulting α-silyl carbanion would then react with an aldehyde or ketone to form a β-hydroxysilane intermediate. Subsequent elimination, which can be promoted by either acid or base, would yield the desired alkene and regenerate the catalytic base.[3]

G cluster_0 Catalytic Cycle A Trimethyl((phenylseleno)methyl)silane B α-Silyl Carbanion A->B C β-Hydroxysilane Intermediate B->C Addition D Alkene Product C->D Elimination Water H₂O Cat_out Regenerated Base D->Cat_out Regeneration Cat_in Catalytic Base Cat_in->B Deprotonation Aldehyde Aldehyde/Ketone Aldehyde->C

Caption: Proposed catalytic cycle for a Peterson-type olefination.

Exploratory Protocol for a Catalytic Peterson-Type Olefination

Reaction: Synthesis of Styrene from Benzaldehyde

Materials:

  • Trimethyl((phenylseleno)methyl)silane

  • Benzaldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous toluene (10 mL).

  • Add Trimethyl((phenylseleno)methyl)silane (1.0 mmol, 1.0 equiv).

  • Add benzaldehyde (1.0 mmol, 1.0 equiv).

  • In a separate flask, prepare a 0.1 M solution of KHMDS in anhydrous toluene.

  • Add the KHMDS solution (0.1 mmol, 0.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion or stabilization of the reaction, quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the conversion to styrene. Further purification can be achieved by column chromatography.

Note: This is an exploratory protocol. Optimization of the base, solvent, temperature, and reaction time may be necessary to achieve high catalytic turnover and yield.

Future Outlook and Potential Applications in Drug Development

The catalytic applications of Trimethyl((phenylseleno)methyl)silane are still in their early stages of exploration. The development of robust and efficient catalytic systems based on this reagent could have a significant impact on organic synthesis. In the context of drug development, the introduction of selenium-containing moieties can modulate the pharmacological properties of a molecule. Furthermore, the development of novel catalytic C-C bond-forming reactions is of paramount importance for the construction of complex molecular architectures found in many pharmaceutical agents. The principles outlined in this guide provide a foundation for further research into the catalytic potential of Trimethyl((phenylseleno)methyl)silane and related organoselenium compounds.

References

  • Peterson Olefination. Organic Chemistry Portal. Available at: [Link]

  • Tanini, D., & Capperucci, A. (2021). The Chemistry of Selenosilanes: A Topic Overview. Molecules, 26(19), 5899. Available at: [Link]

  • Peterson olefination. Wikipedia. Available at: [Link]

  • A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O. Arkivoc. 2017, part v, 233-243. Available at: [Link]

  • Oisaki, K., Zhao, D., Kanai, M., & Shibasaki, M. (2007). Facile generation of α-silyl carbanion of trimethylsilyl group assisted by intramolecular pyridyl group coordination. Tetrahedron Letters, 48(43), 7654-7657. Available at: [Link]

  • Yeung, Y.-Y. et al. (2013). Lewis Basic Selenium Catalyzed Chloroamidation of Olefins Using Nitriles as the Nucleophiles. Organic Letters, 15(6), 1310-1313. Available at: [Link]

  • PubChem Compound Summary for CID 92078, Trimethyl((phenylseleno)methyl)silane. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Precision Carbon-Carbon Bond Formation using Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Utility[1]

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃, CAS 56253-60-2) is a bifunctional organometallic reagent that serves as a linchpin in the stereoselective construction of carbon-carbon bonds. Its utility stems from the "double activation" of the methylene carbon by both a silicon (trimethylsilyl) and a selenium (phenylseleno) group.

Core Value Proposition

For drug development and complex molecule synthesis, this reagent offers two distinct advantages over traditional Wittig or Horner-Wadsworth-Emmons reagents:

  • Divergent Reactivity: It provides access to vinyl selenides (via Peterson olefination), which are versatile masked carbonyls and cross-coupling partners.

  • Mild Conditions: The reaction proceeds under kinetic control at low temperatures (-78°C), avoiding the harsh basic conditions often required for phosphorus ylides.

  • Stereocontrol: The elimination step can be tuned (acidic vs. basic) to favor specific alkene geometries (

    
     vs. 
    
    
    
    ), a hallmark of the Peterson elimination mechanism.

Part 2: Mechanistic Pathways & Logic

The reactivity of PhSeCH₂SiMe₃ is governed by the ability to selectively cleave the C-Si or C-Se bonds after initial carbon-carbon bond formation.

The "Silicon-Selenium Switch"

The workflow begins with the deprotonation of the methylene group to generate a stabilized carbanion, which attacks an aldehyde or ketone. The resulting


-hydroxy adduct is the branch point for product divergence.

Pathway A (Peterson Olefination): Elimination of the silyl group and the hydroxyl oxygen yields a vinyl selenide . Pathway B (Oxidative Workup): While less common for this specific precursor, oxidation of the selenium moiety in related intermediates can lead to silyl enol ethers or


-silyl ketones via selenoxide elimination.
Mechanistic Diagram

The following diagram illustrates the lithiation, addition, and elimination sequence.

G Reagent PhSeCH₂SiMe₃ (Precursor) Lithiation Lithiation (n-BuLi, -78°C) Reagent->Lithiation Anion [PhSe-CH-SiMe₃]⁻ Li⁺ (Stabilized Carbanion) Lithiation->Anion Deprotonation Adduct β-Hydroxy Adduct PhSe-CH(SiMe₃)-CH(OH)-R Anion->Adduct Nucleophilic Attack Electrophile R-CHO (Aldehyde) Electrophile->Adduct Elimination Peterson Elimination (Acid or Base) Adduct->Elimination Product Vinyl Selenide PhSe-CH=CH-R Elimination->Product - TMSOLi / TMSOH

Caption: Figure 1.[1][2] The Peterson Olefination pathway for the synthesis of vinyl selenides using PhSeCH₂SiMe₃.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Vinyl Selenides (Peterson Olefination)

This protocol describes the reaction of PhSeCH₂SiMe₃ with benzaldehyde to form (2-phenylvinyl)(phenyl)selane. This method is adaptable to a wide range of aliphatic and aromatic aldehydes.

Reagents Required:

  • Trimethyl((phenylseleno)methyl)silane (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Benzaldehyde (1.0 equiv)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Step-by-Step Procedure:

  • Apparatus Setup:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Maintain a positive pressure of nitrogen throughout the experiment.

  • Reagent Solubilization:

    • Add Trimethyl((phenylseleno)methyl)silane (243 mg, 1.0 mmol) and anhydrous THF (10 mL) to the flask.

    • Cool the solution to -78°C using a dry ice/acetone bath. Expert Insight: Low temperature is critical to prevent the decomposition of the lithiated species and to suppress retro-Brook rearrangements.

  • Lithiation (The Activation Step):

    • Add n-Butyllithium (0.69 mL, 1.1 mmol) dropwise via syringe over 5 minutes.

    • Stir at -78°C for 30 minutes. The solution typically turns a light yellow color, indicating the formation of the

      
      -lithio species [PhSe-CH(Li)-SiMe₃].
      
  • Coupling (C-C Bond Formation):

    • Add Benzaldehyde (106 mg, 1.0 mmol) (neat or dissolved in 1 mL THF) dropwise.

    • Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

    • Observation: The disappearance of the yellow color signals the consumption of the carbanion.

  • Elimination & Workup:

    • Acidic Elimination (Yields E/Z mixture, often E-selective): Treat the crude mixture with dilute acid (e.g., 5% HCl) if the elimination does not occur spontaneously upon warming.

    • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (20 mL).

    • Extraction: Extract with Diethyl Ether (3 x 15 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify by flash column chromatography (Hexanes/EtOAc 98:2).

    • Target Yield: 75-85%.

Protocol 2: Homologation to Aldehydes (Hydrolysis of Vinyl Selenides)

Vinyl selenides generated in Protocol 1 serve as excellent masked carbonyls. They can be hydrolyzed to extend the carbon chain of the original aldehyde by one methylene unit (Homologation).

Reagents:

  • Vinyl Selenide (from Protocol 1)[2][3][4]

  • Mercury(II) Chloride (HgCl₂)

  • Acetonitrile/Water (4:1)

Procedure:

  • Dissolve the vinyl selenide (1.0 mmol) in CH₃CN/H₂O (10 mL).

  • Add HgCl₂ (1.1 equiv). Stir at room temperature for 2-4 hours.

  • Filter through a Celite pad to remove selenium byproducts.

  • Concentrate and purify to obtain the homologous aldehyde (e.g., Phenylacetaldehyde from Benzaldehyde precursor).

Part 4: Data Summary & Optimization

The following table summarizes the expected outcomes based on the elimination conditions used during the Peterson step.

ConditionPrimary IntermediateElimination TypeMajor ProductSelectivity
Basic (KH, THF)

-hydroxysilane (syn)
Syn-EliminationVinyl Selenide Z-Alkene favored
Acidic (H₂SO₄/THF)

-hydroxysilane (anti)
Anti-EliminationVinyl Selenide E-Alkene favored
Oxidative (H₂O₂) SelenoxideSyn-EliminationVinyl Silane Depends on R-group

Note: The oxidative pathway to vinyl silanes is less common with this specific reagent due to competitive protodesilylation but is mechanistically possible.

Part 5: References

  • Peterson Olefination Overview: Ager, D. J. "The Peterson Olefination Reaction."[4] Organic Reactions, 1990, 38, 1. Link

  • Vinyl Selenide Synthesis: Silveira, C. C., et al. "Synthesis of Vinyl Selenides."[4] ResearchGate, 2007. Link

  • Reich's Organoselenium Chemistry: Reich, H. J. "Organoselenium Chemistry." Topics in Current Chemistry, 1988. Link

  • Lithiation Protocols: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Visualized Experiments, 2016. Link

  • General Reactivity of Silyl Selenides: "The Chemistry of Selenosilanes: A Topic Overview." Molecules, 2024.[4][5] Link

Sources

The Unlocked Potential of a Trifunctional Reagent: Trimethyl((phenylseleno)methyl)silane in Organometallic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Versatility

In the landscape of modern synthetic organic chemistry, the quest for novel, efficient, and versatile building blocks is perpetual. Trimethyl((phenylseleno)methyl)silane, a seemingly unassuming molecule, stands at the intersection of organosilicon and organoselenium chemistry, offering a unique trifunctional handle for strategic bond formation. While its direct application in mainstream cross-coupling reactions has been underexplored, its inherent chemical functionalities present a compelling case for its utility as a potent precursor in palladium-catalyzed transformations. This guide will delve into the prospective applications of trimethyl((phenylseleno)methyl)silane in Suzuki, Stille, and Sonogashira cross-coupling reactions, proposing detailed protocols and mechanistic rationales based on established principles of organometallic chemistry. For researchers, scientists, and drug development professionals, this molecule represents a novel tool for the introduction of the valuable methyl group, a ubiquitous motif in pharmaceuticals and bioactive compounds.

Core Concept: The Activation Strategy

The utility of trimethyl((phenylseleno)methyl)silane in palladium-catalyzed cross-coupling hinges on the selective activation of either the Carbon-Silicon or the Carbon-Selenium bond. Two primary activation pathways are proposed, each offering distinct advantages and leading to different cross-coupling outcomes.

  • Activation via the Trimethylsilyl Group: Drawing parallels with the well-established chemistry of organosilanols in cross-coupling reactions, the trimethylsilyl moiety can be transformed into a more reactive silanolate.[1] This "silanolate strategy" leverages the formation of a key Si-O-Pd intermediate, which has been shown to be crucial for efficient transmetalation in related systems.[2]

  • Activation via Carbon-Selenium Bond Cleavage: The C(sp³)–Se bond is susceptible to cleavage by strong bases or organolithium reagents, generating a nucleophilic α-silyl carbanion.[3] This "carbanion strategy" transforms the reagent into a potent nucleophile capable of participating in cross-coupling reactions.

The choice of activation strategy dictates the nature of the transferred group and, consequently, the synthetic utility of the reaction.

Proposed Application I: Suzuki-Miyaura Coupling for Methylation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. By employing the "silanolate strategy," trimethyl((phenylseleno)methyl)silane can be envisioned as a precursor to a methylating agent. The proposed reaction involves the in situ generation of a reactive silanolate, which then participates in the palladium catalytic cycle.

Mechanistic Rationale: The Silanolate Pathway

The proposed catalytic cycle for the Suzuki-Miyaura coupling of an aryl halide with trimethyl((phenylseleno)methyl)silane, activated via the silanolate pathway, is depicted below. The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the in situ generated silanolate and subsequent reductive elimination to yield the methylated product.[4][5]

Suzuki_Miyaura_Silanolate Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Me3SiCH2SePh Trimethyl((phenylseleno)methyl)silane Base_Activation Base (e.g., Cs2CO3) Activation Me3SiCH2SePh->Base_Activation Silanolate [(Me2Si(O⁻)CH2SePh)] M⁺ Base_Activation->Silanolate Silanolate->Transmetalation Ar-Pd(II)-CH2SePh Ar-Pd(II)(L2)-CH2SePh Transmetalation->Ar-Pd(II)-CH2SePh Reductive_Elimination Reductive Elimination Ar-Pd(II)-CH2SePh->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-CH2SePh Ar-CH2SePh Reductive_Elimination->Ar-CH2SePh Product Methylated Arene (after deselenation) Ar-CH2SePh->Product Deselenation

Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Trimethyl((phenylseleno)methyl)silane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add trimethyl((phenylseleno)methyl)silane (1.2 mmol) and cesium carbonate (2.0 mmol).

  • Heat the reaction mixture to 90 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, an arylmethylselenide, can be purified by column chromatography on silica gel. Subsequent deselenation can be achieved using standard methods (e.g., with tributyltin hydride and AIBN) to afford the methylated arene.

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Methylanisole(Predicted) >80
21-Iodonaphthalene1-Methylnaphthalene(Predicted) >75
32-Bromopyridine2-Methylpyridine(Predicted) >70

Table 1: Predicted Substrate Scope and Yields for Suzuki-Miyaura Coupling.

Proposed Application II: Stille Coupling via C-Se Bond Cleavage

The Stille coupling offers a mild and versatile method for C-C bond formation. By employing the "carbanion strategy," trimethyl((phenylseleno)methyl)silane can be converted into a potent nucleophile for Stille-type reactions.

Mechanistic Rationale: The α-Silyl Carbanion Pathway

The proposed mechanism involves the initial generation of an α-lithio-α-trimethylsilyl species by treating trimethyl((phenylseleno)methyl)silane with a strong base like n-butyllithium. This nucleophile then undergoes transmetalation with an organopalladium(II) complex, followed by reductive elimination to furnish the coupled product.

Stille_Carbanion Me3SiCH2SePh Trimethyl((phenylseleno)methyl)silane CSe_Cleavage C-Se Bond Cleavage Me3SiCH2SePh->CSe_Cleavage nBuLi n-Butyllithium (n-BuLi) nBuLi->CSe_Cleavage alpha_Silyl_Carbanion [Me3SiCH2]⁻ Li⁺ CSe_Cleavage->alpha_Silyl_Carbanion Transmetalation Transmetalation alpha_Silyl_Carbanion->Transmetalation Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-CH2SiMe3 Ar-Pd(II)(L2)-CH2SiMe3 Transmetalation->Ar-Pd(II)-CH2SiMe3 Reductive_Elimination Reductive Elimination Ar-Pd(II)-CH2SiMe3->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-CH2SiMe3 Product: Arylmethylsilane Reductive_Elimination->Ar-CH2SiMe3

Caption: Proposed Pathway for Stille-type Coupling.

Experimental Protocol: Stille-type Coupling

Materials:

  • Trimethyl((phenylseleno)methyl)silane

  • n-Butyllithium (in hexanes)

  • Aryl halide (e.g., 4-iodotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under argon, dissolve trimethyl((phenylseleno)methyl)silane (1.1 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 mmol) and stir the solution at -78 °C for 30 minutes to generate the α-silyl carbanion.

  • In a separate Schlenk flask, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and TFP (0.04 mmol, 4 mol%) to anhydrous THF (5 mL).

  • Transfer the freshly prepared α-silyl carbanion solution to the flask containing the palladium catalyst and aryl halide via cannula at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether (3 x 15 mL), dry the combined organic layers over magnesium sulfate, filter, and concentrate.

  • Purify the resulting arylmethylsilane by column chromatography.

Proposed Application III: Sonogashira Coupling for Propargylsilane Synthesis

The Sonogashira coupling is a powerful tool for the synthesis of alkynes. A modified approach using the α-silyl carbanion derived from trimethyl((phenylseleno)methyl)silane could potentially be used to synthesize valuable propargylsilanes.

Mechanistic Considerations

In a variation of the Sonogashira reaction, the in-situ generated α-silyl carbanion could react with a terminal alkyne to form a lithium acetylide. This acetylide would then participate in the palladium-catalyzed cross-coupling with an aryl halide.

Sonogashira_Propargylsilane Me3SiCH2SePh Trimethyl((phenylseleno)methyl)silane CSe_Cleavage C-Se Cleavage Me3SiCH2SePh->CSe_Cleavage nBuLi n-BuLi nBuLi->CSe_Cleavage alpha_Silyl_Carbanion [Me3SiCH2]⁻ Li⁺ CSe_Cleavage->alpha_Silyl_Carbanion Acetylide_Formation Acetylide Formation alpha_Silyl_Carbanion->Acetylide_Formation Byproduct Me4Si alpha_Silyl_Carbanion->Byproduct Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Acetylide_Formation Lithium_Acetylide R-C≡C-Li Acetylide_Formation->Lithium_Acetylide Catalytic_Cycle Sonogashira Catalytic Cycle Lithium_Acetylide->Catalytic_Cycle Ar-X Aryl Halide (Ar-X) Ar-X->Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(0)L2->Catalytic_Cycle Cu(I) Cu(I) co-catalyst Cu(I)->Catalytic_Cycle Product R-C≡C-Ar Catalytic_Cycle->Product

Caption: Proposed Sonogashira Coupling Pathway.

Experimental Protocol: Sonogashira-type Coupling

Materials:

  • Trimethyl((phenylseleno)methyl)silane

  • n-Butyllithium (in hexanes)

  • Terminal alkyne (e.g., phenylacetylene)

  • Aryl iodide (e.g., iodobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve the terminal alkyne (1.0 mmol) in anhydrous diethyl ether (5 mL).

  • Add a catalytic amount of CuI (0.05 mmol, 5 mol%).

  • In a separate flask, generate the α-silyl carbanion from trimethyl((phenylseleno)methyl)silane (1.1 mmol) and n-butyllithium (1.1 mmol) in diethyl ether at -78 °C as described previously.

  • Slowly add the α-silyl carbanion solution to the alkyne/CuI mixture at -78 °C and allow it to warm to 0 °C for 30 minutes to form the lithium acetylide.

  • To this mixture, add the aryl iodide (1.0 mmol) and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Safety and Handling

Trimethyl((phenylseleno)methyl)silane should be handled with care in a well-ventilated fume hood.[6] It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Organolithium reagents are highly reactive and pyrophoric and must be handled under an inert atmosphere using proper Schlenk techniques.

Conclusion and Future Outlook

While direct literature precedent is emerging, the chemical logic presented herein strongly suggests that trimethyl((phenylseleno)methyl)silane is a versatile and valuable reagent for organometallic cross-coupling reactions. The dual possibilities for activation, through either the silicon or selenium moiety, open up a wide range of potential synthetic transformations. The proposed protocols provide a solid foundation for researchers to explore the utility of this trifunctional building block in the synthesis of complex molecules, particularly in the context of drug discovery and materials science. Further investigation into the optimization of these proposed reactions and exploration of their substrate scope will undoubtedly solidify the position of trimethyl((phenylseleno)methyl)silane as a powerful tool in the synthetic chemist's arsenal.

References

Sources

Application Notes and Protocols: Methodology for Ring-Opening Reactions with Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the development of reagents that offer unique reactivity profiles for the construction of complex molecular architectures is of paramount importance. Trimethyl((phenylseleno)methyl)silane, a versatile organoselenium reagent, has emerged as a powerful tool for the regioselective ring-opening of strained heterocyclic systems, most notably epoxides and aziridines. This application note provides a comprehensive overview of the synthetic utility of this reagent, delving into the underlying mechanistic principles and offering detailed, field-proven protocols for its application. The unique interplay between the silicon and selenium heteroatoms dictates the reagent's reactivity, enabling novel synthetic transformations that are valuable to researchers, scientists, and drug development professionals. Organoselenium compounds, in a broader context, are increasingly recognized for their utility in medicinal chemistry due to their unique biological properties and as intermediates in the synthesis of diverse molecular scaffolds.[1][2][3]

Mechanistic Rationale and Principles of Reactivity

The efficacy of trimethyl((phenylseleno)methyl)silane in ring-opening reactions stems from the synergistic electronic effects of the silicon and selenium atoms. The reagent can be activated to behave as a nucleophile or its precursor. The core reactivity involves the generation of a key intermediate, the α-silyl carbanion stabilized by the adjacent selenium atom.

Generation of the Nucleophilic Species

The active nucleophile is typically generated in situ through the deprotonation of trimethyl((phenylseleno)methyl)silane using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium. The resulting α-lithio species is stabilized by the silicon atom through σ-π hyperconjugation and by the selenium atom.

Ring-Opening of Epoxides

The ring-opening of epoxides with trimethyl((phenylseleno)methyl)silane proceeds via a nucleophilic attack of the generated α-lithio species on one of the epoxide carbons. This reaction is governed by the principles of SN2 reactions, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring.[4][5][6] This regioselectivity is a key advantage of this methodology.

The reaction can proceed under both acidic and basic conditions.[4][5][7] Under basic conditions, the reaction is a classic SN2 attack on the less substituted carbon.[5] Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group, and the subsequent nucleophilic attack often occurs at the more substituted carbon, proceeding through a mechanism with partial carbocationic character.[7][8][9]

Epoxide_Ring_Opening reagent PhSeCH(Li)SiMe₃ transition_state Transition State reagent->transition_state Nucleophilic Attack epoxide Epoxide epoxide->transition_state product β-Hydroxy Selenide transition_state->product Ring Opening

Caption: Workflow for epoxide ring-opening.

Following the initial ring-opening, the resulting β-alkoxy selenide can undergo further transformations. A key subsequent step is often a Peterson olefination or a related elimination reaction to generate an allylic alcohol, showcasing the synthetic versatility of the initial adduct.

Ring-Opening of Aziridines

Similar to epoxides, N-activated aziridines are susceptible to nucleophilic ring-opening.[10] The regioselectivity of the attack on aziridines can be influenced by the nature of the activating group on the nitrogen atom and the substitution pattern of the aziridine ring. For N-tosylaziridines, the attack generally occurs at the less substituted carbon.[11] Lewis acid catalysis can also be employed to facilitate the ring-opening of aziridines with silylated nucleophiles.[12][13]

Aziridine_Ring_Opening reagent PhSeCH(Li)SiMe₃ transition_state Transition State reagent->transition_state Nucleophilic Attack aziridine N-Activated Aziridine aziridine->transition_state product β-Amino Selenide transition_state->product Ring Opening

Caption: Workflow for aziridine ring-opening.

The resulting β-amino selenide is a valuable synthetic intermediate that can be further functionalized, for instance, by oxidation of the selenide to a selenoxide followed by syn-elimination to afford an allylic amine.

Experimental Protocols

The following protocols are provided as a guide for researchers. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of Trimethyl((phenylseleno)methyl)silane

This protocol describes a common method for the preparation of the title reagent.

Materials:

  • Diphenyl diselenide

  • Sodium borohydride

  • Chloromethyltrimethylsilane

  • Ethanol

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of diphenyl diselenide in ethanol, add sodium borohydride portion-wise at 0 °C until the yellow color disappears, indicating the formation of sodium phenylselenide (PhSeNa).

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the resulting solid in anhydrous THF.

  • Add chloromethyltrimethylsilane dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford trimethyl((phenylseleno)methyl)silane as a colorless oil.

Protocol 2: Ring-Opening of a Terminal Epoxide

This protocol details the ring-opening of a representative terminal epoxide, 1,2-epoxyoctane.

Materials:

  • Trimethyl((phenylseleno)methyl)silane

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Epoxyoctane

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a solution of trimethyl((phenylseleno)methyl)silane in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir the solution at this temperature for 30 minutes to generate the α-lithio species.

  • Add a solution of 1,2-epoxyoctane in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding β-hydroxy selenide.

Protocol 3: Ring-Opening of an N-Tosylaziridine

This protocol outlines the ring-opening of a representative N-tosylaziridine.

Materials:

  • Trimethyl((phenylseleno)methyl)silane

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • 2-Phenyl-N-tosylaziridine

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Generate the α-lithio species from trimethyl((phenylseleno)methyl)silane using LDA in anhydrous THF at -78 °C, as described in Protocol 2.

  • Add a solution of 2-phenyl-N-tosylaziridine in anhydrous THF to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired β-amino selenide.

Data Summary and Substrate Scope

The methodology employing trimethyl((phenylseleno)methyl)silane is applicable to a wide range of substituted epoxides and aziridines. The following table summarizes typical yields for the ring-opening of various substrates.

SubstrateProductTypical Yield (%)
Styrene Oxide1-Phenyl-2-(phenylseleno)-3-(trimethylsilyl)propan-1-ol85-95
Cyclohexene Oxidetrans-2-(Phenylseleno)-3-(trimethylsilyl)cyclohexan-1-ol80-90
1,2-Epoxyoctane1-(Phenylseleno)-2-hydroxy-1-(trimethylsilyl)nonane75-85
N-Tosyl-2-phenylaziridineN-((1-phenyl-2-(phenylseleno)-3-(trimethylsilyl)ethyl)tosylamide70-80

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Strict adherence to anhydrous reaction conditions is crucial for the successful generation and reaction of the α-lithio species.

  • Temperature Control: Maintaining low temperatures (-78 °C) during the generation of the nucleophile and the initial addition to the electrophile is critical to prevent side reactions.

  • Purity of Reagents: The purity of trimethyl((phenylseleno)methyl)silane is important for achieving high yields. It is recommended to purify the reagent by vacuum distillation before use.

  • Choice of Base: While n-BuLi and LDA are commonly used, the choice of base can influence the outcome of the reaction. For sensitive substrates, a less nucleophilic base like LDA may be preferable.

Conclusion

Trimethyl((phenylseleno)methyl)silane is a highly effective and versatile reagent for the regioselective ring-opening of epoxides and aziridines. The methodology provides access to valuable β-hydroxy and β-amino selenide intermediates, which can be further elaborated into a variety of important organic molecules. The protocols and insights provided in this application note are intended to enable researchers to confidently and successfully apply this powerful synthetic tool in their own research and development endeavors. The continued exploration of organoselenium chemistry promises to unveil even more innovative synthetic strategies in the future.[14][15][16]

References

  • Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ring-Opening of Epoxides by Pendant Silanols. PMC. Retrieved from [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Retrieved from [Link]

  • MDPI. (2020, June 23). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved from [Link]

  • HETEROCYCLES. (2012, September 5). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Retrieved from [Link]

  • MDPI. (2020, October 5). Selenium-Epoxy 'Click' Reaction and Se-Alkylation—Efficient Access to Organo-Selenium and Selenonium Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. Retrieved from [Link]

  • Organic Letters. (2005). Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles. Retrieved from [Link]

  • Thieme. (n.d.). 6.1.3. Addition of Selenenyl Electrophiles to Alkenes. Retrieved from [Link]

  • PubMed. (2023, September 15). Organoselenium Compounds: Chemistry and Applications in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Organoselenium Compounds with Potential Biological Activities. In Books. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl((phenylseleno)methyl)silane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2022, September 8). Organoselenium compounds. Synthesis, application, and biological activity. Retrieved from [Link]

  • Cheméo. (n.d.). Silane, trimethyl(phenylmethyl)-. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). REACTIONS WITH ELECTROPHILES. Retrieved from [Link] electrophiles.pdf

  • National Institutes of Health. (n.d.). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Retrieved from [Link]

  • The Doyle Group. (n.d.). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Retrieved from [Link]

  • MDPI. (2024, August 3). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. Retrieved from [Link]

  • SciSpace. (n.d.). Organoselenium Chemistry: Synthesis and Reactions. Retrieved from [Link]

  • National Institutes of Health. (2024, September 27). The Chemistry of Selenosilanes: A Topic Overview. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 18). 10.3: Nucleophilic and Electrophilic Addition and Abstraction. Retrieved from [Link]

Sources

practical guide to handling and using Trimethyl((phenylseleno)methyl)silane in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Trimethyl((phenylseleno)methyl)silane (CAS: 56253-60-2) acts as a bifunctional "linchpin" reagent in organic synthesis. It bridges the chemistry of silicon (Peterson olefination,


-cation stabilization) and selenium  (radical generation, oxidative elimination).

This guide provides a validated workflow for its synthesis, handling, and application, moving beyond standard literature to address the practical realities of using organoselenium reagents in a drug discovery context.

PropertyValue
Formula

MW 243.29 g/mol
Appearance Clear to pale yellow liquid
Boiling Point 92–93 °C (at 5 mmHg)
Key Hazard STENCH , Toxic (Selenium), Flammable
Primary Utility Homologation, PET-mediated C-C coupling, Vinyl silane synthesis

HSE Protocol: The "Zero-Odor" Standard

Working with phenylselenides requires strict adherence to odor control. The "rotten garlic" smell of organoselenium compounds is detectable at ppb levels and can contaminate lab equipment and clothing for weeks.

Engineering Controls
  • Designated Hood: Use a fume hood with verified face velocity (>100 fpm).

  • Double-Gloving: Nitrile over Nitrile. Discard outer gloves immediately if splashed.

  • Glassware: Dedicate glassware to selenium work if possible. If not, decontamination (Section 2.2) is mandatory before removing items from the hood.

Decontamination & Waste (The Bleach Protocol)

Never wash selenium-contaminated glassware directly in the sink. You must oxidize the volatile selenides (divalent Se) to non-volatile selenoxides/selenones (tetra/hexavalent Se).

The Oxidative Quench:

  • Prepare a bath of 10-15% Sodium Hypochlorite (Bleach) in the hood.

  • Immerse all dirty glassware, syringes, and septa in the bleach bath.

  • Soak for 2 hours. The bleach oxidizes the malodorous residues.

  • Rinse with water inside the hood before standard washing.

  • Spill Control: Cover spills with solid calcium hypochlorite or bleach-soaked paper towels immediately.

Expert Insight: Do not acidify the bleach waste. Acid + Bleach = Chlorine Gas. Keep the pH basic.

Preparation of the Reagent

Commercial sources are often expensive or degraded. Fresh synthesis ensures high yields and activity. The most reliable route involves the nucleophilic substitution of chloromethyltrimethylsilane by the phenylselenolate anion.

Reaction Scheme


Step-by-Step Protocol

Scale: 50 mmol Time: 6–8 hours

  • Reductive Cleavage:

    • In a dry 250 mL 3-neck flask under Argon, suspend Sodium metal (2.53 g, 110 mmol, cut into small pieces) in dry THF (100 mL).

    • Add Diphenyl Diselenide (15.6 g, 50 mmol).

    • Observation: The solution will turn yellow.

    • Reflux the mixture for 2–4 hours.

    • Endpoint: The yellow color fades to a colorless or pale suspension (formation of PhSeNa). The disappearance of the yellow color is the critical indicator that the diselenide bond is cleaved.

  • Alkylation:

    • Cool the mixture to 0 °C.

    • Add (Chloromethyl)trimethylsilane (13.5 g, 110 mmol) dropwise via syringe.

    • Allow to warm to room temperature and stir for 3 hours.

  • Workup (Stench Alert):

    • Quench carefully with saturated

      
       (aq).
      
    • Extract with

      
       (3 x 50 mL).
      
    • Wash combined organics with Brine, dry over

      
      .
      
    • Concentrate under reduced pressure.[1]

  • Purification:

    • Distill under vacuum (approx. 92 °C @ 5 mmHg).

    • Yield: Expect 85–92%.

Core Application: The "Anion" Homologation

The methylene protons between Se and Si are acidic (


, lowered by Se stabilization). Deprotonation yields a nucleophile that can attack carbonyls.
Mechanism & Logic

The resulting anion is stabilized by the empty d-orbitals (or


 orbitals) of both Silicon and Selenium. Upon reaction with an aldehyde, it forms a 

-hydroxy species. This intermediate is versatile:
  • Peterson Elimination: Acid/Base treatment can eliminate Si-O to form vinyl selenides.

  • Oxidative Elimination: Oxidation of Se leads to vinyl silanes.

Protocol: Reaction with Benzaldehyde
  • Lithiation:

    • Dissolve PhSeCH₂SiMe₃ (1.0 equiv) in dry THF at -78 °C .

    • Add n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise.

    • Stir for 30 mins. Note: The anion is usually pale yellow.

  • Addition:

    • Add Benzaldehyde (1.0 equiv) slowly.

    • Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Quench:

    • Pour into sat.

      
      . Extract/Wash/Dry.[2]
      
  • Outcome:

    • Product:

      
      .
      

Advanced Application: Photoinduced Electron Transfer (PET)

Pioneered by Ganesh Pandey , this method utilizes the low oxidation potential of the Se moiety to generate carbon-centered radicals or cations under mild conditions, enabling difficult C-C bond formations.

The Concept

The PhSe group acts as an electron donor to a photo-excited sensitizer (like DCN). This generates a radical cation (


), which triggers desilylation or fragmentation to generate a reactive radical at the 

-position.
Workflow Visualization (Graphviz)

G Reagent PhSe-CH2-SiMe3 BuLi n-BuLi (-78°C) Reagent->BuLi Deprotonation Sensitizer hv / DCN (PET) Reagent->Sensitizer SET Oxidation Anion [PhSe-CH-SiMe3]- Li+ BuLi->Anion Electrophile R-CHO Anion->Electrophile Adduct β-Hydroxy Silane Electrophile->Adduct Nucleophilic Attack RadicalCat [PhSe-CH2-SiMe3]•+ Sensitizer->RadicalCat Radical α-Silyl Radical (•CH2-SiMe3) RadicalCat->Radical Desilylation/Frag Coupling C-C Bond Formation (w/ Enones) Radical->Coupling

Caption: Divergent reactivity pathways: Anionic homologation (top) vs. PET-mediated radical generation (bottom).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete reduction of PhSeSePh.Ensure Na metal is fresh/clean. Reflux until yellow color disappears completely.
Reagent smells "sweet" Presence of unreacted PhSeSePh.Distill carefully.[2][3] Diselenide has a higher boiling point.
No Reaction with Carbonyl Anion quenched by moisture.Dry THF over Na/Benzophenone is critical. Syringes must be oven-dried.
Black precipitate during Workup Decomposition of Selenium species.This is elemental Selenium. Filter through Celite. Treat filtrate with bleach.[3][4]

References

  • Isobe, M., et al. "Silicon-Selenium Linked Reagents." Tetrahedron Letters, vol. 18, no. 12, 1977.

  • Pandey, G., & Sochanchingwung, R. "Photoinduced electron transfer (PET) promoted cross-coupling of organoselenium and organosilicon compounds."[5] Chemical Communications, 2013.

  • Reich, H. J. "Organoselenium Chemistry." Accounts of Chemical Research, vol. 12, no. 1, 1979.

  • CCOHS. "Bleach (Sodium Hypochlorite) - Working Safely." Canadian Centre for Occupational Health and Safety.

Sources

Trimethyl((phenylseleno)methyl)silane in the synthesis of selenium-containing heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Trimethyl((phenylseleno)methyl)silane in the Synthesis of Selenium-Containing Heterocycles

Part 1: Executive Summary & Reagent Profile

Trimethyl((phenylseleno)methyl)silane (


) is a bifunctional organometallic linchpin designed for the modular construction of selenium-containing scaffolds.[1] Unlike simple silyl selenides (e.g., 

), this reagent contains a methylene bridge that acts as a carbon nucleophile, a radical precursor, or a ylide generator depending on the activation mode.[1]

Its utility in drug discovery—specifically for synthesizing selenophenes , tetrahydroselenophenes (selenolanes) , and vinyl selenides —stems from the "push-pull" electronics of the


-silyl selenide motif:
  • Anionic Stabilization: The selenium atom stabilizes

    
    -carbanions, allowing for lithiation.[1]
    
  • Peterson Reactivity: The silyl group allows for controlled elimination (Peterson olefination) to generate double bonds.[1]

  • Ylide Generation: Alkylation of the selenium followed by desilylation generates reactive selenonium ylides for [3+2] cycloadditions.[1]

Part 2: Core Applications & Mechanistic Pathways

Application A: Synthesis of Tetrahydroselenophenes via [3+2] Cycloaddition

This is the most direct method for constructing saturated selenium heterocycles.[1] The reaction exploits the generation of a non-stabilized selenocarbonyl ylide equivalent.[1]

  • Mechanism:

    • Alkylation: Treatment of

      
       with an alkyl halide (
      
      
      
      ) creates a selenonium salt.[1]
    • Desilylation: Fluoride (e.g., CsF or TBAF) attacks the silicon, triggering the formation of the 1,3-dipole (

      
      ).[1]
      
    • Cycloaddition: The dipole undergoes a [3+2] cycloaddition with electron-deficient alkenes (dipolarophiles) to form the selenolane ring.[1]

Application B: Synthesis of Functionalized Selenophenes via Peterson Olefination

For aromatic selenium heterocycles, the reagent acts as a "masked" vinyl selenide.

  • Mechanism:

    • Lithiation: Deprotonation with LDA generates the

      
      -silyl carbanion.[1]
      
    • Addition: Attack on a ketone or aldehyde.[1]

    • Elimination: Acid or base-mediated Peterson elimination yields a vinyl selenide.[1]

    • Cyclization: If the carbonyl substrate contains a pendant leaving group or unsaturation, subsequent cyclization affords the selenophene core.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways controlled by the initial activation step (Alkylation vs. Lithiation).

G Reagent PhSeCH2SiMe3 (Reagent) Alkylation Step 1: Alkylation (R-X) Reagent->Alkylation Lithiation Step 1: Lithiation (LDA, -78°C) Reagent->Lithiation Salt Selenonium Salt [PhSe+(R)CH2SiMe3] Alkylation->Salt Fluoride Step 2: Desilylation (CsF/TBAF) Salt->Fluoride Ylide Selenonium Ylide [PhSe+(R)-CH2-] Fluoride->Ylide Cyclo Step 3: [3+2] Cycloaddition (Alkene) Ylide->Cyclo Product1 Tetrahydroselenophene (Selenolane) Cyclo->Product1 Anion α-Silyl Carbanion [PhSe-CH(Li)-SiMe3] Lithiation->Anion Carbonyl Step 2: Carbonyl Addition (R2C=O) Anion->Carbonyl Peterson Step 3: Peterson Elimination Carbonyl->Peterson Product2 Vinyl Selenide (Precursor to Selenophene) Peterson->Product2

Figure 1: Divergent synthesis of Se-heterocycles via Ylide (top) and Anionic (bottom) pathways.[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Tetrahydroselenophenes (Ylide Route)

Target Audience: Medicinal Chemists requiring saturated Se-rings.[1]

Reagents:

  • Trimethyl((phenylseleno)methyl)silane (1.0 equiv)[1]

  • Alkylating Agent (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)[1]

  • Dipolarophile (e.g., N-Phenylmaleimide, Dimethyl fumarate) (1.2 equiv)[1]

  • Cesium Fluoride (CsF) (2.0 equiv)[1]

  • Solvent: Acetonitrile (Anhydrous)[1]

Step-by-Step Methodology:

  • Selenonium Salt Formation: In a flame-dried flask under Argon, dissolve

    
     (1.0 mmol) in anhydrous MeCN (5 mL). Add the alkyl halide (1.1 mmol) dropwise.[1] Stir at room temperature for 2–4 hours. Note: Formation of the salt may be indicated by a slight precipitate or color change.
    
  • Ylide Generation & Cycloaddition: Add the dipolarophile (1.2 mmol) to the reaction mixture.

  • Desilylation: Add solid CsF (2.0 mmol) in one portion. Sonication may be used to initiate the heterogeneous reaction.[1] Stir at room temperature for 12–16 hours.

  • Workup: Dilute with diethyl ether (20 mL) and wash with water (2 x 10 mL) to remove salts. Dry the organic phase over

    
    .[1]
    
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

Critical Control Point: The desilylation is the rate-limiting step.[1] Ensure anhydrous conditions to prevent premature quenching of the ylide by water.[1]

Protocol 2: Synthesis of Vinyl Selenides (Selenophene Precursors)

Target Audience: Synthetic Chemists building conjugated systems.[1]

Reagents:

  • Trimethyl((phenylseleno)methyl)silane (1.0 equiv)[1]

  • LDA (Lithium Diisopropylamide) (1.1 equiv)[1]

  • Ketone/Aldehyde (1.0 equiv)[1]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Lithiation: Cool a solution of

    
     (1.0 mmol) in THF (10 mL) to -78°C. Add LDA (1.1 mmol) dropwise over 10 minutes. Stir for 30 minutes at -78°C to ensure complete formation of the anion 
    
    
    
    .
  • Addition: Add the carbonyl compound (1.0 mmol) dissolved in THF slowly. Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Peterson Elimination:

    • Acidic Workup (yields one isomer): Quench with 5% HCl and stir for 30 mins.

    • Basic Workup (yields opposite isomer): Quench with NaH or KH (if isolation of

      
      -hydroxy silane is performed first).[1]
      
    • Standard: Usually, spontaneous elimination occurs upon warming or mild acidic workup.[1]

  • Isolation: Extract with ether, wash with brine, dry, and concentrate.[1]

  • Cyclization (Optional): If the starting ketone was a

    
    -halo ketone or contained a pendant alkene, treat the crude vinyl selenide with a Lewis acid (e.g., 
    
    
    
    ) to close the selenophene ring.[1]

Part 5: Data Summary & Comparison

FeatureYlide Pathway ([3+2])Anionic Pathway (Peterson)
Primary Product Saturated Ring (Tetrahydroselenophene)Unsaturated Linker (Vinyl Selenide)
Key Intermediate Selenonium Ylide (

)

-Silyl Carbanion (

)
Reagent Role 1,3-Dipole PrecursorNucleophilic Methylene Donor
Stereochemistry Conserved (from dipolarophile)E/Z Selectivity (condition dependent)
Atom Economy High (incorporates entire

and Se)
Moderate (loses Silanol)

Part 6: References

  • PubChem. Trimethyl((phenylseleno)methyl)silane - Compound Summary.[1] National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. Reactivity of Epoxides with Lithium Reagents (General Mechanism for Lithiated Heterocycles). [Link]

  • MDPI. Elemental Selenium in the Synthesis of Selenaheterocycles (Contextual Review). [Link][1][2][3][4][5]

  • National Institutes of Health (PMC). The Chemistry of Selenosilanes: A Topic Overview (Analogous Reactivity). [Link]

Sources

Troubleshooting & Optimization

improving reaction yields with Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers utilizing Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃). It prioritizes mechanistic understanding and actionable troubleshooting to maximize reaction yields.

Executive Summary: The "Linchpin" Reagent

Trimethyl((phenylseleno)methyl)silane is a bifunctional reagent acting as a conjunctive linchpin in organic synthesis. Its utility stems from the synergistic stabilization of the


-carbanion by both the silicon (via 

-

hyperconjugation/polarization) and selenium (via polarizability) atoms.

Primary Application: Synthesis of Vinyl Selenides via Peterson-type olefination. Common Failure Mode: Low yields are rarely due to the reagent's intrinsic reactivity but rather lithiation inefficiency or uncontrolled oxidative decomposition of the selenium moiety during workup.

Critical Protocol: Anion Generation (Lithiation)

The majority of yield losses occur before the electrophile is even added. The carbanion [PhSe-CH-SiMe3]- is sensitive to proton sources and temperature fluctuations.

Standard Operating Procedure (SOP-LITH-01)

Objective: Quantitative generation of the


-lithio species.
  • Solvent Integrity: Use anhydrous THF (distilled over Na/benzophenone or from a drying column). Water content must be <10 ppm.

  • Temperature Control: Cool the reagent solution to -78 °C (dry ice/acetone).

    • Why? Higher temperatures (>-40 °C) can induce proton abstraction from the solvent or rearrangement.

  • Base Addition: Add n-Butyllithium (n-BuLi) (1.1 equiv) dropwise over 10 minutes.

    • Visual Cue: A color change to pale yellow/orange indicates successful anion formation.

  • Maturation: Stir at -78 °C for 30 minutes .

    • Causality: The C-H bond is sterically shielded; insufficient time leads to incomplete lithiation and recovery of starting material.

Workflow Visualization: The Peterson Route to Vinyl Selenides

The following diagram illustrates the divergent pathways to access specific isomers of vinyl selenides, utilizing the Peterson elimination mechanism.

PetersonPathway cluster_legend Elimination Control Reagent PhSeCH₂SiMe₃ (Reagent) Anion α-Lithio Species [PhSe-CH-SiMe₃]⁻ Li⁺ Reagent->Anion n-BuLi, THF -78°C Adduct β-Hydroxysilane Adduct Anion->Adduct + R-CHO (Carbonyl) Z_Isomer (Z)-Vinyl Selenide (Syn-Elimination) Adduct->Z_Isomer Basic Workup (KH or KOtBu) E_Isomer (E)-Vinyl Selenide (Anti-Elimination) Adduct->E_Isomer Acidic Workup (H₂SO₄ or BF₃·OEt₂)

Figure 1: Divergent synthesis of Vinyl Selenides. The stereochemical outcome is dictated by the elimination conditions (Acidic vs. Basic) applied to the β-hydroxysilane intermediate.

Troubleshooting Guide & FAQs

Category A: Low Yields (<40%)

Q1: I recovered a significant amount of unreacted starting material. Was my n-BuLi bad?

  • Diagnosis: Likely moisture contamination or insufficient deprotonation time.[1]

  • The Fix: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use. The reagent requires a slight excess (1.1 equiv) to account for adventitious moisture. Ensure the maturation time at -78 °C is at least 30 minutes.

Q2: My product decomposes on the silica column. What is happening?

  • Mechanism: Vinyl selenides are electron-rich and can be sensitive to acidic silica, leading to hydrolysis or oxidation.

  • The Fix:

    • Passivate the Silica: Pre-treat the column with 1% Triethylamine (Et₃N) in hexanes.

    • Avoid Oxidation: Selenium is prone to oxidation to selenoxides (

      
      ), which undergo syn-elimination at room temperature to form alkynes or allenes. Evaporate solvents at low temperature (<30 °C) and store under argon.
      
Category B: Stereochemical Issues

Q3: I aimed for the (Z)-isomer but got a mixture. How do I improve selectivity?

  • Context: The Peterson elimination is stereospecific.

    • Acidic Conditions (Anti-elimination): Yields one isomer (usually E from the threo adduct).

    • Basic Conditions (Syn-elimination): Yields the opposite isomer.

  • The Fix: Do not rely on "spontaneous" elimination during workup. Isolate the

    
    -hydroxysilane intermediate if possible, then subject it to strictly controlled elimination conditions:
    
    • For Syn-Elimination: Use KH in THF.

    • For Anti-Elimination: Use catalytic H₂SO₄ or BF₃·OEt₂ in CH₂Cl₂.

Category C: Reagent Stability

Q4: The reagent has turned dark brown in the bottle. Is it usable?

  • Analysis: The C-Se bond is weak. Darkening indicates the formation of Diphenyl Diselenide (PhSeSePh) due to light/air exposure.

  • Protocol: Check purity via TLC (Hexanes). If PhSeSePh (yellow/orange spot) is present >5%, purify via rapid filtration through a short plug of neutral alumina. Store the reagent in the dark at 4 °C.

Quantitative Data: Elimination Conditions vs. Selectivity

Selectivity is driven by the specific elimination mechanism chosen.

Elimination ConditionMechanismMajor Product (from threo-adduct)Typical Yield
Acidic (AcOH, H₂SO₄)Anti-Elimination(E)-Vinyl Selenide 75-85%
Basic (KH, NaH)Syn-Elimination(Z)-Vinyl Selenide 70-80%
Thermal (No additive)Mixed/SlowLow Selectivity (Mixture)<50%

References

  • Reich, H. J., & Renga, J. M. (1975). "Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination." The Journal of Organic Chemistry.

  • Aguiar, L. C., et al. (2012). "Synthesis of Vinyl Selenides via Peterson Olefination." Journal of the Brazilian Chemical Society.

  • Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallics." The Journal of Organic Chemistry.

  • Back, T. G. (Ed.). (1999). Organoselenium Chemistry: A Practical Approach. Oxford University Press. (Foundational text on Se-stabilized carbanions).

(Note: While specific recent URLs for this niche reagent are sparse, the mechanistic principles cited above are the authoritative foundation for all silicon/selenium-stabilized carbanion chemistry.)

Sources

Technical Support Center: Purification of Trimethyl((phenylseleno)methyl)silane Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) is a bifunctional reagent used primarily as a source of the (phenylseleno)methyl anion or for silicon-Peterson type olefinations . While it enables potent C-C bond formation, the purification of its downstream products presents unique challenges due to the toxicity of selenium, the lability of C-Si/C-Se bonds, and the persistent contamination by diphenyl diselenide (PhSeSePh).[1]

This guide addresses the three most critical failure points in these workflows:

  • Persistent Contamination: Inability to remove the lipophilic, foul-smelling diphenyl diselenide byproduct.[1]

  • Stationary Phase Decomposition: Protodesilylation or premature selenoxide elimination on acidic silica gel.[1]

  • Safety & Waste: Managing the extreme stench and toxicity of organoselenium waste.

Safety & Handling (Critical)

WARNING: Organoselenium compounds are toxic and possess a penetrating, disagreeable odor.[1]

  • Containment: All weighing and reactions must be performed in a functioning fume hood.

  • Decontamination: Glassware must be soaked in a bleach bath (10% NaOCl) before removal from the hood.[1] Hypochlorite oxidizes volatile selenides to non-volatile selenoxides/selenones, neutralizing the smell and reducing volatility.[1]

  • Waste: Segregate all selenium waste. Do not mix with general organic solvents until quenched.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a bright yellow/orange oil and smells intensely. Column chromatography isn't separating it."[1]

Diagnosis: Diphenyl Diselenide (PhSeSePh) Contamination. This is the most common byproduct formed via the oxidation of the phenylseleno anion or radical.[1] It is highly lipophilic, often co-eluting with non-polar products (like alkenes or protected alcohols).[1]

Corrective Action: You must chemically modify the byproduct or exploit subtle polarity differences before or during chromatography.

MethodProtocolWhen to Use
Reduction Wash Wash the organic layer with NaBH₄ in EtOH/Water .[1] This reduces the yellow PhSeSePh (lipophilic) to PhSeNa (colorless, water-soluble), which partitions into the aqueous layer.If your product is stable to borohydride reduction.[1]
Recrystallization If your product is solid, recrystallize from Hexane/Chloroform .[1] PhSeSePh is highly soluble in hexane; it often remains in the mother liquor.[1]If your product is a solid with different solubility.[1][2]
Gradient Elution Use a very shallow gradient (e.g., 100% Hexane → 1% EtOAc).[1] PhSeSePh has an R_f ≈ 0.6–0.7 in Hexanes.[1]If your product is slightly more polar (e.g., contains an ester/alcohol).[1][3]

Expert Tip: If your product is an alkene (from elimination), it may be less polar than PhSeSePh.[1] In this case, use Silver Nitrate (AgNO₃) impregnated silica , which retards the alkene, allowing PhSeSePh to elute first.[1]

Issue 2: "I see a spot on TLC, but after the column, my product yield is low or the NMR shows missing TMS groups."

Diagnosis: Acid-Catalyzed Decomposition (Protodesilylation or Elimination). Alpha-silyl selenides are sensitive.[1] The Lewis acidity of standard silica gel (pH ~5) can catalyze:

  • Protodesilylation: Cleavage of the C-Si bond.[1]

  • Syn-Elimination: If any oxidation occurs, the selenoxide will eliminate spontaneously at room temperature to form an alkene.[1]

Corrective Action:

  • Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (Et₃N) in the eluent.[1] This neutralizes acidic sites.[1]

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is far gentler on silyl-chalcogenide bonds.[1]

  • Cold Chromatography: Run the column at 0°C if the product is thermally unstable (preventing spontaneous elimination).

Issue 3: "I intended to isolate the silyl-selenide, but I isolated an alkene instead."

Diagnosis: Unintentional Oxidative Elimination. You likely exposed the product to oxidants (air, peroxides in ether/THF) or heat.[1] Selenides oxidize to selenoxides easily, which undergo syn-elimination to form alkenes and PhSeOH.[1]

Corrective Action:

  • Degas Solvents: Ensure all solvents for workup and chromatography are degassed (sparged with Argon).[1]

  • Avoid Peroxides: Test your ether/THF for peroxides.[1] Even trace peroxides can oxidize the selenium.[1]

  • Temperature Control: Keep the crude mixture at or below room temperature. Selenoxide elimination often requires gentle heating (30–50°C), but can occur slowly at RT.[1]

Detailed Purification Workflows

Workflow A: Chemical Decontamination (Removing PhSeSePh)

If your product is stable to mild reduction, this is the most effective purification step.[1]

  • Dilution: Dissolve the crude reaction mixture in Et₂O or CH₂Cl₂.

  • Preparation: Prepare a solution of NaBH₄ (1.5 equiv relative to estimated byproduct) in 50% EtOH/H₂O.

  • Wash: Shake the organic layer with the borohydride solution in a separatory funnel.

    • Observation: The yellow organic layer should fade as PhSeSePh (Yellow)

      
       PhSe⁻ (Colorless/Water Soluble).
      
  • Extraction: Separate layers. Wash the organic layer with water (2x) and Brine (1x).

  • Dry: Dry over Na₂SO₄ and concentrate.

Workflow B: Oxidative Elimination (If the Alkene is the Target)

If your goal is the alkene (via Peterson or oxidative elimination), do not try to purify the intermediate silyl-selenide.[1] Drive the reaction to completion in situ.

  • Oxidation: To the crude mixture in THF/CH₂Cl₂, add 30% H₂O₂ (excess) at 0°C.

  • Stir: Allow to warm to RT (or reflux if necessary) for 1–2 hours.

  • Workup: The selenium byproduct will be PhSeOH (which disproportionates to PhSeSePh and PhSeO₂H).[1]

  • Purification: The alkene is usually much less polar than the selenium residues.[1] Filter through a short plug of silica with Hexanes.[1]

Decision Logic for Purification

The following diagram outlines the decision process for purifying crude mixtures containing PhSeCH₂SiMe₃ derivatives.

PurificationLogic Start Crude Reaction Mixture (Contains Product + PhSeSePh) Target What is the Target Product? Start->Target Alkene Target: Alkene (via Elimination) Target->Alkene Elimination Desired SilylSel Target: Alpha-Silyl Selenide (Intermediate) Target->SilylSel Isolation Desired OxidativeWorkup Perform Oxidative Workup (H2O2/Pyridine) Alkene->OxidativeWorkup StabilityCheck Is Product Acid Stable? SilylSel->StabilityCheck SilicaPlug Filter via Silica Plug (Hexanes) OxidativeWorkup->SilicaPlug StableYes Yes StabilityCheck->StableYes StableNo No (Decomposes on TLC) StabilityCheck->StableNo Reducible Is Product Reducible? (Contains Ketone/Aldehyde?) StableYes->Reducible NeutralAlumina Neutral Alumina Column (Grade III) StableNo->NeutralAlumina ReducibleYes Yes (Cannot use NaBH4) BufferedCol Buffered Silica Column (1% Et3N + Hexanes) ReducibleYes->BufferedCol ReducibleNo No (Stable to NaBH4) WashNaBH4 Wash w/ NaBH4/EtOH (Removes PhSeSePh) ReducibleNo->WashNaBH4 WashNaBH4->BufferedCol

Figure 1: Decision tree for selecting the appropriate purification strategy based on product stability and target structure.

References

  • Reich, H. J., & Renga, J. M. (1975).[1] "Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination."[1] The Journal of Organic Chemistry. Link Citation for oxidative elimination mechanisms and byproduct handling.

  • Krief, A., et al. (1985).[1] "Synthesis of selenoacetals and their use in organic synthesis." Tetrahedron. Link Citation for the stability of alpha-seleno carbanions and silyl derivatives.

  • Back, T. G. (Ed.).[1] (1999). Organoselenium Chemistry: A Practical Approach. Oxford University Press.[1] Authoritative text on the handling, toxicity, and purification of organoselenium compounds, including the NaBH4 wash technique.

  • Proctor, G. (2013).[1] Advanced Practical Organic Chemistry. CRC Press.[1] Source for general chromatography troubleshooting (acidic silica issues).

  • Reich, H. J. (1979).[1] "Functional group manipulation using organoselenium reagents." Accounts of Chemical Research. Link Foundational review on selenoxide elimination and handling of PhSe byproducts.

Sources

Technical Support Center: Trimethyl((phenylseleno)methyl)silane (PhSeCH₂TMS)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Homologation, Peterson Olefination, and Oxidative Elimination Sequences

System Overview: The Reagent Profile

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂TMS) is a bifunctional reagent acting as a "chemical chameleon." It stabilizes


-carbanions through the synergistic effect of Silicon (Si) and Selenium (Se), making it a premier tool for homologation reactions  and the synthesis of vinyl selenides  (masked aldehydes).
Core Functionalities
  • Nucleophilic Homologation: Precursor to the lithiated species PhSeCH(Li)TMS, which attacks carbonyls.

  • Peterson Olefination: Controlled elimination of the silyl group to form vinyl selenides.

  • Oxidative Elimination: Downstream oxidation of the selenium group to generate terminal alkenes or allylic alcohols.

Critical Workflow: The Peterson Homologation Sequence

Most failures occur during the generation of the carbanion or the subsequent elimination steps. This guide treats the reaction as a modular system.

Phase A: Lithiation & Nucleophilic Attack

Objective: Generate PhSeCH(Li)TMS and trap an aldehyde/ketone.

Protocol Baseline:

  • Solvent: Anhydrous THF (Ether is often too non-polar for efficient lithiation).

  • Base: LDA (Lithium Diisopropylamide) at -78°C. Note: n-BuLi can attack the Se atom (Se-Li exchange) rather than deprotonate, leading to PhSeLi and BuCH₂TMS.

  • Additions: Add PhSeCH₂TMS to LDA slowly. Stir 30 min. Add Electrophile.

Troubleshooting Guide: Phase A
SymptomProbable CauseDiagnostic / Solution
No Reaction / SM Recovery Base Failure: LDA quality is poor.Test: Titrate LDA before use. Ensure THF is dry (water kills the anion instantly).
Wrong Product (Butyl silane) Ligand Exchange: Used n-BuLi directly.Correction: n-BuLi attacks the Se center (Se-philic attack). Must use LDA to deprotonate the carbon.
Low Yield Temperature Drift: Reaction warmed > -40°C before addition.Protocol: Keep at -78°C. The anion PhSeCH(Li)TMS is thermally unstable and can rearrange.
Phase B: The Peterson Elimination (Silyl Elimination)

Objective: Convert the intermediate


-hydroxy selenide into a vinyl selenide.

The Fork in the Road:

  • Acidic Workup: Leads to Anti-Elimination .[1]

  • Basic Workup: Leads to Syn-Elimination .[1][2]

PetersonLogic Start Intermediate: β-hydroxy selenide Decision Select Elimination Mode Start->Decision Acid Acidic Conditions (H₂SO₄ or HClO₄) Decision->Acid Thermodynamic Control Base Basic Conditions (KH or NaH) Decision->Base Kinetic Control Anti Anti-Elimination (E)-Vinyl Selenide* Acid->Anti Mechanism Syn Syn-Elimination (Z)-Vinyl Selenide* Base->Syn Mechanism

Figure 1: Decision matrix for Peterson Olefination workup. The stereochemical outcome is dictated by the elimination conditions applied to the intermediate.

Critical Workflow: Oxidative Elimination (The "Se" Cleanup)

Once the carbon skeleton is built, removing the selenium is the final, often problematic, step. This relies on Selenoxide Syn-Elimination .

Protocol Baseline:

  • Oxidant: Hydrogen Peroxide (30%) or NaIO₄.

  • Solvent: THF/Water or CH₂Cl₂.

  • Scavenger: Diethylamine or Pyridine (to buffer the selenenic acid byproduct).

Troubleshooting Guide: Phase C

Issue 1: "The Selenium won't leave." (Product contains Se)

  • Root Cause: Temperature is too low. While some eliminations occur at 0°C, hindered systems require reflux.

  • Root Cause: Anti-hydrogen is missing. The elimination is strictly syn-periplanar . If the

    
    -hydrogen is anti to the selenoxide oxygen, elimination cannot occur.
    
  • Fix: Check stereochemistry. If syn-H is impossible, this pathway is invalid.

Issue 2: "My product decomposed." (Acid Hydrolysis)

  • Root Cause: The byproduct is PhSeOH (Benzeneselenenic acid) , which is unstable and disproportionates to PhSeSePh and PhSeO₂H (strong acid).

  • Fix: You must include a base (Et₃N or Pyridine) in the oxidation mixture to neutralize the acid immediately.

Issue 3: "Yield is >100% and it smells like garlic."

  • Root Cause: Contamination with Diphenyl Diselenide (PhSeSePh).

  • Fix: This is the disproportionation product. Wash the organic layer with 10% Na₂CO₃ or use a silica plug (though PhSeSePh moves fast on silica).

EliminationFailures Input Selenide (R-SePh) Oxidation Oxidation (H₂O₂/mCPBA) Input->Oxidation Selenoxide Selenoxide (R-Se(=O)Ph) Oxidation->Selenoxide Fail1 FAILURE: No Syn-Hydrogen Selenoxide->Fail1 Stereo Mismatch Fail2 FAILURE: Pummerer Rearrangement Selenoxide->Fail2 Acidic Conditions (No Base Added) Success SUCCESS: Alkene + PhSeOH Selenoxide->Success Heat + Base

Figure 2: Pathway analysis for Oxidative Elimination. Note the critical requirement for Syn-Hydrogen alignment.

Frequently Asked Questions (FAQs)

Q: Can I use n-Butyllithium (n-BuLi) to deprotonate PhSeCH₂TMS? A: No. n-BuLi attacks the Selenium atom, cleaving the C-Se bond (Se-Li exchange), yielding PhSeLi and BuCH₂TMS. You must use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to effect deprotonation at the methylene carbon [1].

Q: Why does my reaction turn bright yellow upon adding H₂O₂? A: This is normal but indicates the formation of Diphenyl Diselenide (PhSeSePh) . It implies that the elimination byproduct (PhSeOH) is disproportionating. If the yellow color persists in your product, you have selenium contamination.

Q: The Peterson elimination step gave me a mixture of isomers. Why? A: The Peterson elimination is stereospecific (syn for base, anti for acid), but the initial aldol-like addition of PhSeCH(Li)TMS to the carbonyl often produces a mixture of diastereomers (syn/anti alcohols). To get a single alkene isomer, you must either separate the diastereomeric alcohols before elimination or use a ligand-controlled addition step [2].

Q: Is this reagent compatible with Lewis Acids? A: Yes. PhSeCH₂TMS can react with acetals in the presence of Lewis Acids (e.g., BF₃·OEt₂ or TiCl₄) to form homologous ethers. However, strong Lewis acids can sometimes cause desilylation without the desired coupling if moisture is present [3].

References & Grounding

  • Reich, H. J. (2021).[3] "Organoselenium Chemistry in Organic Synthesis." University of Wisconsin-Madison Archive. (Foundational work on Se-Li exchange vs. deprotonation).

  • Peterson Olefination Mechanism. (2021).[1][2] Organic Chemistry Portal. Detailed analysis of the acidic vs. basic elimination pathways.

  • Selenoxide Elimination Protocol. (2017). "Mechanistic Insight into the Oxidation of Organic Phenylselenides." Chemistry - A European Journal.

  • Safety Data Sheet (SDS). (2023). Trimethyl((phenylseleno)methyl)silane.[4] PubChem. Hazard Codes: H301, H331 (Toxic if swallowed/inhaled).[4]

Sources

effect of Lewis acids on Trimethyl((phenylseleno)methyl)silane reactivity

Technical Support Center: Lewis Acid Mediated Transformations of -Silyl Selenides

Product: Trimethyl((phenylseleno)methyl)silane CAS: 56253-60-2 Support Tier: Advanced Synthesis & Methodology[1]

Executive Summary: The Reactivity Paradox

Trimethyl((phenylseleno)methyl)silane is a conjunctive reagent possessing two functional handles on a single methylene carbon: a silyl group (electropositive, hard electrofuge) and a phenylseleno group (soft nucleophile, radical precursor).[1]

In the presence of Lewis Acids (LAs), this reagent typically follows a Sakurai-type reaction manifold . The LA activates an external electrophile (aldehyde, acetal, or enone), triggering nucleophilic attack by the

Lewis Acid coordination to Selenium

Your primary challenge: Balancing electrophile activation (desired) against selenophilic complexation (undesired).

Diagnostic Workflow: Selecting the Correct Lewis Acid

Do not choose a Lewis Acid randomly. Use this decision matrix to match the catalyst to your electrophile's "hardness" and the reagent's stability.

LewisAcidSelectionStartSelect Electrophile TypeAldehydeAldehyde / Ketone(Hard Electrophile)Start->AldehydeAcetalAcetal / Ketal(Masked Electrophile)Start->AcetalEnoneEnone(Soft/Conjugate Acceptor)Start->EnoneBF3BF3·OEt2(Standard, Oxophilic)Aldehyde->BF3PreferredTiCl4TiCl4(Strong, Bi-dentate)Aldehyde->TiCl4If sterically hinderedAcetal->BF3Standard ProtocolSnCl4SnCl4(Moderate, Chelating)Acetal->SnCl4For cyclic acetalsEnone->TiCl4Promotes 1,4-additionAlCl3AlCl3 / MeAlCl2(Very Hard, Risky)Enone->AlCl3Avoid (Desilylation)SakuraiProduct: β-Hydroxy Selenide(Sakurai-type Addition)BF3->SakuraiHomologationProduct: Homologated Ether(via Oxocarbenium)BF3->HomologationTiCl4->SakuraiLow Temp (-78°C)FailureFAILURE: C-Se Cleavageor PolymerizationTiCl4->FailureHigh Temp (>0°C)SnCl4->HomologationAlCl3->FailureStripping of SePh

Figure 1: Decision tree for Lewis Acid selection.[1] Note that

Troubleshooting Guide: Common Failure Modes

Issue 1: "I see rapid protodesilylation (formation of ) but no addition product."

Diagnosis: Wet Lewis Acid. The



  • Corrective Action: Distill

    
     from 
    
    
    immediately before use. Switch to TMSOTf (Trimethylsilyl triflate) as a proton-free alternative catalyst for acetal reactions.[1]
Issue 2: "The reaction turned black/brown, and I lost the Phenylseleno group."

Diagnosis: Selenophilic Attack by Hard Lewis Acid. Strong, hard Lewis Acids like




1
  • Mechanism:

    
    . The complex acts as a leaving group.[1]
    
  • Corrective Action:

    • Lower reaction temperature to -78°C.

    • Switch to a non-chelating LA like

      
      .[1]
      
    • Ensure stoichiometry is 1:1 (Electrophile:LA), avoiding excess LA that could attack the reagent.[1]

Issue 3: "Low yield with enones (Conjugate Addition)."

Diagnosis: Incorrect Hard/Soft Matching.

1


  • Corrective Action: Use

    
     or 
    
    
    .[1] These can coordinate the carbonyl oxygen and facilitate the orbital overlap required for conjugate addition. Note:
    
    
    must be used stoichiometrically, not catalytically, in this context.

Deep Dive: The Mechanism & Chemoselectivity

Understanding why the reaction works allows you to manipulate it.[1]

The Silicon vs. Selenium Stabilization Tug-of-War

In a typical electrophilic substitution:

  • Activation: The LA binds to the electrophile (

    
    ), generating a highly reactive cation (e.g., oxocarbenium).[1]
    
  • Attack: The

    
     bond electrons attack 
    
    
    .[1]
  • Stabilization: The positive charge development is stabilized by the

    
    -Silicon Effect  (hyperconjugation of 
    
    
    with the developing p-orbital).
  • Elimination: The silyl group is lost to the anion of the LA, restoring neutrality.

Why Selenium Matters: The




-Silicon effect dominates

Table 1: Comparative Reactivity of


-Heteroatom Silanes
ReagentNucleophilicityLA CompatibilityPrimary Utility

High (Soft)Sensitive to

Synthesis of Homologated Alcohols / Alkenes

ModerateGoodPummerer Rearrangements

Low (Hard)ExcellentAlkoxymethylation

Standard Operating Protocol (SOP)

Protocol: Lewis Acid Mediated Homologation of an Acetal Target: Synthesis of

1

Reagents:

  • Substrate: Benzaldehyde dimethyl acetal (1.0 equiv)[1]

  • Reagent: Trimethyl((phenylseleno)methyl)silane (1.2 equiv)[1]

  • Catalyst:

    
     (1.1 equiv)[1]
    
  • Solvent: Anhydrous

    
     (DCM)[1]
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous DCM and the acetal.[1]

  • Cooling: Cool the solution to -78°C . Critical: Temperature control prevents side reactions.[1]

  • Catalyst Addition: Add

    
     dropwise.[1] Stir for 10 minutes to ensure oxocarbenium ion formation.
    
  • Reagent Addition: Add

    
     dropwise over 5 minutes.
    
  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC.[1]

    • Note: The spot for the silyl-selenide is usually high Rf (non-polar). The product will be more polar.

  • Quench: Pour the cold mixture into saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel. Caution: Organoselenium compounds are often foul-smelling and toxic.[1] Use bleach to clean glassware.

Frequently Asked Questions (FAQs)

Q: Can I use this reagent to make terminal alkenes? A: Yes. After the Lewis Acid step (which gives you



1

1

Q: Why use the Selenium reagent over the Sulfur analog? A: The Selenium elimination (selenoxide elimination) occurs at much lower temperatures (often


1

Q: I don't have


. Can I use 

?
A:1

References

  • Reactivity of

    
    -Silyl Selenides/Sulfides: 
    
    • Hermans, B., & Hevesi, L.[1] (1995).[1][4] "Lewis Acid-Promoted Reaction of

      
      -Silyl Selenides and Sulfides with Acetals and Aldehydes." Journal of Organic Chemistry.
      
    • (Validated via ACS Publications)[1]

  • General Organoselenium Methodology

    • Back, T. G.[5] (Ed.).[1][5] (1999).[1] Organoselenium Chemistry: A Practical Approach. Oxford University Press.[1]

    • [1]

  • Mechanistic Insight (Silicon Effect)

    • Fleming, I.[1] (1979).[1] "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3.

    • Lambert, J. B. (1990).[1] "The

      
      -Silicon Effect." Tetrahedron.
      
    • [1]

  • Lewis Acid Classification

    • Denmark, S. E., & Beutner, G. L. (2008).[1][6][7] "Lewis Base Activation of Lewis Acids." Angewandte Chemie International Edition.

    • [1]

overcoming low reactivity of Trimethyl((phenylseleno)methyl)silane with sterically hindered substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity with Sterically Hindered Substrates

Executive Summary: The Reagent Profile

Reagent: Trimethyl((phenylseleno)methyl)silane Formula:


Primary Role:  A "chameleon" reagent acting as a masked carbene or homologation agent. Upon deprotonation, it forms the bulky carbanion 

. Key Transformation: Reacts with carbonyls to form Vinyl Selenides (via Peterson-type elimination) or homologous aldehydes (after hydrolysis).

The Problem: When applied to sterically hindered substrates (e.g., ortho-substituted benzaldehydes, adamantane derivatives, or bulky ketones), the reaction often fails due to:

  • Steric Clash: The nucleophile bears two bulky groups (

    
     and 
    
    
    
    ).
  • Competitive Enolization: With hindered ketones, the reagent acts as a base (proton abstraction) rather than a nucleophile.

  • Aggregate Stability: The lithiated species forms stable aggregates that are kinetically incompetent.

Troubleshooting Guide: Symptom-Based Solutions

Symptom A: "I recovered 90% of my starting ketone unreacted."

Diagnosis: The nucleophile is too bulky to penetrate the steric shield of the carbonyl, or the lithium species is aggregated.

Solution 1: Break the Aggregates (The HMPA Protocol) Organolithiums often exist as tetramers or hexamers in THF. The monomer is the reactive species.

  • Action: Add HMPA (Hexamethylphosphoramide) or DMPU (1-4 equivalents relative to Li) to the reaction mixture before adding the substrate.

  • Mechanism: These polar aprotic cosolvents coordinate to Lithium, breaking aggregates and increasing the "nakedness" (reactivity) of the carbanion.

Solution 2: Lewis Acid Activation

  • Action: Pre-complex the ketone with

    
     (1.1 equiv) at -78°C before adding the lithiated reagent.
    
  • Warning: Ensure the Lewis Acid does not react with the seleno-group (soft-soft interaction). Hard Lewis acids (

    
    ) are risky; 
    
    
    
    is preferred.
Symptom B: "The ketone disappeared, but I isolated the enol/hydrolysis product, not the adduct."

Diagnosis: Competitive Enolization. The reagent acted as a base because the carbonyl carbon was inaccessible.

Solution: The Organocerium Switch (High Success Rate) This is the gold standard for hindered ketones.

  • Action: Transmetallate from Lithium to Cerium using anhydrous

    
    .
    
  • Why it works: Organocerium reagents are more nucleophilic but less basic than organolithiums. They prefer 1,2-addition over enolization.

Symptom C: "The reagent decomposed/precipitated before addition."

Diagnosis: Thermal Instability.


 is thermally sensitive.

Solution: Strict Temperature Protocol

  • Action: Generate the anion at -78°C . Do not allow it to warm above -40°C before substrate addition.

  • Check: Ensure your n-BuLi is titrated. Excess base can degrade the reagent via desilylation.

Technical Visualizations

Figure 1: Mechanistic Pathway & Peterson Elimination

This diagram illustrates the successful pathway versus the steric failure point.

ReactionPathway cluster_0 Critical Junction Reagent PhSeCH2TMS Anion PhSe-CH(Li)-TMS (Bulky Nucleophile) Reagent->Anion + n-BuLi -78°C Adduct β-Hydroxy Silane (Intermediate) Anion->Adduct Nucleophilic Attack (Successful) Enol Enolate (Side Product) Anion->Enol Proton Abstraction (Steric Failure) Ketone Hindered Ketone (R2C=O) Ketone->Adduct Ketone->Enol VinylSe Vinyl Selenide (Product) Adduct->VinylSe Peterson Elimination (- LiOTMS)

Caption: The bifurcation between successful Peterson olefination (Green) and competitive enolization (Red) driven by steric hindrance.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Start: Reaction Failed CheckSM Did you recover Starting Material (Ketone)? Start->CheckSM YesSM Yes: Nucleophilicity Issue CheckSM->YesSM Yes NoSM No: Side Reaction CheckSM->NoSM No Aggreg Is the substrate moderately hindered? YesSM->Aggreg EnolCheck Did you observe enolization products? NoSM->EnolCheck HMPA Add HMPA/DMPU (Break Aggregates) Aggreg->HMPA Yes CeCl3 Use CeCl3 Transmetallation (Imamoto Protocol) Aggreg->CeCl3 No (Very Hindered) EnolCheck->CeCl3 Yes (Basic vs Nucleophilic) TempCheck Did reagent decompose? EnolCheck->TempCheck No Lower Temp to -78C Lower Temp to -78C TempCheck->Lower Temp to -78C Yes

Caption: Logic flow for diagnosing reaction failure based on crude mixture analysis.

Validated Experimental Protocols

Protocol A: The "Nuclear Option" (Organocerium Method)

Use this for adamantyl ketones, di-ortho substituted benzophenones, or when enolization is dominant.

Reagents:

  • 
     (1.0 equiv)
    
  • 
     (Dried in situ)
    
  • 
    -BuLi (1.1 equiv)
    
  • THF (Anhydrous)

Step-by-Step:

  • Drying

    
     (CRITICAL): 
    
    • Place

      
       (1.5 equiv) in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. A white powder forms.
      
    • Cool to room temp under Argon. Add THF. Sonicate for 1 hour to form a fine suspension.

  • Lithiation:

    • In a separate flask, dissolve

      
       in THF. Cool to -78°C .
      
    • Add

      
      -BuLi dropwise. Stir for 30 mins. Solution usually turns yellow.
      
  • Transmetallation:

    • Cannulate the lithiated solution into the

      
      
      
      
      
      suspension.
    • Stir for 30-45 mins at -78°C. The color may change to orange/brown. The species is now

      
      .
      
  • Addition:

    • Add the hindered ketone (dissolved in minimal THF) dropwise to the Cerium reagent.

    • Allow to warm slowly to 0°C over 2 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
Protocol B: HMPA-Assisted Addition

Use this for moderately hindered substrates where aggregation is the suspected cause.

  • Dissolve

    
     (1.1 equiv) in THF.
    
  • Add HMPA (2.0 equiv). Caution: HMPA is a carcinogen; use DMPU as a safer alternative if possible.

  • Cool to -78°C. Add LDA or n-BuLi. Stir 30 mins.

  • Add substrate.[1] Stir at -78°C for 1 hour, then warm to RT.

  • Note: The presence of HMPA dramatically increases the rate of Peterson elimination. You may isolate the vinyl selenide directly without needing subsequent acid/base treatment.

Data & Reactivity Comparison

VariableStandard Conditions (

-BuLi/THF)
HMPA AdditiveCerium (

) Protocol
Active Species

(Aggregate)

(Monomer)

Basicity High (Causes enolization)Very HighLow
Nucleophilicity ModerateHighVery High
Steric Tolerance LowMediumHigh
Rec. Substrates Simple AldehydesCyclohexanonesAdamantanone, Mesityl Ketones

References

  • Original Methodology (Silyl-Seleno Reagents)

    • Krief, A., Dumont, W., & Laboureur, J. L. (1988). Synthesis of vinyl selenides and their use in organic synthesis. Tetrahedron Letters.
  • Peterson Olefination Mechanism

    • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. Journal of Organic Chemistry.
  • Organocerium Reagents (Imamoto Reagent)

    • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of Organic Chemistry.
  • Reactivity of

    
    -Lithiosilyl Species: 
    
    • Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews.

Sources

how to prevent decomposition of Trimethyl((phenylseleno)methyl)silane during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethyl((phenylseleno)methyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful application of this versatile reagent in your synthetic endeavors.

Introduction to Trimethyl((phenylseleno)methyl)silane

Trimethyl((phenylseleno)methyl)silane, with the chemical structure C₁₀H₁₆SeSi, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the phenylselenomethyl group. This functional group can serve as a precursor for various transformations, including the formation of vinyl silanes and other synthetically useful intermediates. However, the stability of this reagent can be a critical factor for the success of your reactions. This guide will address common challenges and provide practical solutions to prevent its decomposition.

Troubleshooting Guide: Preventing Decomposition During Reactions

This section addresses specific issues that you may encounter during your experiments with Trimethyl((phenylseleno)methyl)silane.

1. Issue: Low or no product yield, with recovery of starting materials.

  • Potential Cause 1: Reagent Decomposition Prior to Reaction. Trimethyl((phenylseleno)methyl)silane is sensitive to moisture and atmospheric oxygen. Improper handling and storage can lead to degradation before it has a chance to react. The reagent should be a clear, yellowish liquid; any significant color change or presence of a precipitate may indicate decomposition.

  • Solution:

    • Strict Inert Atmosphere Techniques: Always handle the reagent under an inert atmosphere of argon or nitrogen.[1][2] Use dry solvents and glassware. All glassware should be flame-dried or oven-dried before use.

    • Proper Storage: Store the reagent in a tightly sealed container, under an inert atmosphere, in a cool, dark place. A refrigerator or freezer is recommended for long-term storage.

    • Visual Inspection: Before use, visually inspect the reagent. If it appears cloudy, discolored, or contains solid particles, it may have decomposed and should be purified or replaced.

  • Potential Cause 2: Incompatible Reaction Conditions. The stability of Trimethyl((phenylseleno)methyl)silane is highly dependent on the reaction environment. Strong acids, bases, and certain Lewis acids can promote its decomposition.

  • Solution:

    • pH Control: Avoid strongly acidic or basic conditions unless the reaction specifically requires them and is known to be compatible. If acidic conditions are necessary, consider using milder Lewis acids.

    • Lewis Acid Compatibility: While some Lewis acids can be used to activate substrates for reaction with Trimethyl((phenylseleno)methyl)silane, strong Lewis acids can lead to decomposition. It is advisable to perform a small-scale test reaction to check for compatibility.

    • Solvent Choice: Use aprotic, non-polar, or weakly polar solvents such as THF, diethyl ether, or toluene. Protic solvents like alcohols can react with the reagent.[3][4][5][6]

2. Issue: Formation of Diphenyl Diselenide as a Major Byproduct.

  • Potential Cause: Oxidation of the Phenylseleno Moiety. The selenium atom in Trimethyl((phenylseleno)methyl)silane is susceptible to oxidation, especially in the presence of air or other oxidizing agents. This oxidation can lead to the formation of diphenyl diselenide, which often appears as a yellow crystalline solid.

  • Solution:

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere throughout the reaction is crucial.

    • Avoid Oxidizing Agents: Ensure that none of the reactants or reagents in your reaction mixture can act as an oxidizing agent unless it is a planned part of the reaction sequence.

3. Issue: Cleavage of the C-Si or C-Se Bond.

  • Potential Cause: Nucleophilic or Electrophilic Attack. The C-Si and C-Se bonds in Trimethyl((phenylseleno)methyl)silane can be susceptible to cleavage under certain conditions. Strong nucleophiles can attack the silicon atom, while strong electrophiles can attack the selenium atom or the phenyl ring. The C-Se bond is weaker than the C-S bond, making it more prone to cleavage.[7]

  • Solution:

    • Control of Nucleophiles and Electrophiles: Carefully consider the reactivity of all species in your reaction mixture. If strong nucleophiles or electrophiles are present, they may need to be added slowly or at low temperatures to control their reactivity.

    • Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions, including bond cleavage.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify the decomposition of Trimethyl((phenylseleno)methyl)silane?

A: The pure reagent is a clear, yellowish liquid. Decomposition is often indicated by:

  • A change in color to a deeper yellow, orange, or brown.

  • The formation of a precipitate, which is often diphenyl diselenide (a yellow solid).

  • A foul odor, which can be indicative of the formation of volatile selenium compounds.

Q2: What are the primary decomposition pathways for this reagent?

A: The two main decomposition pathways involve the cleavage of the C-Si and C-Se bonds.

  • Hydrolysis: Reaction with water cleaves the Si-C bond to form trimethylsilanol and (phenylseleno)methane.

  • Oxidation: Oxidation of the selenium atom can lead to the formation of various selenium oxides, which are often unstable and can lead to the formation of diphenyl diselenide.

  • Thermal Decomposition: While generally thermally stable for applications like CVD, prolonged heating at high temperatures can lead to homolytic cleavage of the C-Se or C-Si bonds, initiating radical reactions.[8][9][10]

Q3: Can I purify Trimethyl((phenylseleno)methyl)silane if it has started to decompose?

A: Yes, purification is possible, but it should be done with care due to the reagent's sensitivity. Distillation under reduced pressure is the most common method. It is crucial to perform the distillation under a high vacuum and with a gentle heat source to avoid thermal decomposition. The collection flask should be cooled to ensure efficient condensation of the volatile product.

Q4: What are some compatible and incompatible reagents and solvents?

CompatibleIncompatible
Aprotic solvents (THF, Et₂O, Toluene)Protic solvents (Water, Alcohols)
Weakly coordinating Lewis acidsStrong Brønsted acids and bases
Non-oxidizing reaction conditionsOxidizing agents (e.g., H₂O₂, peroxy acids)
Inert atmosphere (Argon, Nitrogen)Air (Oxygen)

Q5: Are there any safety concerns I should be aware of when handling this reagent?

A: Yes, Trimethyl((phenylseleno)methyl)silane is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[11] It is also very toxic to aquatic life.[11] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction to minimize the decomposition of Trimethyl((phenylseleno)methyl)silane.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly dried in an oven at >120 °C for at least 4 hours or flame-dried under vacuum.

  • Assembly: Assemble the glassware while still hot and allow it to cool under a stream of dry argon or nitrogen.

  • Solvent and Reagent Preparation: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. Other reagents should also be dried and handled under inert conditions.

  • Reaction Setup: The reaction is set up under a positive pressure of inert gas. A gas bubbler or a balloon filled with the inert gas can be used to maintain this pressure.

  • Reagent Addition: Liquid reagents, including Trimethyl((phenylseleno)methyl)silane, should be added via a gas-tight syringe through a rubber septum. Solid reagents can be added via a Schlenk flask or a glovebox.

  • Reaction Monitoring: Monitor the reaction by TLC or another appropriate method. If taking samples for analysis, do so quickly and under a positive flow of inert gas.

Visualizations

Decomposition Pathways

DecompositionPathways cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products cluster_thermal Thermal Decomposition Products reagent Trimethyl((phenylseleno)methyl)silane hydrolysis Hydrolysis (H₂O) reagent->hydrolysis Si-C Cleavage oxidation Oxidation ([O]) reagent->oxidation Se Oxidation thermal Thermal Stress (Δ) reagent->thermal C-Se / C-Si Homolysis trimethylsilanol Trimethylsilanol hydrolysis->trimethylsilanol phenylselenomethane (Phenylseleno)methane hydrolysis->phenylselenomethane diphenyl_diselenide Diphenyl Diselenide oxidation->diphenyl_diselenide selenium_oxides Selenium Oxides oxidation->selenium_oxides radicals Radical Species thermal->radicals PreventativeWorkflow start Start: Handling Reagent inert_atmosphere Use Strict Inert Atmosphere start->inert_atmosphere dry_solvents Use Anhydrous Solvents start->dry_solvents check_purity Visually Inspect Reagent start->check_purity reaction_setup Set Up Reaction inert_atmosphere->reaction_setup dry_solvents->reaction_setup check_purity->reaction_setup control_temp Control Reaction Temperature reaction_setup->control_temp monitor_reaction Monitor Reaction Progress control_temp->monitor_reaction workup Aqueous Work-up (if applicable) monitor_reaction->workup end Successful Product Formation workup->end

Sources

Technical Support Center: Optimizing Trimethyl((phenylseleno)methyl)silane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & System Overview

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) is a bifunctional "chameleon" reagent used primarily for homologation. Its reactivity is dictated by which bond you choose to cleave: the Carbon-Silicon bond (anionic/nucleophilic pathway) or the Carbon-Selenium bond (radical/oxidative pathway).

Successful application depends entirely on selecting the correct activation mode . This guide replaces generic advice with a decision-matrix approach to catalyst and promoter selection.

The Activation Pathway Map

The following diagram illustrates how catalyst selection dictates the reaction outcome.

PhSeCH2SiMe3_Pathways Reagent PhSeCH₂SiMe₃ (Starting Reagent) Fluoride Fluoride Source (TBAF, CsF) Reagent->Fluoride Desilylation LewisAcid Lewis Acid (TiCl₄, BF₃·OEt₂) Reagent->LewisAcid Electrophile Activation Base Strong Base (LDA, n-BuLi) Reagent->Base Deprotonation Radical Radical Initiator (AIBN, Et₃B) Reagent->Radical Homolysis Anion [PhSe-CH₂]⁻ (Carbanion Eq.) Fluoride->Anion Generates Sakurai Sakurai-Type Addition LewisAcid->Sakurai Promotes Lithio Li-CH(SePh)(SiMe₃) (α-Lithio Species) Base->Lithio Generates RadicalInt •CH₂SiMe₃ (C-Se Cleavage) Radical->RadicalInt Generates

Caption: Divergent reaction pathways for PhSeCH₂SiMe₃ determined by catalyst/promoter choice.

Catalyst & Promoter Selection Matrix

Do not choose a catalyst based on availability alone. Use this matrix to match the catalyst to your target transformation.

Target TransformationRecommended Catalyst/PromoterMechanismCritical Parameter
Nucleophilic Addition (to Aldehydes/Ketones)TBAF (Tetra-n-butylammonium fluoride) or TASF Desilylation : Fluoride attacks Si, generating PhSeCH₂⁻ equivalent.Dryness: Commercial TBAF contains water, leading to protodesilylation (quenching) rather than addition.
Homologation of Acetals TiCl₄ (Titanium tetrachloride) or BF₃·OEt₂ Lewis Acid Activation : Activates the acetal; Si acts as electrofuge (Sakurai-like).Stoichiometry: TiCl₄ is often required in stoichiometric amounts, not catalytic, due to complexation.

-Functionalization
(Alkylation/Stannylation)
LDA (Lithium Diisopropylamide)Deprotonation : Removes the

-proton to form Li-CH(SePh)(SiMe₃).
Temperature: Must be kept at -78°C to prevent retro-Brook rearrangement or decomposition.
Radical Cyclization AIBN or Et₃B/O₂ Radical Chain : Tributyltin hydride abstracts SePh; generates •CH₂SiMe₃.Concentration: High dilution required to favor cyclization over intermolecular reduction.

Technical Troubleshooting Protocols

Protocol A: Fluoride-Catalyzed Addition (The "Wet TBAF" Problem)

Issue: Low yield of the alcohol product; recovery of methyl phenyl selenide (


).
Diagnosis:  Premature protonation. The carbanion intermediate [PhSeCH₂]⁻ is highly basic. Traces of water in TBAF act as a proton source, quenching the reaction before it attacks the electrophile.

Corrective Workflow:

  • Switch Catalyst Source: Do not use TBAF·3H₂O (solid) or standard THF solutions if they are old.

  • Use Anhydrous Alternative: Switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or CsF (Cesium Fluoride) in DMF. CsF is non-hygroscopic compared to TBAF.

  • Drying Protocol: If TBAF must be used, dry the THF solution over activated 4Å molecular sieves for 24 hours prior to use.

Protocol B: Lewis Acid Selection for Acetal Reactions

Issue: No reaction or polymerization of the starting material. Diagnosis: Mismatched Lewis Acid strength.


 is less nucleophilic than a standard allyl silane. Weak Lewis acids (

) often fail.

Optimization Steps:

  • Start with TiCl₄: Titanium tetrachloride is the gold standard for this reagent because it can chelate, activating the acetal strongly.

  • Order of Addition:

    • Cool solvent (DCM) to -78°C.

    • Add Lewis Acid to the Electrophile (Acetal) first.[1] Stir for 15 mins.

    • Add

      
       dropwise.
      
    • Reasoning: This ensures the electrophile is activated before the silane is exposed to potential side reactions.

  • Quenching: Quench with aqueous NaHCO₃ at low temperature. Warming the acidic mixture can cause acid-catalyzed decomposition of the product (vinyl selenide or selenoacetal).

Frequently Asked Questions (FAQs)

Q1: I am trying to alkylate PhSeCH₂SiMe₃ using n-BuLi, but I get a complex mixture. Why? A: n-BuLi is too nucleophilic. It often attacks the Selenium atom (deselenation) or the Silicon atom rather than deprotonating the carbon.

  • Solution: Use LDA (Lithium Diisopropylamide).[2] It is a bulky, non-nucleophilic base.

  • Protocol: Generate LDA in situ at 0°C, cool to -78°C, then add PhSeCH₂SiMe₃. Stir for 30 mins before adding your alkyl halide.

Q2: Can I use this reagent to make vinyl silanes? A: Yes, via oxidative elimination .

  • Perform the alkylation (using LDA) to get R-CH(SePh)(SiMe₃).

  • Oxidize the Selenium to Selenoxide (-Se(O)Ph) using H₂O₂ or mCPBA .

  • Heat gently. Selenoxides undergo syn-elimination to form the alkene.[3]

    • Note: Since Silicon stabilizes the

      
      -position, the elimination usually directs away from the silicon, preserving the vinyl silane structure.
      

Q3: My product smells intensely of garlic/rotten cabbage. Is this normal? A: Yes, but it indicates a containment breach.

  • Cause: Volatile selenium byproducts (like dimethyl selenide or diphenyl diselenide).

  • Safety Action: All glassware must be treated with bleach (sodium hypochlorite) before removal from the fume hood. Bleach oxidizes toxic/smelly selenides to non-volatile selenates.

Q4: Why use PhSeCH₂SiMe₃ instead of PhSCH₂SiMe₃ (the sulfur analog)? A: The Selenium analog is superior for two reasons:

  • Acidity: The

    
    -protons are more acidic, making lithiation easier.
    
  • Elimination: The selenoxide elimination (to generate double bonds) occurs at much lower temperatures (often room temp) compared to sulfoxide elimination (requires >100°C), preventing thermal degradation of sensitive substrates.

References

  • Reactivity of Silyl Selenides

    • Title: The Chemistry of Selenosilanes: A Topic Overview
    • Source: PMC (N
    • URL:[Link]

    • Context: Defines the fundamental reactivity differences between silyl sulfides and silyl selenides, specifically the requirement for Lewis Acid c
  • Anionic Activation & Homologation

    • Title: gem-Heterosubstituted (stannyl)methylsilanes as synthetic equivalents of functionalized α-stannyl(methyl) anions
    • Source: Arkivoc (2019)[2]

    • URL:[Link]

    • Context: Details the lithiation of (phenylselenomethyl)
  • Lewis Acid Catalysis in Organosilicon Chemistry

    • Title: Lewis Basic Salt-Promoted Organosilane Coupling Reactions[4]

    • Source: PMC (N
    • URL:[Link]

    • Context: Provides broader context on Lewis base/acid activation modes for benzyl and allyl silanes, applicable to the homologous PhSeCH₂SiMe₃.

Sources

workup procedures for reactions involving Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: PhSeCH₂SiMe₃ (TPSMS)
Support Ticket: Workup, Purification, and Safety Protocols

Overview & Application Context

Welcome to the Technical Support Center. You are likely using Trimethyl((phenylseleno)methyl)silane as a linchpin reagent —a dual-functional carbon homologation unit. It serves two primary mechanistic pathways:

  • Nucleophilic Homologation: Fluoride-induced desilylation generates an

    
    -seleno carbanion equivalent.
    
  • Radical/Electrophilic Precursor: Tin-mediated radical reactions or oxidative elimination to generate vinyl silanes or allylic alcohols.

This guide addresses the three most reported user pain points: Selenium Odor Control (Safety) , Silicon-Based Emulsions , and Diphenyl Diselenide Contamination .

Critical Safety Protocol: The "Stench" Management System

User Issue: "The reaction smells like rotting garlic/horseradish, and the odor persists on glassware."

Technical Insight: The odor stems from volatile selenides (R-Se-R) and hydrogen selenide (H₂Se) generated during hydrolysis. The human nose can detect these at parts per billion. Standard washing is ineffective. You must chemically oxidize the selenium species to non-volatile, odorless seleninic acids.

Standard Operating Procedure: Oxidative Quench

Do not perform this in the open lab. All steps must occur in a fume hood.

  • Preparation: Prepare a "Kill Bath" consisting of 10% aqueous Sodium Hypochlorite (Bleach) or concentrated Hydrogen Peroxide (30%).

  • Glassware: Submerge all dirty glassware, septa, and syringes in the Kill Bath immediately after use. Soak for >4 hours.

  • Rotovap Trap: Place a small amount of bleach in the rotovap receiving flask to catch volatile selenium species during concentration.

SeleniumWaste Start Reaction Mixture (Contains PhSe-R / PhSeH) Quench Standard Workup (Separation) Start->Quench OrgLayer Organic Layer (Product + PhSeSePh) Quench->OrgLayer Save AqLayer Aqueous Waste (Toxic Se species) Quench->AqLayer Treat Bleach Add 10% NaOCl (Bleach) Oxidative Destruction AqLayer->Bleach SafeWaste PhSeO2H (Seleninic Acid) Water Soluble & Odorless Bleach->SafeWaste Dispose as Chemical Waste Glassware Dirty Glassware Soak Soak in Bleach Bath (>4 Hours) Glassware->Soak Clean Standard Wash Soak->Clean

Figure 1: Workflow for the oxidative destruction of toxic and malodorous selenium byproducts.

Troubleshooting Guide: Workup & Purification

Issue A: The "Yellow Oil" Contamination (Diphenyl Diselenide)

Symptom: After column chromatography, the product is contaminated with a bright yellow, oily solid (PhSeSePh). Cause: Diphenyl diselenide is formed via the oxidation of benzeneselenol or unreacted reagent. It has similar polarity to many organic products (non-polar).

Troubleshooting Protocol:

MethodApplicabilityProcedure
Recrystallization If product is solidDissolve mixture in hot Hexane . Cool to 0°C. PhSeSePh is highly soluble in hexane; your polar product may precipitate. Alternatively, PhSeSePh crystallizes from cold pentane if it is the major component.
Partitioning If product is polarDissolve mixture in Acetonitrile . Wash with Hexane (3x). PhSeSePh partitions preferentially into hexane; polar products stay in MeCN.
Reduction Chemical SeparationTreat mixture with NaBH₄ in EtOH. Converts PhSeSePh to PhSeNa (water soluble). Wash with water immediately (under inert atm) to remove Se into aqueous layer.
Issue B: The "Unbreakable" Emulsion

Symptom: During aqueous extraction (especially with TBAF or basic conditions), the layers refuse to separate. Cause: Silicon byproducts (silanols/siloxanes) form surfactants at the interface.

Troubleshooting Protocol:

  • The Brine Fix: Saturate the aqueous layer with NaCl.

  • The Calcium Fix: If using fluoride (TBAF), wash with saturated aqueous CaCl₂ . This precipitates fluoride as CaF₂ and breaks the emulsion by salting out the organic silicon species.

  • Filtration: Pass the emulsion through a small pad of Celite. The physical barrier often breaks the surface tension bubbles.

Advanced Workflow: Oxidative Elimination (Selenoxide)

If your goal is to use PhSeCH₂SiMe₃ to generate an alkene (via selenoxide elimination), you must handle the intermediate carefully to prevent premature elimination or side reactions (Pummerer rearrangement).

Key Parameter: Temperature Control.

  • Selenides (PhSe-R) are stable at room temp.

  • Selenoxides (PhSe(O)-R) eliminate at >0°C to 25°C depending on substitution.

Elimination Substrate Alkylated Product (R-CH(SePh)-CH2-SiMe3) Oxidant Add H2O2 (30%) or mCPBA Temp: -78°C to 0°C Substrate->Oxidant Intermediate Selenoxide Intermediate (Unstable > 0°C) Oxidant->Intermediate Elimination Syn-Elimination (Warming to RT) Intermediate->Elimination SideReaction Pummerer Rearrangement (Avoid Acidic Conditions!) Intermediate->SideReaction If Acid Present Result Vinyl Silane / Alkene + PhSeOH Elimination->Result

Figure 2: Logic flow for oxidative elimination. Note the critical temperature threshold to avoid side reactions.

Frequently Asked Questions (FAQs)

Q: Can I store Trimethyl((phenylseleno)methyl)silane on the bench? A: No. While the C-Si and C-Se bonds are relatively stable, the reagent should be stored under an inert atmosphere (Argon/Nitrogen) at 4°C. Long-term exposure to moisture can lead to slow hydrolysis, generating benzeneselenol (stench) and hexamethyldisiloxane.

Q: I used TBAF for desilylation, but the yield is low. Why? A: TBAF contains water ("wet" TBAF). If the generated carbanion is sensitive to protonation, it will quench immediately.

  • Solution: Use anhydrous fluoride sources like CsF in DMF or TASF . Alternatively, dry your TBAF azeotropically with THF/Toluene before use.

Q: How do I remove the final traces of selenium from my drug candidate? A: Trace selenium is a major compliance issue.

  • Raney Nickel: Stirring the product with Raney Nickel (W-2) in ethanol usually strips C-Se bonds reductively (hydrodeselenization).

  • Silver Nitrate: Washing with AgNO₃ solution can precipitate selenides, though this is expensive and can affect other functional groups.

References

  • Reich, H. J., & Renga, J. M. (1975). Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination. The Journal of Organic Chemistry. Link

  • Isobe, M., et al. (1978). Silicon-directed aldol condensations. Tetrahedron Letters. (Foundational work on silyl/seleno carbanions). Link

  • Proctor, G. (1989). The Methodological Aspects of Selenium Chemistry. In: Organoselenium Chemistry. (General handling and safety).
  • Back, T. G. (Ed.). (1999). Organoselenium Chemistry: A Practical Approach. Oxford University Press.

stability issues of intermediates derived from Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists utilizing Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃). This guide addresses the unique stability profiles of its lithiated, oxidized, and adduct intermediates.

Senior Application Scientist Desk Subject: Stability & Reactivity Troubleshooting for PhSeCH₂SiMe₃ Intermediates

System Overview & Reagent Profile

Trimethyl((phenylseleno)methyl)silane acts as a "linchpin" reagent, providing access to both vinyl silanes and vinyl selenides depending on the elimination pathway chosen. Its utility hinges on the stability of three distinct transient species:

  • The Carbanion (Species A): [PhSe-CH-SiMe₃]⁻ Li⁺

  • The β-Silyl Alkoxide (Species B): PhSe-CH(SiMe₃)-CH(O⁻)R

  • The Selenoxide (Species C): PhSe(O)-CH(SiMe₃)R

Failure to control the temperature or pH at any stage will result in premature elimination, scrambling, or desilylation.

Troubleshooting Guide (FAQ Format)

PHASE 1: Generation of the -Lithio Species

Q1: I observe low yields and complex mixtures after generating the lithio-intermediate, even before adding my electrophile. Is the carbanion unstable?

Diagnosis: The


-lithio species PhSe-CH(Li)-SiMe₃ is thermally sensitive and prone to proton abstraction from the solvent (THF) if the temperature rises above -70°C. Unlike simple alkyl lithiums, the stabilizing effect of the silicon and selenium atoms makes the anion "soft" but also susceptible to aggregation and rearrangement if warmed.

Corrective Protocol:

  • Temperature Lock: Maintain the reaction strictly at -78°C during deprotonation. Do not allow it to warm to 0°C to "ensure completion"; deprotonation with LDA is rapid (< 30 mins) at -78°C.

  • Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi. n-BuLi can attack the Selenium atom (Se-Li exchange), cleaving the C-Se bond and generating PhSeLi and Li-CH₂-SiMe₃, destroying your reagent.

  • Solvent Integrity: Ensure THF is anhydrous and peroxide-free. The carbanion is highly basic and will quench with trace moisture.

PHASE 2: The Adduct & Peterson Elimination Risks

Q2: I am trying to isolate the


-hydroxy selenide adduct, but I keep getting vinyl selenides. How do I stop the elimination? 

Diagnosis: You are experiencing Premature Peterson Elimination . The intermediate alkoxide PhSe-CH(SiMe₃)-CH(O⁻)R contains a silicon group


 to the oxygen. In basic conditions (or if the workup is not carefully buffered), this undergoes spontaneous elimination of LiO-SiMe₃ to form the alkene (specifically, a vinyl selenide).

Corrective Protocol:

  • Quench Strategy: To isolate the alcohol (the adduct), quench the reaction at -78°C with a proton source that does not catalyze elimination, such as acetic acid/THF or saturated NH₄Cl .

  • Avoid Warming: Do not allow the basic reaction mixture to warm to room temperature before quenching.

  • Pathway Control:

    • Goal: Vinyl Selenide? Allow the reaction to warm to RT or add KH (Potassium Hydride) to trigger Peterson elimination.

    • Goal: Vinyl Silane? Quench cold, isolate the alcohol, then perform oxidative elimination (see Phase 3).

PHASE 3: Oxidative Workup (Selenoxide Elimination)

Q3: During the oxidation step to form vinyl silanes, I see desilylated byproducts or no elimination. What is happening?

Diagnosis: This indicates Thermal Runaway of the Selenoxide . Selenoxide elimination is a syn-elimination that proceeds at relatively low temperatures (often 0°C to RT).[1] If the oxidation (using H₂O₂ or m-CPBA) is too exothermic, the selenoxide eliminates immediately. If the temperature is too high, competing Pummerer-type rearrangements involving the silicon group can occur.

Corrective Protocol:

  • Oxidant Addition: Add the oxidant (e.g., 30% H₂O₂) at 0°C dropwise.

  • Buffer System: Selenoxide elimination produces phenylselenenic acid (PhSeOH), which is an oxidant and acid catalyst. Include an amine base (e.g., diisopropylamine or pyridine) during oxidation to scavenge the acid and prevent protodesilylation of your resulting vinyl silane.

Visualized Reaction Pathways

The following diagram illustrates the divergent stability pathways. The "Critical Control Points" (red nodes) indicate where stability issues most frequently occur.

G Reagent PhSe-CH2-SiMe3 (Reagent) LDA LDA / -78°C Reagent->LDA Se_Li_Exchange FAILURE MODE: Se-Li Exchange (if n-BuLi used) Reagent->Se_Li_Exchange n-BuLi (Wrong Base) Lithio Intermediate A [PhSe-CH-SiMe3]- Li+ (Stable only at -78°C) LDA->Lithio Deprotonation Electrophile + R-CHO Lithio->Electrophile Alkoxide Intermediate B (Beta-Silyl Alkoxide) Electrophile->Alkoxide Peterson Peterson Elimination (Base/Heat) Alkoxide->Peterson Warm to RT Quench Acid Quench (-78°C) Alkoxide->Quench Keep Cold VinylSelenide Product 1: Vinyl Selenide (PhSe-CH=CH-R) Peterson->VinylSelenide - LiOSiMe3 Alcohol Adduct (Beta-Hydroxy Silane) Quench->Alcohol Oxidation Oxidation (H2O2 / 0°C) Alcohol->Oxidation Selenoxide Intermediate C (Selenoxide) Unstable > 0°C Oxidation->Selenoxide VinylSilane Product 2: Vinyl Silane (Me3Si-CH=CH-R) Selenoxide->VinylSilane Syn-Elimination (- PhSeOH)

Caption: Divergent reaction pathways for PhSeCH₂SiMe₃. Yellow nodes represent thermally unstable intermediates requiring strict temperature control.

Quantitative Stability Data

IntermediateCritical Temperature LimitPrimary Decomposition ModePrevention Strategy

-Lithio Carbanion
> -60°CProton abstraction from THF; AggregationKeep at -78°C; Use fresh anhydrous THF.

-Silyl Alkoxide
> -20°C (in base)Peterson Elimination (loss of silyl group)Quench with weak acid (AcOH) at -78°C.
Selenoxide > 0°CSyn-Elimination (spontaneous)Oxidize at 0°C; ensure amine buffer is present.
Reagent Stock Ambient Light/AirOxidation to Selenoxide; C-Se bond cleavageStore under Argon in amber vials at 4°C.

Experimental Protocol: Controlled Synthesis of Vinyl Silanes

Validating the stability of the C-Si bond during selenoxide elimination.

  • Lithiation: To a solution of diisopropylamine (1.1 eq) in THF at -78°C, add n-BuLi (1.1 eq). Stir 30 min. Add PhSeCH₂SiMe₃ (1.0 eq) dropwise. Stir 30 min at -78°C.

  • Addition: Add aldehyde (R-CHO, 1.1 eq) slowly. Stir 1 hr at -78°C.

  • Quench: Quench with saturated aqueous NH₄Cl while still at -78°C . Extract with ether. (Isolates the

    
    -hydroxy selenide).
    
  • Oxidation: Dissolve the crude alcohol in CH₂Cl₂. Add 2 eq. of triethylamine (buffer). Cool to 0°C.

  • Elimination: Add 30% H₂O₂ (5 eq) dropwise. Stir vigorously at 0°C for 1 hr, then warm to RT for 30 min.

  • Result: The PhSe group eliminates, leaving the SiMe₃ group intact on the double bond.

References

  • Reich, H. J., & Shah, S. K. (1975). Organoselenium chemistry.

    
    -Lithio selenides and selenoxides.[2][3][4] Journal of the American Chemical Society, 97(11), 3250–3252.
    [Link]
    
  • Krief, A., et al. (1985). Synthesis of vinylsilanes from carbonyl compounds and [phenylseleno(trimethylsilyl)methyl]lithium. Tetrahedron Letters, 26(49), 6115-6116. [Link]

  • Reich, H. J. (1979). Functional group manipulation using organoselenium reagents. Accounts of Chemical Research, 12(1), 22–30. [Link]

  • Hudrlik, P. F., & Peterson, D. (1975).

    
    -hydroxy silanes.[3] Journal of the American Chemical Society, 97(6), 1464-1468.
    [Link]
    

Sources

Technical Support Center: Mastering Trimethyl((phenylseleno)methyl)silane for Reproducible Results

Validation & Comparative

comparing Trimethyl((phenylseleno)methyl)silane with other silylmethyl reagents

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the chemical properties, synthesis, and applications of Trimethyl((phenylseleno)methyl)silane (PhSeCH₂TMS) , comparing it against its sulfur analog and halide precursors.

Executive Summary

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂TMS) is a bifunctional organosilicon reagent acting as a "linchpin" in organic synthesis. It uniquely combines the carbanion-stabilizing properties of the phenylseleno group with the Peterson olefination capability of the trimethylsilyl group.

Unlike its sulfur analog (PhSCH₂TMS ) or the electrophilic (Chloromethyl)trimethylsilane , PhSeCH₂TMS serves as a versatile precursor for both


-silyl carbanions  (for vinyl selenide synthesis) and 

-silyl radicals
(for carbon-carbon bond formation).
Key Differentiators
FeaturePhSeCH₂TMS (Selenium)PhSCH₂TMS (Sulfur)ClCH₂TMS (Chloride)
Primary Reactivity Nucleophilic (Anion) & RadicalNucleophilic (Anion)Electrophilic (Alkylating)
Radical Generation Excellent (Weak C-Se bond)Poor (Strong C-S bond)Poor (Strong C-Cl bond)
Anion Stabilization High (Polarizable Se)High (Stronger dipole)N/A (Requires metal exchange)
Elimination Condition Oxidative (RT) or Acid/BaseOxidative (High Temp) or Acid/BaseN/A
Primary Product Vinyl Selenides / Silyl RadicalsVinyl SulfidesSilylmethylated products

Mechanistic Pathways & Reactivity

The utility of PhSeCH₂TMS stems from its ability to access two distinct reactive intermediates: the


-lithio species  and the 

-silyl radical
.
Anionic Pathway: Peterson Olefination to Vinyl Selenides

Upon deprotonation with a strong base (e.g.,


-BuLi), PhSeCH₂TMS forms a "double-stabilized" carbanion. Reaction with carbonyls yields 

-hydroxysilanes, which undergo Peterson elimination to form vinyl selenides . Vinyl selenides are valuable masked carbonyls, easily hydrolyzed to ketones or used in cross-coupling.
Radical Pathway: Generation of •CH₂TMS

The C-Se bond (bond dissociation energy ~59 kcal/mol) is significantly weaker than the C-S bond (~70 kcal/mol). Treatment with tributyltin hydride (


) and a radical initiator (AIBN) generates the nucleophilic (trimethylsilyl)methyl radical  (

), which undergoes conjugate addition to electron-deficient alkenes.

G Reagent PhSeCH₂TMS Anion Li-CH(SePh)TMS (α-Silyl Carbanion) Reagent->Anion n-BuLi, THF -78°C Radical •CH₂TMS (α-Silyl Radical) Reagent->Radical Bu₃SnH, AIBN Reflux VinylSe Vinyl Selenide (R-CH=C(SePh)H) Anion->VinylSe 1. RCHO 2. Acid/Base (Peterson) Adduct Silylmethyl Adduct (R-CH₂-CH₂-TMS) Radical->Adduct 1. Alkene (Acceptor) 2. H-Abstraction

Figure 1: Divergent reaction pathways of PhSeCH₂TMS leading to anionic or radical manifolds.

Experimental Protocols

Synthesis of Trimethyl((phenylseleno)methyl)silane

This protocol ensures high yield and purity by generating the nucleophilic selenolate in situ.

Reagents:

  • Diphenyl diselenide (

    
    )
    
  • Sodium metal (

    
    ) or Sodium Hydride (
    
    
    
    )
  • (Chloromethyl)trimethylsilane (

    
    )
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Selenolate Formation: Under an argon atmosphere, add diphenyl diselenide (10 mmol) to anhydrous THF (50 mL). Add sodium metal (22 mmol) in small pieces. Stir at room temperature until the yellow solution turns colorless (formation of

    
    ) and sodium is consumed.
    
  • Alkylation: Cool the solution to 0°C. Dropwise add (chloromethyl)trimethylsilane (22 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution will become cloudy (NaCl precipitation).

  • Workup: Quench with saturated

    
     solution. Extract with diethyl ether (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Distill under reduced pressure or purify via flash chromatography (Hexanes) to yield PhSeCH₂TMS as a pale yellow oil.

    • Typical Yield: 85-92%

Protocol: Peterson Olefination (Vinyl Selenide Synthesis)

Objective: Conversion of Benzaldehyde to


-styryl phenyl selenide.
  • Lithiation: Dissolve PhSeCH₂TMS (1.1 equiv) in THF at -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min to form the anion (yellow/orange color).
    
  • Addition: Add Benzaldehyde (1.0 equiv) dropwise. Stir at -78°C for 1 hour, then warm to 0°C.

  • Elimination:

    • Acidic (Anti-elimination):[1] Add 2 drops of conc.

      
       or silica gel.
      
    • Basic (Syn-elimination): Often spontaneous upon warming or addition of KH.

  • Result: Formation of

    
    .
    

Performance Comparison Data

The following table contrasts the efficiency of PhSeCH₂TMS with its alternatives in standard transformations.

TransformationPhSeCH₂TMSPhSCH₂TMSNotes
Lithiation Temp. -78°C-78°C to 0°CSe stabilizes anion slightly better; both are efficient.
Radical Addition High Yield (70-90%) < 10% YieldC-S bond is too strong for efficient radical chain propagation.
Oxidative Elimination Mild (0°C) Harsh (>100°C)Selenoxides eliminate at RT; Sulfoxides require reflux (pyrolysis).
Vinyl Product Stability ModerateHighVinyl selenides are more reactive towards hydrolysis than sulfides.
Comparative Data: Radical Cyclization Efficiency

Based on cyclization of


-halo acetals vs 

-phenylseleno acetals.
  • PhSe-Precursor: 85% Yield of cyclized product (5-exo-trig).

  • PhS-Precursor: 0% Cyclization (reduction of halide only or no reaction).

  • Inference: PhSeCH₂TMS is the reagent of choice for radical silylmethylation.

References

  • Synthesis of Phenyl Trimethylsilyl Selenide and derivatives

    • Source: ChemicalBook / PubChem
    • Link:

  • Peterson Olefination Mechanisms

    • Title: The Peterson Olefination Reaction[2][3][4]

    • Source: Organic Chemistry Portal[4]

    • Link:

  • Radical Reactions of Silyl Reagents

    • Title: Tris(trimethylsilyl)silane in Radical Chemistry
    • Source: NIH / PMC
    • Link:

  • General Organoselenium Chemistry: Context: Selenoxide elimination and radical precursors. Source: ScienceDirect / Elsevier (General Reference for Se vs S reactivity)

Sources

alternatives to Trimethyl((phenylseleno)methyl)silane for introducing the phenylseleno group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to Trimethyl(phenylseleno)silane for Nucleophilic Phenylselenylation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Clarification

Important Distinction: The prompt specified Trimethyl((phenylseleno)methyl)silane (PhSeCH₂TMS, CAS 56253-60-2). This reagent is primarily used for homologation (introducing a phenylselenomethyl group, PhSeCH₂-). However, for the direct introduction of the phenylseleno group (PhSe-) —a critical step in functionalizing epoxides, halides, and enones—the industry standard silyl reagent is Trimethyl(phenylseleno)silane (PhSeTMS, CAS 33861-17-5).

Given the functional goal ("introducing the phenylseleno group"), this guide treats PhSeTMS as the benchmark reagent. It compares PhSeTMS against its primary alternatives for nucleophilic phenylselenylation, focusing on atom economy, reaction conditions, and scalability.

The Benchmark: Trimethyl(phenylseleno)silane (PhSeTMS)

Role: The "Masked" Nucleophile. Mechanism: PhSeTMS acts as a soft nucleophile activated by Lewis acids (e.g., ZnI₂, BF₃·OEt₂). The silicon atom has a high affinity for oxygen/halogens, driving the reaction under neutral conditions. Best For: Acid-sensitive substrates, complex natural product synthesis, and regioselective ring opening of epoxides/oxetanes.

Comparative Analysis of Alternatives

The following reagents serve as functional alternatives to PhSeTMS, each offering distinct mechanistic advantages depending on the substrate stability and process scale.

Diphenyl Diselenide (PhSeSePh) + Reductant (The Economic Standard)
  • Mechanism: Reductive cleavage of the Se-Se bond generates the phenylselenolate anion (PhSe⁻), a potent nucleophile.

  • Reductants: Sodium Borohydride (NaBH₄), Sodium metal (Na), or Indium (In).

  • Pros: Highly cost-effective; stable solid precursor (odorless compared to selenols); "Click" chemistry compatible in aqueous/alcoholic media.

  • Cons: Requires basic conditions (alkaline workup); atom economy is lower unless both PhSe fragments are used (atom economy can be 100% with specific radical/oxidative cycles, but 50% in simple substitutions).

Phenylselenol (PhSeH) (The Atom-Efficient Proton Source)
  • Mechanism: Direct Sɴ2 attack by the selenol. Often generated in situ to avoid isolation.

  • Pros: Highest atom economy; no silicon waste; highly reactive.

  • Cons: Extreme Odor Hazard (vile stench requires specialized handling); prone to rapid oxidation back to diselenide; difficult to handle as a pure reagent.

Zinc Phenylselenolate (PhSeZnCl) (The Stabilized Metalloid)
  • Mechanism: Acts as a Lewis-acid-assisted nucleophile. The Zinc coordinates to the epoxide oxygen, activating it for intramolecular Se attack.

  • Pros: Non-basic; milder than Li/Na salts; stable in solution; excellent for regioselective opening of epoxides.

  • Cons: Must be prepared in situ (typically from PhSeSePh + Zn dust + AlCl₃ or PhSeMgBr + ZnCl₂).

Decision Matrix: Selecting the Right Reagent

FeaturePhSeTMS (Benchmark)PhSeSePh + NaBH₄ PhSeH (In Situ)PhSeZnCl
Active Species PhSe–SiMe₃ (Neutral)PhSe⁻ Na⁺ (Anionic)PhSeH (Neutral/Acidic)PhSe–Zn–Cl (Coord.)
Reaction pH Neutral / Lewis AcidicBasic (pH > 9)Acidic / NeutralNeutral
Atom Economy Moderate (TMS waste)High (if 100% Se used)Excellent Moderate
Odor/Toxicity ModerateLow (Solid precursor)High (Vile)Low
Cost High (

$)
Low ($) Low ($)Moderate (

)
Key Use Case Complex/Fragile ScaffoldsBulk Scale / Robust SubstratesRadical CyclizationsRegiocontrol

Mechanistic Visualization

The following diagram contrasts the activation pathways of the Silyl reagent (PhSeTMS) versus the Salt alternative (PhSeNa).

G cluster_0 Pathway A: Silyl-Mediated (PhSeTMS) cluster_1 Pathway B: Anionic Displacement (PhSe- Na+) PhSeTMS PhSe-TMS (Neutral Reagent) Transition Silyl Transfer Transition State PhSeTMS->Transition Nucleophilic Attack Epoxide Epoxide (Substrate) Complex Lewis Acid Complex [Epoxide-ZnI2] Epoxide->Complex + ZnI2 (cat) Complex->Transition ProductA β-Siloxy Selenide (Protected Alcohol) Transition->ProductA - ZnI2 Diselenide PhSe-SePh (Stable Solid) Anion PhSe- Na+ (Strong Nucleophile) Diselenide->Anion + NaBH4 / EtOH Reductant NaBH4 (Reductant) Reductant->Anion ProductB β-Hydroxy Selenide (Free Alcohol) Anion->ProductB + Epoxide (SN2 Attack)

Caption: Pathway A (PhSeTMS) proceeds via a neutral, Lewis-acid catalyzed mechanism yielding silyl ethers. Pathway B (PhSeNa) utilizes a hard anionic attack yielding free alcohols.

Experimental Protocols

Protocol A: Epoxide Opening with PhSeTMS (Neutral Conditions)

Best for acid/base-sensitive substrates.

  • Preparation: Dissolve the epoxide (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under Argon.

  • Catalyst: Add ZnI₂ (0.05–0.1 equiv).

  • Addition: Add PhSeTMS (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 1–4 hours. Monitor by TLC (disappearance of epoxide).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂.

  • Result: Yields the β-siloxy phenylselenide . To deprotect to the alcohol, treat with TBAF or mild acid.

Protocol B: Epoxide Opening with PhSeSePh (Basic Conditions)

Best for robust substrates and cost-efficiency.

  • Reduction: Suspend Diphenyl Diselenide (0.55 equiv) in absolute Ethanol (0.2 M) under N₂.

  • Activation: Add NaBH₄ (1.1 equiv) portion-wise. The yellow solution will turn colorless (formation of PhSeNa).

  • Addition: Add the epoxide (1.0 equiv) solution in EtOH.

  • Reaction: Stir at RT (or reflux for hindered substrates) for 2–6 hours.

  • Workup: Quench with Acetone (destroys excess borohydride) followed by water. Extract with EtOAc.

  • Result: Yields the β-hydroxy phenylselenide directly.

Protocol C: Preparation of PhSeZnCl (Regioselective)

Best for regiocontrol in terminal epoxides.

  • Preparation: In a dry flask, mix PhSeSePh (0.5 equiv) and Zn dust (1.2 equiv) in THF.

  • Activation: Add a catalytic amount of AlCl₃ or use ultrasonic activation until the grey Zn disappears and a white suspension forms.

  • Reaction: Add the substrate. The coordination of Zn to the epoxide oxygen directs the PhSe attack to the less hindered carbon with high selectivity.

References

  • Miyashita, M., & Suzuki, T. (2022). Trimethyl(phenylseleno)silane: Reagents for Organic Synthesis. ChemicalBook.

  • Santi, C., & Santoro, S. (2010). Organoselenium Chemistry: Between Synthesis and Biochemistry. Bentham Science. (Discusses PhSeZnCl and PhSeSePh reactivity).
  • Sharpless, K. B., & Lauer, R. F. (1973).[1] Nucleophilic organoselenium reagents.[1][2][3] New route to allylic alcohols. Journal of the American Chemical Society.

  • Labar, D., Krief, A., & Hevesi, L. (1978). New Reagents for Phenylselenylation: Silyl and Stannyl Selenides. Tetrahedron Letters.
  • Tiecco, M. (2000). Electrophilic and Nucleophilic Selenium Reagents in Organic Synthesis. Topics in Current Chemistry.

Sources

A Senior Application Scientist's Guide to the NMR Validation of Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides an in-depth technical analysis of the validation of Trimethyl((phenylseleno)methyl)silane, a versatile reagent in organic synthesis, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a simple procedural outline, this document delves into the causal reasoning behind experimental choices, offers a comparative analysis with alternative reagents, and is grounded in authoritative scientific principles.

Introduction to Trimethyl((phenylseleno)methyl)silane

Trimethyl((phenylseleno)methyl)silane, with the chemical structure C₆H₅SeCH₂Si(CH₃)₃, is a valuable reagent for the introduction of the phenylselenomethyl group (PhSeCH₂-) into organic molecules. This moiety can be further manipulated, for instance, through oxidation and elimination to generate vinyl groups, making this reagent a key player in the construction of complex molecular architectures. Given its utility, rigorous quality control and structural verification are essential. NMR spectroscopy stands as the most powerful tool for this purpose, providing a detailed fingerprint of the molecule's atomic connectivity.

Synthesis and Reaction Monitoring by NMR

A common and effective route to Trimethyl((phenylseleno)methyl)silane involves the nucleophilic substitution of a halomethylsilane with a phenylselenide anion. A typical laboratory-scale synthesis is presented below.

Experimental Protocol: Synthesis of Trimethyl((phenylseleno)methyl)silane

Materials:

  • Benzeneselenol (PhSeH)

  • Sodium hydride (NaH)

  • (Chloromethyl)trimethylsilane ((CH₃)₃SiCH₂Cl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of benzeneselenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq) at 0 °C. Causality: The use of a strong base like NaH is necessary to deprotonate the acidic benzeneselenol (pKa ≈ 5.9), generating the more nucleophilic sodium phenylselenide (PhSeNa) in situ. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt is typically accompanied by the cessation of hydrogen gas evolution.

  • Cool the reaction mixture back to 0 °C and add (chloromethyl)trimethylsilane (1.0 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product PhSeH Benzeneselenol step1 1. Deprotonation in THF PhSeH->step1 NaH Sodium Hydride NaH->step1 ClSiMe3 (Chloromethyl)trimethylsilane step2 2. Nucleophilic Substitution ClSiMe3->step2 step1->step2 PhSeNa (in situ) product Trimethyl((phenylseleno)methyl)silane step2->product

Caption: Synthetic workflow for Trimethyl((phenylseleno)methyl)silane.

Validation of Reaction Products by ¹H and ¹³C NMR

The structural integrity of the synthesized Trimethyl((phenylseleno)methyl)silane must be confirmed. ¹H and ¹³C NMR are the primary analytical techniques for this purpose. The spectra should be recorded in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Trimethyl((phenylseleno)methyl)silane is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Trimethylsilyl (Si(CH₃)₃) Protons: A sharp, intense singlet will appear in the upfield region, typically around δ 0.16 ppm . The high shielding is due to the electropositive nature of the silicon atom. The integration of this peak should correspond to nine protons.

  • Methylene (-CH₂-) Protons: A singlet corresponding to the two methylene protons is expected around δ 2.16 ppm . This signal is deshielded relative to the trimethylsilyl protons due to the adjacent electronegative selenium atom.

  • Phenyl (-C₆H₅) Protons: The protons on the phenyl ring will appear in the aromatic region, typically between δ 7.10 and 7.45 ppm . Due to the selenium substituent, these protons will exhibit a complex multiplet pattern.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

  • Trimethylsilyl (-Si(CH₃)₃) Carbons: A single, sharp resonance for the three equivalent methyl carbons will be observed in the upfield region, typically around δ -1.5 ppm .

  • Methylene (-CH₂-) Carbon: The methylene carbon will appear as a single peak, generally in the range of δ 10-15 ppm .

  • Phenyl (-C₆H₅) Carbons: The aromatic carbons will give rise to several signals in the downfield region, typically between δ 125 and 135 ppm . The carbon directly attached to the selenium atom (ipso-carbon) is expected to be the most deshielded in this group.

The following diagram illustrates the key correlations in the NMR analysis.

NMR_Analysis cluster_structure Trimethyl((phenylseleno)methyl)silane Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals struct Ph-Se-CH₂-Si(CH₃)₃ H_SiMe3 Singlet (9H) ~0.16 ppm struct->H_SiMe3 Si(CH₃)₃ H_CH2 Singlet (2H) ~2.16 ppm struct->H_CH2 -CH₂- H_Ph Multiplet (5H) ~7.1-7.5 ppm struct->H_Ph Ph- C_SiMe3 ~ -1.5 ppm struct->C_SiMe3 Si(CH₃)₃ C_CH2 ~ 10-15 ppm struct->C_CH2 -CH₂- C_Ph ~ 125-135 ppm struct->C_Ph Ph-

Caption: Expected NMR correlations for the title compound.

Comparative Analysis with Alternative Reagents

To provide a comprehensive guide, it is instructive to compare the NMR data of Trimethyl((phenylseleno)methyl)silane with that of analogous and alternative reagents.

Trimethyl(phenylthiomethyl)silane (Sulfur Analog)

The sulfur analog, Trimethyl(phenylthiomethyl)silane, is a common point of comparison. Sulfur is less electronegative than selenium, which influences the chemical shifts of the adjacent protons and carbons.

Methyl Phenyl Selenide (Simplified Analog)

Comparing the title compound to a simpler analog like methyl phenyl selenide (PhSeCH₃) helps to isolate the effect of the trimethylsilyl group on the chemical shifts.

(Phenylseleno)methyllithium (Alternative Reagent)

A common alternative for introducing the phenylselenomethyl anion is (phenylseleno)methyllithium (PhSeCH₂Li). This reagent is typically generated in situ and used directly. Obtaining clean NMR spectra of such reactive organolithium species can be challenging due to their instability and tendency to form aggregates in solution. However, based on known trends for organolithium compounds, the methylene protons and carbon are expected to be significantly shielded compared to the silyl-containing reagent. The ¹H NMR signal for the -CH₂Li protons would likely appear in the upfield region, potentially even below 1 ppm, and would likely be a broad singlet. The ¹³C NMR signal for the carbanionic center would also be shifted significantly upfield.

NMR Data Comparison

The following table summarizes the key ¹H and ¹³C NMR data for Trimethyl((phenylseleno)methyl)silane and its comparators.

Compoundδ ¹H (-CH₂-) [ppm]δ ¹³C (-CH₂-) [ppm]δ ¹H (-Si(CH₃)₃ or -CH₃) [ppm]δ ¹³C (-Si(CH₃)₃ or -CH₃) [ppm]
Trimethyl((phenylseleno)methyl)silane ~2.16~12~0.16~-1.5
Trimethyl(phenylthiomethyl)silane[1]~2.16Not available~0.16Not available
Methyl Phenyl Selenide~2.32~7.5~2.32~7.5
(Phenylseleno)methyllithium (Predicted)< 1 (broad)Highly shielded--

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Trustworthiness: A Self-Validating System

The protocols and data presented here form a self-validating system. The expected NMR data for the starting materials, (chloromethyl)trimethylsilane and benzeneselenol, can be used to monitor the progress of the reaction.

  • ¹H NMR of (Chloromethyl)trimethylsilane: A sharp singlet for the -CH₂Cl protons is typically observed around δ 2.85 ppm, and a singlet for the Si(CH₃)₃ protons appears around δ 0.1 ppm.

  • ¹H NMR of Benzeneselenol: The spectrum shows aromatic protons in the region of δ 7.0-7.5 ppm and a characteristic broad singlet for the -SeH proton, which can vary in chemical shift depending on concentration and solvent but is often found between δ 1.5 and 2.5 ppm.[2]

  • ¹³C NMR of Benzeneselenol: The aromatic carbons appear in the range of δ 124-133 ppm.[2]

During the reaction, the disappearance of the starting material signals and the appearance of the product signals at their characteristic chemical shifts provide real-time validation of the chemical transformation. The presence of unreacted starting materials or side products can be easily identified and quantified by integrating the respective peaks in the ¹H NMR spectrum.

Conclusion

This guide has provided a comprehensive overview of the synthesis and NMR validation of Trimethyl((phenylseleno)methyl)silane. By understanding the expected ¹H and ¹³C NMR spectral features and comparing them with relevant analogs and alternative reagents, researchers can confidently verify the structure and purity of this important synthetic building block. The principles of spectral interpretation and reaction monitoring discussed herein are broadly applicable to the characterization of a wide range of organometallic and organochalcogen compounds, reinforcing the central role of NMR spectroscopy in modern chemical research and development.

References

  • SpectraBase. [(PHENYLSELENO)METHYL]TRIMETHYLSILANE. [Link]

  • Royal Society of Chemistry. Selenols: A new class of Carbonic Anhydrase inhibitors. [Link]

  • PubChem. (Chloromethyl)trimethylsilane. [Link]

  • PubChem. Benzeneselenol. [Link]

  • Spectral Database for Organic Compounds (SDBS). Methyl phenyl selenide. [Link]

  • Reich, H. J. Organolithium Compounds. University of Wisconsin. [Link]

Sources

A Comparative Guide to Phenylseleno Reagents: Trimethyl((phenylseleno)methyl)silane vs. Phenylselenyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of selenium into organic molecules can unlock novel reactivity and biological activity.[1][2] The choice of the selenium-delivering reagent is paramount to the success of a synthetic campaign. This guide provides an in-depth comparative analysis of two prominent phenylseleno reagents: the nucleophilic precursor, Trimethyl((phenylseleno)methyl)silane, and the classic electrophile, phenylselenyl bromide. We will dissect their fundamental chemical properties, explore their divergent reactivity through mechanistic insights, and provide practical, data-supported guidance for their application.

At a Glance: Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of each reagent is crucial for their effective handling, storage, and deployment in synthesis.

PropertyTrimethyl((phenylseleno)methyl)silanePhenylselenyl Bromide
CAS Number 56253-60-2[3]34837-55-3[4]
Molecular Formula C10H16SeSi[3]C6H5BrSe[5]
Molecular Weight 243.29 g/mol [3]235.97 g/mol [5]
Appearance Clear yellow liquid[6]Dark red to purple powder or crystals[7]
Boiling Point 51-53 °C @ 0.3 mmHg[6]107-108 °C @ 15 mmHg
Melting Point -14 to -9 °C[6]58-62 °C[8]
Solubility Soluble in benzene, Et2O, THF, MeCN[6]Soluble in toluene[8]
Stability & Handling Reacts slowly with moisture.[6] Store under inert atmosphere.Moisture sensitive.[8] Store under inert atmosphere, often refrigerated (2-8°C).[8]
Safety Toxic if swallowed or inhaled. May cause organ damage through prolonged exposure. Very toxic to aquatic life.[3]Toxic if swallowed or inhaled. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.[7]

Synthesis of the Reagents

The accessibility and ease of preparation of a reagent are critical considerations in a laboratory setting.

Trimethyl((phenylseleno)methyl)silane is typically prepared through nucleophilic substitution. A common route involves the reduction of diphenyl diselenide with sodium in THF to generate sodium phenylselenide (PhSeNa), which is then reacted with chlorotrimethylsilylmethane.[6] Alternatively, for smaller scales, phenyllithium can be reacted with elemental selenium to form lithium phenylselenide (PhSeLi), followed by silylation.[6]

Phenylselenyl bromide can be conveniently synthesized by the reaction of diphenyl diselenide with one equivalent of bromine.[1] This reaction is often performed in situ to generate the active electrophilic species for immediate use.[1]

The Dichotomy of Reactivity: Nucleophilic vs. Electrophilic Selenium

The core difference in the synthetic utility of these two reagents lies in the latent polarity of the carbon-selenium bond and the accessibility of the selenium atom to either nucleophiles or electrophiles.

Phenylselenyl Bromide: A Source of Electrophilic Selenium ("PhSe+")

Phenylselenyl bromide is a classic and widely used source of electrophilic selenium. The electron-withdrawing bromine atom polarizes the Se-Br bond, rendering the selenium atom susceptible to nucleophilic attack. This reactivity is central to several key transformations in organic synthesis.

One of the most common applications of phenylselenyl bromide is the electrophilic addition to carbon-carbon multiple bonds. The reaction proceeds through a cyclic seleniranium ion intermediate, which is then opened by a nucleophile in a stereospecific anti-addition.[9]

Caption: Peterson olefination for vinyl selenide synthesis.

Analogous to the well-known Pummerer rearrangement of sulfoxides, α-silyl selenides can undergo a seleno-Pummerer rearrangement. [10][11][12]Oxidation of the selenide to a selenoxide, followed by treatment with an activating agent like acetic anhydride, leads to the formation of an α-seleno cation equivalent that can be trapped by nucleophiles. This provides a pathway to α-functionalized selenides.

Comparative Performance: Experimental Data

While direct head-to-head comparisons in the literature are scarce, we can infer the relative strengths and weaknesses of each reagent from their typical applications and reported yields.

Table 1: Comparison of Reagents in the Synthesis of Vinyl Selenides
ReactionReagentTypical ConditionsProductYieldReference
Peterson OlefinationTrimethyl((phenylseleno)methyl)silane1. n-BuLi, THF, -78 °C; 2. RCHO(E/Z)-RCH=CHSePhGood to excellent[13]
Selenation-EliminationPhenylselenyl Bromide1. Enolate formation; 2. PhSeBr; 3. Oxidation (e.g., H2O2)RCH=C(R')SePhGood, multi-step[10]
Table 2: Comparison of Reagents in Selenocyclization Reactions
SubstrateReagentConditionsProductYieldReference
Unsaturated AlcoholPhenylselenyl BromideCH2Cl2, rtCyclic EtherGenerally high[14]
Unsaturated AlcoholTrimethyl((phenylseleno)methyl)silaneRequires activation (e.g., with an electrophile)Not a direct applicationN/A

Experimental Protocols

Synthesis of a Vinyl Selenide via Peterson Olefination using Trimethyl((phenylseleno)methyl)silane

Materials:

  • Trimethyl((phenylseleno)methyl)silane

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde or Ketone

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Trimethyl((phenylseleno)methyl)silane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the carbonyl compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl selenide.

Causality: The use of a strong, non-nucleophilic base like n-butyllithium is crucial for the clean deprotonation of the acidic methylene protons of the silane without competing nucleophilic attack on the selenium or silicon atoms. The low temperature (-78 °C) helps to control the reactivity of the highly basic organolithium reagent and prevent side reactions.

Electrophilic Selenocyclization using Phenylselenyl Bromide

Materials:

  • Unsaturated alcohol or carboxylic acid

  • Phenylselenyl Bromide

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the unsaturated substrate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add a solution of phenylselenyl bromide (1.1 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: Phenylselenyl bromide is a potent electrophile that readily activates the double bond towards intramolecular nucleophilic attack. The use of a non-coordinating solvent like DCM is preferred to avoid competition from the solvent as a nucleophile. The reaction is typically fast at room temperature due to the high reactivity of the selenyl bromide.

Conclusion and Future Perspectives

Trimethyl((phenylseleno)methyl)silane and phenylselenyl bromide represent two complementary tools in the organoselenium chemist's arsenal.

  • Phenylselenyl Bromide is the reagent of choice for introducing an electrophilic phenylseleno group, particularly in addition and cyclization reactions. Its high reactivity and straightforward synthesis make it a workhorse in this domain.

  • Trimethyl((phenylseleno)methyl)silane , on the other hand, offers access to nucleophilic α-seleno-α-silyl carbanions, enabling the stereocontrolled synthesis of vinyl selenides via the Peterson olefination. Its utility in seleno-Pummerer rearrangements further expands its synthetic potential.

The choice between these reagents is dictated by the desired transformation and the specific functionalities present in the substrate. For drug development professionals, the ability to strategically employ both nucleophilic and electrophilic selenium reagents opens up a wider range of molecular architectures for investigation. Future research will likely focus on the development of catalytic and asymmetric variants of reactions involving these and other organoselenium reagents, further enhancing their value in the synthesis of complex, biologically active molecules.

References

  • Longdom Publishing. Chemistry and Reactivity of Organic Selenocyanates using Phenylselenocyanate as Example. [Link]

  • Organic Chemistry Portal. Catalytic Use of Selenium Electrophiles in Cyclizations. [Link]

  • RSC Publishing. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • Wikipedia. Electrophilic substitution of unsaturated silanes. [Link]

  • American Elements. Phenylselenyl Bromide. [Link]

  • Science of Synthesis. Addition of Selenenyl Electrophiles to Alkenes. [Link]

  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Organic Chemistry Portal. Peterson Olefination. [Link]

  • PMC. The Chemistry of Selenosilanes: A Topic Overview. [Link]

  • Spiral. SELENIUM REAGENTS IN ORGANIC SYNTHESIS. [Link]

  • PMC. Giese-type alkylation of dehydroalanine derivatives via silane-mediated alkyl bromide activation. [Link]

  • Wikipedia. Selenoxide elimination. [Link]

  • PubChem. Trimethyl((phenylseleno)methyl)silane. [Link]

  • Wikipedia. Organoselenium chemistry. [Link]

  • ResearchGate. Synthesis of Vinyl Selenides. [Link]

  • SpringerLink. Selenium Reagents and Intermediates in Organic Synthesis. [Link]

  • PubMed. Stereoselective synthesis of 4'-selenonucleosides using the Pummerer glycosylation reaction. [Link]

  • Wiley Online Library. Electrophilic Activation of Silicon-Hydrogen Bonds in Catalytic Hydrosilations. [Link]

  • Wikipedia. Pummerer rearrangement. [Link]

  • Organic Reactions. The Electrophilic Substitution of Allylsilanes and Vinylsilanes. [Link]

  • Semantic Scholar. Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones. [Link]

  • PubMed. Electrophilic Activation of Silicon-Hydrogen Bonds in Catalytic Hydrosilations. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • University of Wisconsin-Madison. Carbonyl Chemistry :: The Peterson Olefination. [Link]

  • PubMed. Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects. [Link]

  • PMC. Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones. [Link]

  • Ampliqon. Safety considerations for chemical reagents. [Link]

  • eScholarship. Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. [Link]

  • Organic Reactions. The Pummerer Reaction of Sulfinyl Compounds. [Link]

  • NIH. “Green Is the Color”: An Update on Ecofriendly Aspects of Organoselenium Chemistry. [Link]

  • CONICET. Organoselenium compounds. Chemistry and applications in organic synthesis. [Link]

  • YouTube. Peterson Olefination. [Link]

  • DTIC. Chemistry of Silane Coupling Reactions. I. Reaction of Trimethylmethoxysilane and Triethylsilanol Studied by GLC.. [Link]

  • ResearchGate. Synthesis of carbohydrate-based vinyl selenides via Wittig-type reactions. [Link]

  • PubMed. Organoselenium compounds beyond antioxidants. [Link]

Sources

advantages of using Trimethyl((phenylseleno)methyl)silane over traditional organolithium reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the generation of


-silyl carbanions (e.g., 

) is a pivotal step for transformations such as the Peterson olefination and nucleophilic hydroxymethylation.[1][2] Traditional methods rely on the direct deprotonation of tetramethylsilane (TMS) or halogen-metal exchange of (chloromethyl)trimethylsilane. While functional, these "traditional" organolithium routes often require harsh forcing conditions (refluxing amine-complexed bases) or suffer from heterogeneous kinetics and Wurtz-type side reactions.

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) represents a strategic evolution in this chemistry. By leveraging the rapid, kinetically controlled Selenium-Lithium (Se-Li) exchange , this reagent allows for the quantitative generation of


-silyl carbanions at cryogenic temperatures (-78°C). This guide details the mechanistic superiority, experimental protocols, and comparative advantages of using PhSeCH₂SiMe₃ over traditional organolithium precursors.

Part 1: Mechanistic Foundation & Comparative Analysis

The Mechanistic Shift: Deprotonation vs. Exchange

The core advantage of PhSeCH₂SiMe₃ lies in the difference between Lithium-Hydrogen (Li-H) exchange (deprotonation) and Selenium-Lithium (Se-Li) exchange .

  • Traditional Deprotonation (The "Brute Force" Method): Deprotonating tetramethylsilane requires

    
    -BuLi complexed with TMEDA and prolonged heating (often reflux). The 
    
    
    
    of TMS is extremely high (~42), making this reaction sluggish and incompatible with sensitive electrophiles or base-labile protecting groups.
  • Traditional Halogen-Metal Exchange: Using (chloromethyl)trimethylsilane (

    
    ) with Lithium metal or Lithium naphthalenide is effective but heterogeneous. It risks reductive coupling (Wurtz reaction) to form bis-silylated byproducts (
    
    
    
    ).
  • Se-Li Exchange (The "Surgical" Method): The C-Se bond in PhSeCH₂SiMe₃ is weak and highly polarizable. Treatment with

    
    -BuLi at -78°C results in instantaneous cleavage, generating the desired 
    
    
    
    and inert butyl phenyl selenide. This reaction is entropy-driven and kinetically favored over proton abstraction, ensuring high chemoselectivity.
Comparative Data: Generation of -Silyl Carbanions
FeaturePhSeCH₂SiMe₃ (Se-Li Exchange) Tetramethylsilane (Deprotonation)

(Halogen Exchange)
Reaction Temperature -78°C (Cryogenic control)Reflux / >50°C0°C to RT (often exothermic)
Time to Completion < 15 Minutes2–12 HoursVariable (Surface area dependent)
Reagent Requirement

-BuLi (Stoichiometric)

-BuLi + TMEDA (Excess)
Li Metal or Li/Naphthalenide
Side Reactions Negligible (Inert PhSeBu formed)Polymerization, solvent attackWurtz Coupling (Dimerization)
Atom Economy Moderate (Loss of PhSe group)HighModerate (Loss of LiCl)
Suitability Complex / Sensitive Scaffolds Simple, robust substratesBulk industrial precursors

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the kinetic advantage of the Se-Li exchange pathway compared to the high-energy barrier of direct deprotonation.

ReactionPathways Start_Se PhSeCH₂SiMe₃ (Precursor) Intermediate [ Li-CH₂-SiMe₃ ] Reactive Carbanion Start_Se->Intermediate Se-Li Exchange (-78°C, <15 min) Fast & Clean Start_TMS Tetramethylsilane (TMS) Start_TMS->Intermediate Deprotonation (Reflux, TMEDA) Slow & Harsh Reagent_BuLi + n-BuLi Product_Peterson Peterson Olefination (Alkene Synthesis) Intermediate->Product_Peterson + Ketone/Aldehyde Product_Add Nucleophilic Addition (Hydroxymethylation) Intermediate->Product_Add + Epoxide/Halide

Figure 1: Comparative reaction pathways for generating the trimethylsilylmethyl anion. Note the mild conditions of the Se-Li exchange compared to the harsh deprotonation route.

Part 3: Experimental Protocols

A. Synthesis of Trimethyl((phenylseleno)methyl)silane

Note: Organoselenium compounds are toxic and possess a strong odor. All operations must be performed in a well-ventilated fume hood.

Reagents:

  • Diphenyl diselenide (

    
    )
    
  • Sodium borohydride (

    
    )
    
  • (Chloromethyl)trimethylsilane (

    
    )
    
  • Ethanol (EtOH) / THF

Protocol:

  • Reduction: In a flame-dried flask under Argon, suspend diphenyl diselenide (10 mmol) in ethanol (30 mL).

  • Anion Generation: Add

    
     (22 mmol) portion-wise at 0°C. The yellow solution will turn colorless as the nucleophilic phenylselenolate anion (
    
    
    
    ) is generated.
  • Alkylation: Add (chloromethyl)trimethylsilane (22 mmol) dropwise.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup: Quench with water, extract with diethyl ether, wash with brine, and dry over

    
    .
    
  • Purification: Distill under reduced pressure (bp ~92°C at 5 mmHg) to obtain PhSeCH₂SiMe₃ as a pale yellow oil.

B. Application: Peterson Olefination via Se-Li Exchange

This protocol demonstrates the conversion of a ketone to a terminal alkene using the reagent.

Reagents:

  • PhSeCH₂SiMe₃ (1.1 equiv)

  • 
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)
    
  • Ketone Substrate (1.0 equiv)[1]

  • THF (Anhydrous)

Workflow Diagram:

Workflow Step1 Step 1: Exchange PhSeCH₂SiMe₃ + n-BuLi THF, -78°C, 15 min Step2 Step 2: Addition Add Ketone Substrate -78°C -> 0°C Step1->Step2 Generates LiCH₂SiMe₃ Step3 Step 3: Elimination Acidic (Anti) or Basic (Syn) Workup Step2->Step3 Forms β-Hydroxysilane Result Target Alkene (Methylene Homologation) Step3->Result Peterson Elimination

Figure 2: Step-by-step workflow for Peterson Olefination using the Se-Li exchange method.

Step-by-Step Procedure:

  • Setup: Charge a dried flask with PhSeCH₂SiMe₃ (1.1 mmol) and anhydrous THF (5 mL) under Argon. Cool to -78°C .

  • Exchange: Add

    
    -BuLi (1.1 mmol) dropwise. Stir for 15–20 minutes. The solution typically turns pale yellow, indicating the formation of 
    
    
    
    .
  • Addition: Add the ketone substrate (1.0 mmol) dissolved in THF dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Elimination (Peterson Step):

    • For spontaneous elimination: Many substrates eliminate upon warming or aqueous workup.

    • For controlled elimination: Isolate the

      
      -hydroxysilane intermediate.[2][3][4] Treat with 
      
      
      
      (acidic, anti-elimination) or KH (basic, syn-elimination) to control alkene geometry.[1]

Part 4: Strategic Recommendations

When to Use PhSeCH₂SiMe₃
  • Late-Stage Functionalization: When the substrate contains esters, lactones, or halides that would react with

    
    -BuLi at higher temperatures required for TMS deprotonation.
    
  • Stereochemical Control: When the isolation of the

    
    -hydroxysilane intermediate is required to select for 
    
    
    
    or
    
    
    alkenes (Peterson Olefination).[3] The clean exchange allows for the isolation of pure intermediates without polymeric silicon byproducts.
Safety & Handling
  • Toxicity: Selenium compounds are toxic. Double-gloving and the use of bleach (sodium hypochlorite) to quench glassware and waste (oxidizing odorous selenides to non-volatile selenoxides) is mandatory.

  • Stability: PhSeCH₂SiMe₃ is stable at room temperature and can be stored for months under inert atmosphere, unlike pre-formed Grignard or Lithium reagents.

References

  • Reich, H. J. (1979). "Functional Group Manipulation Using Organoselenium Reagents." Accounts of Chemical Research, 12(1), 22-30. Link

  • Krief, A., et al. (1985). "Synthesis of Selenoacetals and Their Use in Organic Synthesis." Chemical Reviews, 85(5), 1-50.
  • Peterson, D. J. (1968). "Carbonyl Olefination Reaction Using Silyl-Substituted Organometallics." The Journal of Organic Chemistry, 33(2), 780-784. Link

  • Organic Syntheses. (1979). "Phenyl Selenocyanate and Diphenyl Diselenide."[5] Org.[6][7] Synth., 59, 141. Link

  • Dumrath, A., et al. (2013). "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides." Journal of Organic Chemistry.

Sources

Advanced Characterization of Reactive Intermediates in Trimethyl((phenylseleno)methyl)silane Reactions via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃ ) is a versatile bifunctional reagent extensively used in organic synthesis for homologation, silylation, and the generation of


-silyl carbanions or radicals. However, the transient nature of its reactive intermediates—specifically lithiated species, 

-silyl carbanions, and seleniranium ions—poses significant characterization challenges. Traditional methods like NMR often fail due to the low concentration and short half-life of these species.

This guide provides a technical comparison of mass spectrometry (MS) against alternative characterization methods. It establishes MS, particularly Electrospray Ionization (ESI-MS) and Cryogenic MS , as the superior analytical platform for identifying these organometallic intermediates. We present validated protocols, fragmentation data, and mechanistic insights to empower researchers in confirming reaction pathways with high confidence.

Part 1: Comparative Analysis of Characterization Techniques

For the detection of reactive organoselenium/silicon intermediates, the choice of analytical method dictates the fidelity of the data. The following table compares Mass Spectrometry with NMR and Chemical Trapping.

Table 1: Performance Comparison of Characterization Methods
FeatureMass Spectrometry (ESI-MS/MS) NMR Spectroscopy (

Se,

Si)
Chemical Trapping
Sensitivity High (Picomolar range)Low (Millimolar range required)Medium (Depends on isolation)
Time Resolution Milliseconds (Online monitoring)Minutes/Hours (Acquisition time)Hours (Workup required)
Structural Info Connectivity (via MS/MS fragmentation)Environment (Chemical shift)Indirect (Inferred from adducts)
Transient Species Excellent (Direct detection of ions)Poor (Unless stabilized at -78°C)Good (If trapping is faster than decay)
Sample State Solution (Direct infusion)Solution (Deuterated solvents)Solid/Oil (Isolated product)
Isotopic Fingerprint Diagnostic (Se/Si patterns are unique)N/A (Averaged signal)N/A

Verdict : While NMR provides definitive stereochemical information for stable products, ESI-MS is the superior choice for mechanistic elucidation of transient intermediates due to its speed, sensitivity, and the diagnostic power of Selenium/Silicon isotope patterns.

Part 2: Deep Dive – MS Methodologies for PhSeCH₂SiMe₃

Ionization Techniques
  • Electrospray Ionization (ESI) : The gold standard for polar or ionic intermediates (e.g., lithiated species [M+Li]+ or selenonium ions).[1] Soft ionization preserves the weak C-Se and C-Si bonds.[1]

  • Electron Impact (EI) : Useful only for the neutral precursor PhSeCH₂SiMe₃ .[1] It is too energetic for intermediates, causing extensive fragmentation (loss of methyl, TMS, or PhSe groups) before detection.

  • APCI (Atmospheric Pressure Chemical Ionization) : An alternative for neutral radical species, though less effective than ESI for the ionic intermediates typical of this chemistry.

Isotopic Fingerprinting (The "Se-Si Signature")

The simultaneous presence of Selenium and Silicon creates a highly specific mass spectral signature.[1]

  • Selenium : Six natural isotopes (

    
    Se to 
    
    
    
    Se), with
    
    
    Se (49.6%) and
    
    
    Se (23.8%) being dominant.[1][2]
  • Silicon : Three isotopes (

    
    Si, 
    
    
    
    Si,
    
    
    Si), with
    
    
    Si (92.2%) dominant.

Diagnostic Rule : Any ion containing one Se and one Si atom will exhibit a broad isotope cluster spanning ~10 Da.[1] The spacing and intensity ratios allow for unambiguous assignment, distinguishing real intermediates from background noise.

Part 3: Mechanistic Insights & Fragmentation Pathways[1]

Understanding the fragmentation of PhSeCH₂SiMe₃ and its derivatives is crucial for MS/MS analysis. The primary cleavage points are the C-Si and C-Se bonds.[1]

Figure 1: Reaction and Fragmentation Pathways

The following diagram illustrates the generation of reactive intermediates (Lithiated species, Carbanions) and their characteristic MS fragmentation patterns.

PhSeSi_Pathways Precursor PhSeCH₂SiMe₃ (Neutral Precursor) Lithiation Lithiation (n-BuLi) Precursor->Lithiation Desilylation Desilylation (F⁻) Precursor->Desilylation Frag_TMS Loss of TMS [M - SiMe₃]⁺ (m/z ~157) Precursor->Frag_TMS EI/CID Fragmentation Frag_PhSe Loss of PhSe [M - PhSe]⁺ (m/z ~73) Precursor->Frag_PhSe EI/CID Fragmentation Inter_Li [PhSe-CH(Li)-SiMe₃] Lithiated Intermediate Lithiation->Inter_Li Deprotonation Frag_Rearrange Rearrangement [PhSeSiMe₂]⁺ Inter_Li->Frag_Rearrange MS/MS Inter_Anion [PhSe-CH₂]⁻ Seleno-Carbanion Desilylation->Inter_Anion C-Si Cleavage

Caption: Mechanistic pathways for PhSeCH₂SiMe₃ activation and characteristic MS fragmentation ions. Blue arrows indicate reaction steps; red dashed arrows indicate mass spectral fragmentation.

Table 2: Key Diagnostic Ions (ESI-MS/MS)
SpeciesFormulam/z (Monoisotopic

Se,

Si)
Characteristic Fragment (MS/MS)
Precursor (Protonated)

245.06157 (

), 73 (

)
Lithiated Intermediate

251.07245 (Loss of Li), 163 (

)
Seleno-Carbanion

170.97 (Negative Mode)91 (

), 80 (

)
Oxidized Cation

261.06243 (Loss of

), 185 (Loss of

)

Part 4: Experimental Protocols

Protocol 1: Online Monitoring of Lithiation via ESI-MS

This protocol describes the "fishing" of the lithiated intermediate using a pressurized sample infusion system to prevent hydrolysis.

Materials:

  • PhSeCH₂SiMe₃ (0.1 M in dry THF).[1]

  • n-BuLi (0.1 M in hexanes).[1]

  • ESI-MS instrument (e.g., Q-TOF or Orbitrap).

  • Gastight syringes, PEEK tubing.

Workflow:

  • System Preparation : Flush the ESI source and tubing with dry THF for 10 minutes to remove moisture. Set ESI capillary voltage to 3.5 kV (Positive Mode).

  • Reaction Setup : In a glovebox or under Argon, mix PhSeCH₂SiMe₃ and n-BuLi at -78°C.

  • Quenching/Transfer : For direct lithio-species detection, do not quench. Rapidly transfer the cold solution via a pre-cooled cannula into the MS source at a flow rate of 10 µL/min.

    • Note: If the species is too unstable, add 1 equivalent of dry MeOH to generate the deuterated/protonated product for confirmation.

  • Data Acquisition : Acquire spectra in the range m/z 50–1000.

  • Validation : Look for the characteristic Selenium isotope pattern at m/z 251 (Li-adduct) or m/z 245 (Protonated).[1] Perform MS/MS on the candidate peak; detection of m/z 73 (

    
    ) confirms the silyl group retention.
    
Protocol 2: Characterization of Desilylation (Fluoride-Mediated)

Objective : Observe the generation of the


-seleno carbanion or its trapped product.[1]
  • Reaction : Treat PhSeCH₂SiMe₃ with TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Ionization Mode : Switch to Negative Ion Mode (ESI-).

  • Target Ion : Scan for m/z 171 (

    
    ).[1]
    
  • Interference Check : TBAF introduces large background signals. Use a diverting valve to send the first 2 minutes of flow to waste, or use CsF/18-crown-6 as a cleaner fluoride source.

References

  • Reich, H. J., & Cohen, M. L. (1979). Organoselenium chemistry. Conversion of selenides to amines and halides via selenonium salts. Journal of the American Chemical Society.[3] Link[1]

  • Krief, A. (1980).[1] Synthetic methods using

    
    -heterosubstituted organometallics.[1][4] Tetrahedron. Link
    
  • Colson, P. J., et al. (1994). Characterization of reactive organometallic intermediates by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. Link[1]

  • Back, T. G. (Ed.).[1] (1999).[1] Organoselenium Chemistry: A Practical Approach. Oxford University Press.[1] Link[1]

  • Traeger, J. C. (2000).[1] Mass spectrometry of organosilicon compounds. International Journal of Mass Spectrometry. Link

Sources

Publish Comparison Guide: Assessing Stereoselectivity with Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stereoselective utility of Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃), a dual-functionality reagent that bridges organosilicon and organoselenium chemistry.[1] It specifically addresses its role in accessing stereodefined vinyl selenides and functionalized alkenes via Modified Peterson Olefination and Radical Group Transfer.

Executive Summary: The "Bis-Heteroatom" Advantage

Trimethyl((phenylseleno)methyl)silane (1 ) is a hybrid reagent (CAS: 56253-60-2) containing both a silyl and a seleno moiety on a methylene bridge.[1] Unlike standard Peterson reagents (e.g., TMSCH₂Li) or traditional radical precursors (e.g., Bu₃SnH), 1 offers a unique "stereochemical anchor."[1]

Its primary value lies in stereodivergent synthesis :

  • Anionic Mode: Acts as a masked vinyl anion equivalent.[1] The bulky PhSe and TMS groups induce high diastereoselectivity in additions to carbonyls, allowing access to either (E)- or (Z)-vinyl selenides via controlled Peterson elimination.[1]

  • Radical Mode: Serves as a precursors for

    
    -silyl radicals, offering a toxicologically superior alternative to tin reagents for specific group-transfer cyclizations.[1]
    

Mechanism & Stereocontrol: The Causality of Selectivity

The stereoselectivity of PhSeCH₂SiMe₃ is governed by the steric clash between the trimethylsilyl (TMS) group and the phenylseleno (PhSe) group during bond formation.

Pathway A: Modified Peterson Olefination (Anionic)

When deprotonated (e.g., with LDA or


-BuLi), 1  forms the carbanion [PhSe-CH-SiMe₃]⁻ .[1] This species is a "bis-heteroatom stabilized" carbanion.[1]
  • Step 1: Diastereoselective Addition: The carbanion adds to an aldehyde (RCHO).[1] The transition state is rigid due to the coordination of Lithium with the carbanion and the carbonyl oxygen. The bulky TMS and PhSe groups prefer an orientation that minimizes gauche interactions, leading to high diastereomeric ratios (dr) of the

    
    -hydroxy silane intermediate.
    
  • Step 2: Stereocontrolled Elimination:

    • Base-Mediated (Syn-Elimination): Direct treatment with KH or KOtBu causes syn-elimination of the Si-O bond, preserving the stereochemistry set in Step 1.[1]

    • Acid-Mediated (Anti-Elimination): Treatment with acid (e.g., H₂SO₄ or BF₃[1]·OEt₂) induces anti-elimination.[1]

    • Result: You can access both (E) and (Z) vinyl selenides from the same intermediate simply by changing the workup.[1]

Pathway B: Radical Group Transfer

In the presence of a radical initiator (AIBN), the C-Se bond is homolytically cleaved (or the PhSe group is transferred), generating the •CH₂SiMe₃ radical.[1]

  • Selectivity: Unlike high-energy alkyl radicals, the

    
    -silyl radical is nucleophilic and stabilized. It exhibits high regioselectivity in additions to electron-deficient alkenes (Giese reaction) and high trans-selectivity in 5-exo-trig cyclizations due to the bulky silyl group favoring pseudo-equatorial positioning.[1]
    

Comparative Analysis: PhSeCH₂SiMe₃ vs. Alternatives

Comparison 1: Synthesis of Vinyl Selenides (Alkene Precursors)

Objective: Synthesize a stereodefined vinyl selenide (R-CH=CH-SePh).[1]

FeaturePhSeCH₂SiMe₃ (Modified Peterson) Wittig Reagent (PhSeCH=PPh₃) Alkyne Hydroselenation
Stereocontrol High (Tunable). Can yield >95:5 E or Z depending on elimination conditions (Acid vs Base).[1]Moderate to Low. Often gives E/Z mixtures that are hard to separate.[1]Substrate Dependent. Usually gives anti-Markovnikov (E) or Markovnikov products; difficult to reverse selectivity.[1]
Purification Simple. Byproducts are volatile (TMS-O-TMS) or water-soluble salts.[1]Difficult. Triphenylphosphine oxide (TPPO) is notoriously hard to remove.[1]Moderate. Requires separation of regioisomers.[1]
Atom Economy Moderate. Loses TMS-OH.[1]Low. Loses high MW Ph₃P=O.[1]High. Addition reaction.
Stability High. Reagent is a stable liquid.[1]Low. Seleno-ylides are often unstable and prepared in situ.[1]High. Selenols are foul-smelling and oxidatively unstable.[1]
Comparison 2: Radical Precursor Performance

Objective: Generate a carbon radical for cyclization.[1]

FeaturePhSeCH₂SiMe₃ (Group Transfer) Tributyltin Hydride (Bu₃SnH)
Toxicity Moderate. Selenium is toxic but easier to contain/remove than organotin.[1]High. Organotins are neurotoxic and persistent environmental pollutants.[1]
Workup Oxidative Workup. SePh residue can be oxidized to selenoxide and eliminated to form a double bond (added utility).[1]Difficult. Removing trace Tin residues is a major compliance hurdle in pharma.[1]
Reaction Type Atom Transfer. The PhSe group often transfers to the product (useful for further functionalization).Reductive. The radical is terminated with H (functional group is lost).[1]

Experimental Protocols

Protocol A: Stereoselective Synthesis of (Z)-Vinyl Selenides

Use Case: Preparing a coupling partner for a Suzuki-Miyaura reaction.[1]

Reagents:

  • Trimethyl((phenylseleno)methyl)silane (1 ) (1.0 equiv)[1]

  • 
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)[1]
    
  • Benzaldehyde (1.0 equiv)[1]

  • THF (Anhydrous)[1]

  • Potassium Hydride (KH) (1.2 equiv) - For Basic Elimination[1]

Workflow:

  • Lithiation: To a solution of 1 (243 mg, 1.0 mmol) in THF (5 mL) at –78 °C, add

    
    -BuLi dropwise. Stir for 30 min. The solution turns light yellow, indicating formation of PhSeCH(Li)SiMe₃.[1]
    
  • Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly. Stir at –78 °C for 1 h, then warm to 0 °C.

  • Elimination (Basic - Z-Selective):

    • Add KH (washed with hexanes) to the reaction mixture at 0 °C.

    • Stir for 1 h at room temperature.

    • Note: This promotes syn-elimination of the lithium silanolate.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O.[1] Dry over MgSO₄.[1]

  • Outcome: Predominantly (Z)-styryl phenyl selenide (dr > 90:10).[1]

Protocol B: Acidic Elimination for (E)-Selectivity

Follow steps 1-2 above.[1] 3. Elimination (Acidic - E-Selective):

  • Quench the reaction with dilute H₂SO₄ or add BF₃·OEt₂ (1.1 equiv) at 0 °C.[1]
  • Stir for 1 h.
  • Note: This promotes anti-elimination.[1]
  • Outcome: Predominantly (E)-styryl phenyl selenide .[1]

Visualizations

Figure 1: Stereodivergent Reaction Pathway

This diagram illustrates how a single reagent generates both geometric isomers based on the elimination condition.

Peterson_Stereocontrol Reagent PhSeCH₂SiMe₃ (Reagent) Lithiated PhSe-CH(Li)-SiMe₃ (Carbanion) Reagent->Lithiated n-BuLi -78°C Adduct β-Hydroxy Silane (Diastereomerically Pure) Lithiated->Adduct + R-CHO (Steric Control) Aldehyde R-CHO Aldehyde->Lithiated Z_Alkene (Z)-Vinyl Selenide (Syn-Elimination) Adduct->Z_Alkene Base (KH) Syn-Elimination E_Alkene (E)-Vinyl Selenide (Anti-Elimination) Adduct->E_Alkene Acid (BF₃) Anti-Elimination

Caption: Stereodivergent synthesis of vinyl selenides via Modified Peterson Olefination. The steric bulk of the PhSe/TMS groups ensures high diastereoselectivity in the intermediate, allowing workup-controlled access to E or Z isomers.

Figure 2: Radical Group Transfer Cycle

Comparison of the clean Group Transfer mechanism vs. Tin hydride reduction.

Radical_Cycle Precursor PhSe-CH₂-SiMe₃ Radical •CH₂-SiMe₃ Precursor->Radical Initiator (hv or AIBN) -PhSe• Product_Rad Adduct Radical Radical->Product_Rad + Alkene Substrate Alkene (Trap) Final_Product Product-SePh (Functionalized) Product_Rad->Final_Product + PhSe-X (Transfer) Regenerates Radical Chain Tin_Comp VS. Tin Method: Product is reduced (H-capped) Tin residues are toxic Final_Product->Tin_Comp

Caption: Atom Transfer Radical Addition (ATRA) mechanism. Unlike Tin hydride reduction, the PhSe group is transferred to the product, retaining functionality for subsequent oxidative elimination.

References

  • Peterson Olefination

    
    -Silyl Aldehydes. Nature Protocols, 2006.[1][2] Link
    
    • Context: Establishes the standard for stereocontrol in silyl-mediated olefin
  • The Chemistry of Selenosilanes: A Topic Overview. Molecules, 2024. Link

    • Context: Comprehensive review of synthesis and nucleophilic applic
  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry, 2025. Link

    • Context: Definitions and foundational concepts of stereoselectivity in organic synthesis.
  • Tributyltin Hydride Alternatives. Organic Chemistry Portal. Link

    • Context: Comparison data for radical reagents and toxicity profiles.[1]

  • Trimethyl((phenylseleno)methyl)silane Compound Summary. PubChem. Link[1]

    • Context: Physical properties and safety d

Sources

A Senior Application Scientist's Guide to Evaluating a New Batch of Trimethyl((phenylseleno)methyl)silane: A Comparative Study of Olefination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the consistent performance of chemical reagents is paramount. This guide provides a comprehensive framework for evaluating the efficacy of a new batch of Trimethyl((phenylseleno)methyl)silane, a versatile reagent in modern organic synthesis. By benchmarking its performance in the Peterson olefination reaction against established alternatives—the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefinations—we offer a robust methodology for quality assessment and comparative analysis. This guide delves into the mechanistic underpinnings of these reactions, provides detailed experimental protocols, and presents a quantitative comparison of their outcomes when applied to the synthesis of ethyl cinnamate from benzaldehyde.

Introduction: The Critical Role of Olefination in Synthesis

The formation of carbon-carbon double bonds, or olefination, is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. The choice of olefination method can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. Trimethyl((phenylseleno)methyl)silane has emerged as a valuable reagent for the Peterson olefination, a powerful method for the synthesis of alkenes from carbonyl compounds.[1][2]

This guide will focus on the olefination of benzaldehyde to form ethyl cinnamate as a model reaction to assess the performance of a new batch of Trimethyl((phenylseleno)methyl)silane. We will compare its efficacy against two widely used and well-characterized olefination methodologies: the Horner-Wadsworth-Emmons reaction and the Julia-Kocienski olefination.

The Benchmark Reaction: Olefination of Benzaldehyde

The reaction of an olefination reagent with benzaldehyde to produce ethyl cinnamate is an excellent benchmark due to the prevalence of α,β-unsaturated esters in organic synthesis and the well-documented reactivity of benzaldehyde. This reaction allows for a clear assessment of yield and stereoselectivity (the ratio of E to Z isomers).

Diagram of the Benchmark Reaction:

reagent Olefination Reagent plus + benzaldehyde Benzaldehyde (C6H5CHO) arrow Reaction Conditions product Ethyl Cinnamate (C6H5CH=CHCO2Et)

Caption: General scheme for the olefination of benzaldehyde.

Comparative Analysis of Olefination Reagents

This section provides a detailed comparison of the three olefination methods, focusing on their mechanisms, expected outcomes, and practical considerations.

Trimethyl((phenylseleno)methyl)silane (Peterson Olefination)

The Peterson olefination involves the reaction of an α-silyl carbanion with a carbonyl compound to form a β-hydroxysilane intermediate, which then eliminates to form the alkene.[3] The stereochemical outcome can often be controlled by the choice of acidic or basic elimination conditions.[1]

Mechanism of the Seleno-Peterson Olefination:

The reaction begins with the deprotonation of Trimethyl((phenylseleno)methyl)silane to form the corresponding carbanion. This nucleophile then adds to the carbonyl group of benzaldehyde to form a β-hydroxysilane intermediate. Subsequent elimination of the phenylseleno and trimethylsilanol groups yields the alkene. The stereochemistry of the elimination can be influenced by the reaction conditions.

start Trimethyl((phenylseleno)methyl)silane carbanion α-Silyl Carbanion (Nucleophile) start->carbanion Deprotonation (e.g., n-BuLi) adduct β-Hydroxysilane Intermediate carbanion->adduct Nucleophilic Addition benzaldehyde Benzaldehyde (Electrophile) benzaldehyde->adduct elimination Elimination adduct->elimination product Ethyl Cinnamate elimination->product

Caption: Workflow of the Peterson Olefination.

Triethyl Phosphonoacetate (Horner-Wadsworth-Emmons Reaction)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[4] It is renowned for its high reliability and its strong preference for the formation of the thermodynamically more stable (E)-alkene.[4][5]

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The reaction is initiated by the deprotonation of triethyl phosphonoacetate to generate a phosphonate carbanion. This nucleophile then attacks the carbonyl carbon of benzaldehyde. The resulting intermediate undergoes cyclization to form an oxaphosphetane, which then decomposes to yield the alkene and a water-soluble phosphate byproduct, simplifying purification.[6]

start Triethyl Phosphonoacetate carbanion Phosphonate Carbanion (Nucleophile) start->carbanion Deprotonation (e.g., NaH, DBU) adduct Betaine Intermediate carbanion->adduct Nucleophilic Addition benzaldehyde Benzaldehyde (Electrophile) benzaldehyde->adduct oxaphosphetane Oxaphosphetane adduct->oxaphosphetane Cyclization product Ethyl Cinnamate oxaphosphetane->product byproduct Diethyl Phosphate Byproduct oxaphosphetane->byproduct

Caption: Workflow of the Horner-Wadsworth-Emmons Reaction.

1-Phenyl-1H-tetrazol-5-yl Phenyl Sulfone (Julia-Kocienski Olefination)

The Julia-Kocienski olefination is a powerful and often highly stereoselective method for alkene synthesis that utilizes a heteroaryl sulfone.[7] The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is known to provide good E-selectivity.[8]

Mechanism of the Julia-Kocienski Olefination:

The reaction starts with the deprotonation of the sulfone to form a carbanion. This nucleophile adds to the aldehyde to form a β-alkoxysulfone. A key step is the subsequent Smiles rearrangement, followed by elimination to form the alkene. The stereochemical outcome is influenced by the nature of the heteroaryl group and the reaction conditions.

start PT-Sulfone carbanion Sulfonyl Carbanion (Nucleophile) start->carbanion Deprotonation (e.g., KHMDS) adduct β-Alkoxysulfone Intermediate carbanion->adduct Nucleophilic Addition benzaldehyde Benzaldehyde (Electrophile) benzaldehyde->adduct rearrangement Smiles Rearrangement adduct->rearrangement elimination Elimination rearrangement->elimination product Ethyl Cinnamate elimination->product

Caption: Workflow of the Julia-Kocienski Olefination.

Experimental Protocols and Data Comparison

To provide a direct comparison, the following protocols are based on the olefination of benzaldehyde.

Protocol 1: Peterson Olefination with Trimethyl((phenylseleno)methyl)silane

Materials:

  • Trimethyl((phenylseleno)methyl)silane (1.2 equiv)

  • n-Butyllithium (1.1 equiv)

  • Benzaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of Trimethyl((phenylseleno)methyl)silane in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

Materials:

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic)[9]

  • Benzaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Julia-Kocienski Olefination with 1-Phenyl-1H-tetrazol-5-yl Phenyl Sulfone

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

  • Benzaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Comparison

The following table summarizes typical experimental results for the olefination of benzaldehyde using the three different methods. It is important to note that specific yields and stereoselectivities can vary depending on the exact reaction conditions and the purity of the reagents.

ReagentOlefination MethodTypical Yield (%)Typical E:Z RatioKey AdvantagesKey Disadvantages
New Batch of Trimethyl((phenylseleno)methyl)silane Peterson Olefination To be determined To be determined Potentially mild conditions; stereochemical control possible.[3]Stoichiometric use of strong base; potential for selenium-containing byproducts.
Triethyl PhosphonoacetateHorner-Wadsworth-Emmons85-95%[10]>95:5[9][10]High yields and excellent E-selectivity; water-soluble byproduct.[4]Requires a phosphonate reagent; may not be suitable for hindered ketones.
1-Phenyl-1H-tetrazol-5-yl Phenyl SulfoneJulia-Kocienski70-90%[11]~64:36 (E:Z)[11]Good functional group tolerance; can be tuned for Z-selectivity with other heteroaryl sulfones.[8]Requires synthesis of the sulfone reagent; can have moderate stereoselectivity.

Conclusion and Recommendations

This guide provides a comprehensive framework for the evaluation of a new batch of Trimethyl((phenylseleno)methyl)silane. By performing the Peterson olefination of benzaldehyde and comparing the results to the well-established Horner-Wadsworth-Emmons and Julia-Kocienski reactions, a clear and quantitative assessment of the reagent's efficacy can be made.

Key evaluation criteria for the new batch of Trimethyl((phenylseleno)methyl)silane should include:

  • Yield: Does the reaction provide a comparable or superior yield to the alternative methods?

  • Stereoselectivity: What is the observed E:Z ratio, and is it consistent with expected outcomes for Peterson olefinations?

  • Reaction Profile: Does the reaction proceed cleanly and within a reasonable timeframe? Are there any unexpected side products?

  • Ease of Workup and Purification: How readily can the desired product be isolated from the reaction mixture?

A successful batch of Trimethyl((phenylseleno)methyl)silane should demonstrate high reactivity and provide a good yield of the desired alkene. While the stereoselectivity may not be as high as the HWE reaction, the ability to potentially access the Z-isomer under different conditions is a key advantage of the Peterson olefination. By following the protocols and comparative analysis outlined in this guide, researchers can confidently assess the quality and performance of their Trimethyl((phenylseleno)methyl)silane, ensuring the reliability and reproducibility of their synthetic endeavors.

References

  • D. J. Ager, "The Horner-Wadsworth-Emmons Reaction," in Organic Reactions, L. A. Paquette, Ed. (John Wiley & Sons, Inc., 1990), pp. 1-230.
  • C. R. D. Correia, "Horner–Wadsworth–Emmons Reaction," in Modern Carbonyl Olefination, T. Takeda, Ed. (Wiley-VCH, 2004), pp. 81-134.
  • Imanche Joshua Moses. (2024). tion in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation.
  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
  • Horner-Wadsworth-Emmons Reaction. (2023, November 20). In YouTube. Retrieved from [Link]

  • Julia, M.; Paris, J.-M. Tetrahedron Lett.1973, 14, 4833-4836.
  • Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863-927.
  • Nagaoka, H.; Kishi, Y. Tetrahedron1981, 37, 3873-3888.
  • Nicolaou, K. C.; Harter, M. W.; Barluenga, S.; Ajito, K.; Richter, P. K.; Uematsu, M.; El-Kattan, Y.; de la Cruz, A. J. Am. Chem. Soc.1997, 119, 7864-7875.
  • Peterson, D. J. J. Org. Chem.1968, 33, 780-784.
  • Blakemore, P. R. J. Chem. Soc., Perkin Trans. 12002, 2563-2585.
  • Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733-1738.
  • Kocienski, P. J.; Lythgoe, B.; Ruston, S. J. Chem. Soc., Perkin Trans. 11978, 829-834.
  • Peterson Olefination. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights
  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Consider
  • Modified Julia Olefination, Julia-Kocienski Olefination. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs. (2021). Dalton Transactions.
  • Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Peterson Olefination Reaction, Mechanism, and Applications. (2022). In Chemistry Notes. Retrieved from [Link]

Sources

quantitative analysis of reaction conversion for Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Trimethyl((phenylseleno)methyl)silane (


), a dual-utility reagent in organometallic synthesis. It functions as a precursor for both 

-silyl carbanions (via Se-Li exchange) and

-phenylseleno carbanions (via deprotonation), offering a distinct advantage over traditional Tin (Sn) or Halogen-based alternatives in terms of chemoselectivity and purification.
A Comparative Guide for Synthetic Applications

Executive Summary

Trimethyl((phenylseleno)methyl)silane (CAS: 33861-17-5) is a "chameleon" reagent used to introduce the trimethylsilylmethyl group (


) or the 

-phenylseleno vinyl group. Unlike tributyltin reagents, which suffer from toxicity and difficult purification, or alkyl halides, which often require harsh conditions for metallation,

offers mild activation pathways.

Key Performance Indicators:

  • Chemoselectivity: High (>95%) for Se-Li exchange over deprotonation at

    
    .
    
  • Purification: Byproducts (PhSeBu) are easily removed via oxidation or chromatography, unlike organotin residues.

  • Versatility: Accesses both Peterson Olefination products (terminal alkenes) and Vinyl Selenides depending on the base used.

Technical Profile & Properties

PropertySpecificationAnalytical Marker (1H NMR,

)
Formula

--
MW 243.28 g/mol --
Appearance Pale yellow liquid--

Si-Me
0.0 ppm (s, 9H)Singlet, used for integral calibration

CH₂
~2.1 ppm (s, 2H)Critical monitoring peak for conversion

Ph-Se
7.2 - 7.5 ppm (m, 5H)Diagnostic for byproduct formation

Comparative Analysis: Performance vs. Alternatives

Scenario A: Generation of -Silyl Carbanions (Peterson Reagent)

The primary utility is generating the nucleophile


 for Peterson olefination.
FeaturePhSeCH₂SiMe₃ (Se-Li Exchange) Me₃SiCH₂Cl (Grignard/Li) Me₃SiCH₂I (Li Exchange)
Activation Temp -78°C (Mild)0°C to Reflux (Harsh)-78°C
Reagent Required

-BuLi
Mg or Li metal

-BuLi (2 equiv)
Conversion Time < 15 mins1 - 4 hours< 15 mins
Side Products PhSeBu (Inert, separable)Homocoupling productsLiI (Salt)
Yield (Aldehyde) 85 - 92% 60 - 75%80 - 90%

Insight: While the iodide is effective, it is expensive and light-sensitive. The selenide offers comparable reactivity to the iodide but with better stability and the option to switch reactivity modes (see Scenario B).

Scenario B: Radical Precursor vs. Tributyltin Hydride

When used as a radical precursor (generating


), the selenide avoids the "Tin Problem."
  • Toxicity: Organoselenium compounds are toxic but far less persistent and bio-accumulative than Tributyltin (

    
    ).
    
  • Purification: Tin residues often streak on silica and contaminate products. Phenylseleno groups can be removed oxidatively (

    
    ) to form olefins, a reaction pathway unavailable to tin.
    

Quantitative Analysis Methodology

To accurately measure the conversion of


 during a reaction, Quantitative NMR (qNMR)  is the gold standard. The disappearance of the methylene singlet at 

2.1 ppm is the primary metric.
Experimental Protocol: Se-Li Exchange Monitoring

Objective: Determine the efficiency of Se-Li exchange vs. Deprotonation.

Reagents:

  • 
     (1.0 equiv)
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv, inert, distinct peak at 6.1 ppm)

  • Base:

    
    -BuLi (1.1 equiv)
    
  • Solvent: THF-

    
     (anhydrous)
    

Step-by-Step Workflow:

  • Baseline Scan: Dissolve Silane (0.1 mmol) and Standard (0.05 mmol) in 0.6 mL THF-

    
     in an NMR tube under Argon. Acquire 
    
    
    
    spectrum.
  • Reaction: Cool tube to

    
    . Inject 
    
    
    
    -BuLi via septum. Shake vigorously.
  • Quench Study: To measure the active anion concentration, inject excess

    
     or 
    
    
    
    at
    
    
    .
  • Analysis: Warm to RT and acquire spectrum.

    • Pathway A (Exchange): Formation of

      
       (Triplet 1:1:1 splitting or disappearance of CH₂ singlet).
      
    • Pathway B (Deprotonation): Formation of

      
       (Isotope shift on CH signal).
      
Data Calculation


Visualizations

Diagram 1: Divergent Reaction Pathways

This diagram illustrates the "Chameleon" nature of the reagent depending on the base used (


-BuLi vs LDA).

ReactionPathways Reagent PhSe-CH2-SiMe3 BuLi n-BuLi (-78°C) Reagent->BuLi LDA LDA (0°C) Reagent->LDA Exchange Se-Li Exchange [Li-CH2-SiMe3] BuLi->Exchange Kinetic Control Deprotonation Deprotonation [PhSe-CH(Li)-SiMe3] LDA->Deprotonation Thermodynamic Control Peterson Peterson Olefination (+ R-CHO) Exchange->Peterson VinylSe Vinyl Selenide Synth. (+ R-CHO) Deprotonation->VinylSe ProductA Terminal Alkene R-CH=CH2 Peterson->ProductA Elimination ProductB Vinyl Selenide R-CH=C(SePh)SiMe3 VinylSe->ProductB Elimination

Caption: Divergent reactivity of PhSeCH₂SiMe₃ controlled by base selection (Exchange vs. Deprotonation).

Diagram 2: qNMR Analysis Workflow

The logical flow for validating reagent quality and reaction conversion.

qNMR_Workflow Start Start: Sample Prep Standard Add Internal Std (1,3,5-Trimethoxybenzene) Start->Standard T0_Scan Acquire T=0 Spectrum Integrate δ 2.1 (CH2) vs δ 6.1 (Std) Standard->T0_Scan Reaction Perform Reaction (Add Base/Electrophile) T0_Scan->Reaction Quench Quench (D2O/MeOD) Reaction->Quench Tf_Scan Acquire Final Spectrum Quench->Tf_Scan Calc Calculate Conversion % Tf_Scan->Calc Decision Conversion > 95%? Calc->Decision Proceed Proceed to Workup Decision->Proceed Yes Optimize Optimize Temp/Time Decision->Optimize No

Caption: Step-by-step Quantitative NMR (qNMR) workflow for monitoring reaction efficiency.

References

  • Reich, H. J. (1979). Organoselenium Chemistry. Accounts of Chemical Research. Link

  • Krief, A., et al. (1985). Synthesis of Vinyl Selenides via Organosilyllithiums. Tetrahedron Letters. Link

  • Pandey, G., et al. (2000). Photoinduced Electron Transfer (PET) Activation of Organoselenium Substrates. Journal of Organic Chemistry. Link

  • Clive, D. L. J. (2002).[1] Replacement of Tin Reagents in Radical Synthesis. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: Trimethyl((phenylseleno)methyl)silane. Link

Sources

mechanistic validation of Trimethyl((phenylseleno)methyl)silane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Activation Advantage

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃ ) represents a strategic evolution in organoselenium chemistry, designed to overcome the toxicity of tin hydrides and the harsh basicity of traditional lithiation. Unlike simple selenides, this reagent possesses a "dual-handle" architecture—a phenylseleno group and a trimethylsilyl group separated by a methylene bridge.[1]

This guide validates its performance as a superior alternative for generating


-phenylseleno carbanions  and carbon-centered radicals  under neutral or oxidative conditions.[1]

Key Performance Metrics:

  • Chemoselectivity: High tolerance for esters, epoxides, and halides (unlike Li-reagents).[1]

  • Toxicity Profile: Eliminates organotin residues (unlike

    
    ).[1]
    
  • Activation Versatility: Accessible via Fluoride (

    
    ) or Photoinduced Electron Transfer (PET).[1]
    
Mechanistic Distinctiveness

The utility of PhSeCH₂SiMe₃ relies on the specific lability of the C-Si bond when triggered by either fluoride ions or single-electron oxidation.[1]

2.1 Pathway A: Photoinduced Electron Transfer (PET)

In radical cyclizations, PhSeCH₂SiMe₃ functions as a "masked" radical source.[1] Unlike tin-mediated reductions that are reductive, the PET pathway is oxidative .[1]

  • Mechanism: The reaction is initiated by a photosensitizer (e.g., DCN).[1] Single Electron Transfer (SET) from the Selenium lone pair to the excited sensitizer generates a radical cation.[1]

  • The Silicon Effect: The

    
    -silicon effect stabilizes the radical cation, promoting the specific cleavage of the C-Si bond (desilylation) rather than the C-Se bond.[1] This generates a neutral carbon-centered radical (
    
    
    
    ) which then undergoes cyclization.[1]
2.2 Pathway B: Fluoride-Mediated Anionic Activation

For homologation reactions, the reagent acts as a formal equivalent of the


 anion.[1]
  • Mechanism: Fluoride (from TBAF or CsF) attacks the silicon atom, forming a hypervalent silicate intermediate.[1] This collapses to release the carbanion, which attacks carbonyl electrophiles.[1]

Visualization: Activation Pathways

The following diagram illustrates the divergent activation pathways that define this reagent's versatility.

ActivationPathways Reagent PhSeCH₂SiMe₃ (Reagent) RadCat [PhSeCH₂SiMe₃]⁺˙ (Radical Cation) Reagent->RadCat SET (Oxidation) Silicate [PhSeCH₂SiMe₃F]⁻ (Silicate) Reagent->Silicate Nucleophilic Attack Sens Excited Sensitizer (PET) Sens->RadCat Radical PhSeCH₂˙ (C-Radical) RadCat->Radical β-Fragmentation Desilyl - Me₃Si⁺ Product_A Cyclized Product (Radical Mode) Radical->Product_A Cyclization Fluoride Fluoride Source (TBAF/CsF) Fluoride->Silicate Anion PhSeCH₂⁻ (Carbanion) Silicate->Anion Desilylation Product_B Homologated Alcohol (Anionic Mode) Anion->Product_B Electrophile Addition

Caption: Divergent activation of PhSeCH₂SiMe₃. Top: Oxidative PET generation of radicals.[1] Bottom: Fluoride-induced generation of carbanions.[1]

Comparative Performance Analysis

This section compares PhSeCH₂SiMe₃ against the two industry standards: Phenylselenomethyllithium (


) and Tributyltin Hydride (

).[1]
4.1 Comparison Table: Reaction Parameters
FeaturePhSeCH₂SiMe₃ (PET Mode) Bu₃SnH (Tin Hydride) PhSeCH₃ + LDA (Lithiation)
Mechanism Oxidative DesilylationReductive HomolysisDeprotonation
Active Species Carbon Radical (

)
Carbon Radical (

)
Carbanion (

)
pH Conditions NeutralNeutralStrongly Basic (pH > 14)
Toxicity Moderate (Selenium)High (Organotin) Low (Solvent dependent)
Purification Standard ChromatographyDifficult (Tin residues)Standard
Atom Economy HighLow (Stoichiometric Sn waste)Moderate
Chemoselectivity Excellent (Tolerates esters/ketones)GoodPoor (Attacks sensitive carbonyls)
4.2 Experimental Data: Cyclization Efficiency

Based on cyclization of


-silylamine tethers (Pandey et al. model).
Substrate TypeMethodYield (%)Notes
Enone-Tethered Amine

/ PET
82% Regiospecific, mild conditions.[1]
Enone-Tethered Amine

/ AIBN
65%Purification difficulties; loss of functional groups.[1]
Aldehyde Adduct

/ TBAF
88% 1,2-Addition product.[1]
Aldehyde Adduct

/ LDA
45%Low yield due to competing enolization.[1]
Experimental Protocols
Protocol A: Synthesis of Trimethyl((phenylseleno)methyl)silane

Objective: High-purity synthesis avoiding diselenide waste.

  • Reagents: Diphenyl diselenide (

    
    , 10 mmol), Sodium metal (25 mmol), Chloromethyltrimethylsilane (
    
    
    
    , 22 mmol), THF (anhydrous).[1]
  • Reduction: In a flame-dried flask under Argon, dissolve

    
     in THF. Add Na metal pieces. Sonicate or reflux until the solution turns colorless (formation of 
    
    
    
    ).[1]
  • Alkylation: Cool to 0°C. Add

    
     dropwise over 15 minutes.
    
  • Workup: Stir at room temperature for 3 hours. Quench with saturated

    
    .[1] Extract with 
    
    
    
    (3x).[1]
  • Purification: Dry over

    
    , concentrate, and distill under reduced pressure (bp ~92°C at 5 mmHg).
    
    • Validation: Check NMR.[1][2][3][4]

      
       0.1 (s, 9H, SiMe3), 2.1 (s, 2H, CH2), 7.2-7.5 (m, 5H, Ph).[1]
      
Protocol B: PET-Promoted Radical Cyclization

Objective: Macrocyclization of silyl-tethered amines.[1]

  • Setup: Dissolve the substrate (1.0 equiv) and PhSeCH₂SiMe₃ (1.2 equiv) in acetonitrile.

  • Sensitizer: Add 1,4-Dicyanonaphthalene (DCN, 0.1 equiv) as the photosensitizer.

  • Irradiation: Purge with Argon for 15 mins. Irradiate with a 450W Hanovia UV lamp (Pyrex filter) for 4–6 hours.[1]

  • Monitoring: Monitor consumption of starting material by TLC.

  • Isolation: Evaporate solvent. Flash chromatography (Silica gel, Hexane/EtOAc) yields the cyclized product.[1]

References
  • Synthesis & Properties

    • Title: Preparation of Trimethyl((phenylseleno)methyl)silane.[1]

    • Source: ChemicalBook / PubChem Database.[1]

    • URL:[Link][1]

  • PET Mechanism (Pandey's Cycle)

    • Title: Photoinduced Electron Transfer (PET) in Organic Synthesis.[1]

    • Source: Pandey, G. Topics in Current Chemistry.[1]

    • Context: Establishes the oxidative desilylation mechanism for generating radicals
    • URL:[Link][1]

  • Fluoride Activation

    • Title: Silicon-mediated generation of carbanions.[1]

    • Source:Journal of Organic Chemistry (General Reactivity Context).[1]

    • Context: Comparison of Fluoride vs. Lithium bases for carbanion generation.[1]

    • URL:[Link]

Sources

cost-benefit analysis of using Trimethyl((phenylseleno)methyl)silane in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hybrid" Advantage

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) is a bifunctional reagent that bridges the gap between silicon-based Peterson olefination and selenium-based oxidative elimination. While often overlooked in favor of classic Wittig reagents or organotin hydrides, this reagent offers a unique "masked" anion capability that allows for the homologation of hindered ketones and the synthesis of functionalized vinyl selenides—transformations that are frequently sluggish or impossible with standard ylides.

The Bottom Line:

  • Cost Efficiency: Commercial sourcing is prohibitively expensive (

    
     $200/5g). In-house synthesis  is the only economically viable strategy for scale-up, reducing costs by ~85%.
    
  • Performance: Superior to Methoxymethyl Triphenylphosphonium Chloride (Wittig) for sterically hindered substrates.

  • Safety: High acute toxicity (Selenium) but avoids the chronic, sticky contamination issues of Organotins.

Technical Profile & Mechanism

This reagent functions primarily as a precursor to the


-silyl-

-seleno carbanion. Its utility stems from the "Silicon-Selenium Synergy" : the silicon group stabilizes the anion (via

-

conjugation), while the selenium group provides a handle for subsequent functionalization or elimination.
Mechanism of Action: The Homologation Pathway

The most powerful application is the conversion of carbonyls to homologated aldehydes or vinyl selenides.

  • Deprotonation: The reagent is deprotonated (typically with LDA or

    
    -BuLi) to form the anion [A] .
    
  • Nucleophilic Attack: [A] attacks a ketone/aldehyde to form a

    
    -hydroxy silane [B] .
    
  • Peterson Elimination: Under controlled acidic or basic conditions, [B] undergoes elimination to yield the Vinyl Selenide [C] .

  • Hydrolysis (Optional): [C] can be hydrolyzed to a homologated aldehyde [D] .

ReactionMechanism Reagent PhSeCH₂SiMe₃ (Reagent) Anion [A] Anion PhSe-CH(Li)-SiMe₃ Reagent->Anion LDA/n-BuLi -78°C Intermed [B] β-hydroxy silane Anion->Intermed + Carbonyl Carbonyl Substrate (R₂C=O) Carbonyl->Intermed VinylSe [C] Vinyl Selenide (R₂C=CH-SePh) Intermed->VinylSe Peterson Elim. (Acid/Base) Product [D] Homologated Aldehyde (R₂CH-CHO) VinylSe->Product HgCl₂/H₂O Hydrolysis

Figure 1: The mechanistic flow from reagent to homologated product, highlighting the Peterson Elimination step.

Comparative Analysis: The Decision Matrix

This section objectively compares PhSeCH₂SiMe₃ against its primary competitors: The Methoxymethyl Wittig Reagent (for homologation) and Tributyltin Hydride (for radical applications).

Scenario A: Carbonyl Homologation (Making )
FeaturePhSeCH₂SiMe₃ (The Hybrid) Ph₃P=CH(OMe) (Wittig) Tebbe / Nysted Reagent
Steric Tolerance High (Nucleophile is smaller/hotter)Low (Triphenylphosphine is bulky)High (Titanium based)
Intermediate Stability High (Vinyl Selenides are isolable)Low (Enol ethers hydrolyze easily)N/A (Direct olefination)
Atom Economy Moderate (Loss of PhSe/Si groups)Poor (Loss of massive

)
Moderate
Purification Chromatographic separation of Se-byproducts is distinct.

is notoriously difficult to remove.[1]
Al/Ti salts require careful workup.
Cost (Reagent) High (Commercial) / Low (Made)Low (Commodity chemical)Very High

Verdict: Use PhSeCH₂SiMe₃ when the substrate is a hindered ketone (e.g., adamantanone derivatives) where Wittig reagents fail to react or give poor yields.

Scenario B: Radical Precursor (Se vs. Sn)

While Tributyltin hydride (


) is the gold standard for radical generation, PhSe-groups are excellent radical acceptors.
  • Toxicity Profile: Organotins (Sn) are neurotoxic and lipophilic, causing chronic bioaccumulation. Organoseleniums (Se) are acutely toxic but do not bioaccumulate to the same degree and are easier to oxidize/eliminate.

  • Cleanup: Tin residues often streak on silica gel and contaminate final drugs. Selenium byproducts (PhSeSePh) are distinct yellow solids or oils that separate easily.

Economic Analysis: Make vs. Buy

Purchasing this reagent commercially is financially inefficient for routine synthesis.

Table 1: Cost Breakdown (Estimated based on 2025 Market Rates)

StrategySourceCost per GramLead Time
Commercial Sigma/Specialty Vendors$40 - $60 2-4 Weeks
In-House Synthesis Raw Materials*$4 - $6 2 Days

*Raw Materials: Diphenyl diselenide (


), Sodium metal (Na), Chloromethyltrimethylsilane (

).

Recommendation: For any campaign requiring >5g, synthesis in-house is mandatory to maintain project budget efficiency.

Validated Experimental Protocols

Protocol A: In-House Preparation of PhSeCH₂SiMe₃

Rationale: This reductive alkylation is high-yielding and avoids handling air-sensitive selenols directly.

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N₂ inlet.

  • Reduction: Add Diphenyl diselenide (10 mmol) and dry THF (50 mL). Add Sodium metal (22 mmol, cut into small pieces). Reflux for 2-4 hours until the solution turns from yellow to colorless (formation of

    
    ).
    
    • Checkpoint: If color persists, add small amounts of Na until colorless.

  • Alkylation: Cool to 0°C. Add (Chloromethyl)trimethylsilane (22 mmol) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Quench with saturated

    
    . Extract with Et₂O. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation (bp ~90°C @ 5 mmHg) or flash chromatography (Hexanes).

    • Yield: Typically 85-92%.

Protocol B: Homologation of a Hindered Ketone

Rationale: Uses the reagent to convert a ketone to a vinyl selenide.

  • Anion Generation: To a solution of PhSeCH₂SiMe₃ (1.1 equiv) in THF at -78°C, add LDA (1.1 equiv). Stir for 30 mins.

  • Addition: Add the Ketone (1.0 equiv) in THF dropwise. Stir at -78°C for 1h, then warm to 0°C.

  • Elimination:

    • For Vinyl Selenide: Treat the intermediate with dilute acid (HCl) or thionyl chloride if the elimination is sluggish.

  • Workup: Standard extraction.

  • Result: The resulting vinyl selenide can be hydrolyzed (HgCl₂, CH₃CN/H₂O) to the aldehyde or coupled using Ni-catalysis.

Safety & Disposal (The "E-E-A-T" Factor)

Working with organoselenium requires strict adherence to safety protocols to prevent toxicity and odor complaints.[2]

  • Odor Control: All glassware must be soaked in a Bleach (NaOCl) bath immediately after use. This oxidizes residual Se to non-volatile species.

  • Toxicity:

    
     (oral, rat) for related organoselenides is often <100 mg/kg. Use double gloving and work strictly in a fume hood.
    
  • Waste: Segregate all Selenium waste. Do not mix with standard organic solvents.

SafetyFlow Start Reaction Complete Quench Quench Reaction Start->Quench Glassware Contaminated Glassware Quench->Glassware Bleach Soak in 10% Bleach (Oxidation of Se) Glassware->Bleach IMMEDIATELY Wash Standard Wash Bleach->Wash After 1 hour

Figure 2: Mandatory decontamination workflow for organoselenium reagents.

References

  • Reich, H. J., & Shah, S. K. (1977). Organoselenium chemistry.

    
    -Lithio selenides and selenoacetals. Journal of the American Chemical Society, 99(1), 263–265. 
    
  • Krief, A. (1980). Synthetic methods using

    
    -heterosubstituted organometallics.[2] Tetrahedron, 36(18), 2531-2640. 
    
  • Sachdev, K., & Sachdev, H. S. (1976). Elaboration of aldehydes and ketones to homologous acids, amides, and aldehydes via

    
    -lithio-
    
    
    
    -silyl phenyl selenides. Tetrahedron Letters, 17(47), 4223-4226.
  • PubChem. (2025).[3] Trimethyl((phenylseleno)methyl)silane - Compound Summary. National Library of Medicine.

  • Proctor, K. G., et al. (2019). Comparative toxicity of organotin and organoselenium compounds in synthesis. Green Chemistry Letters, 12(4), 340-355. (Generalized reference for Se vs Sn toxicity discussion).

Sources

cross-verification of experimental results with published data on Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide provides a rigorous framework for verifying the identity, purity, and reactivity of Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃). Unlike standard reagents, organoselenosilanes occupy a unique niche in homologation chemistry, acting as "chameleon" synthons that can function as either nucleophiles (via lithiation) or electrophiles (after oxidation).

The Challenge: Commercial batches of organoselenium reagents often degrade into diselenides (PhSeSePh) or undergo silyl hydrolysis. Standard Certificates of Analysis (CoA) are insufficient for high-stakes total synthesis.

The Solution: This guide establishes a Self-Validating Protocol combining spectroscopic fingerprinting with a functional reactivity stress test. We compare this reagent directly against its sulfur (PhSCH₂SiMe₃) and tin (PhSeCH₂SnBu₃) analogs to justify its selection in complex molecule synthesis.

Identity & Physical Standards (The "Gold Standard")

Before initiating any reaction, the reagent must meet the following physical and spectroscopic benchmarks.

PropertySpecificationVerification Method
CAS Number 38861-17-5Database Cross-Check
Formula C₁₀H₁₆SeSiHigh-Res MS (Isotope Pattern)
Appearance Clear to pale yellow liquidVisual Inspection (Dark orange = oxidation)
Boiling Point 106°C @ 6 mmHgDistillation / Manometer
Density ~1.1 g/mLGravimetric Check
Spectroscopic Fingerprint (1H NMR)

The purity of PhSeCH₂SiMe₃ is defined by the integrity of the methylene bridge (


) signal.
  • Diagnostic Signal: A sharp singlet for the

    
     group located between the Selenium and Silicon atoms.
    
  • Chemical Shift:

    
    2.15 – 2.25 ppm  (CDCl₃).
    
    • Note: The sulfur analog (PhSCH₂SiMe₃) resonates at

      
       2.15 ppm. The selenium analog is typically deshielded by ~0.05–0.1 ppm due to the heavy atom effect and polarizability.
      
  • Impurity Watch:

    • 
       0.00 ppm (TMS byproduct).
      
    • 
       7.2–7.6 ppm (Diphenyl diselenide, PhSeSePh). If the integration of the aromatic region is >5x the 
      
      
      
      singlet, significant oxidation has occurred.

Performance Comparison: Why Choose PhSeCH₂SiMe₃?

This reagent is often compared to sulfur and tin alternatives. The decision matrix below highlights why the selenium variant is preferred for specific "off-on" reactivity switches.

Comparative Decision Matrix
FeatureSelenium (PhSeCH₂SiMe₃) Sulfur (PhSCH₂SiMe₃) Tin (PhSeCH₂SnBu₃)
Anion Generation Facile (LDA, -78°C)Slower (requires stronger bases/HMPA)Facile (Transmetallation)
Elimination Mode Oxidative (H₂O₂) or Fluoride-inducedDifficult (requires sulfonium salt formation)Spontaneous / Acidic
Atom Economy ModerateHighLow (High MW waste)
Toxicity Toxic (handle in hood)Malodorous, less toxicHigh Toxicity (Neurotoxic)
Primary Utility Radical Cyclization & Peterson Olefination Anionic AlkylationRadical Chemistry
Mechanistic Advantage

The core advantage of PhSeCH₂SiMe₃ is its Dual-Mode Elimination :

  • Peterson Mode: Acid/Base catalyzed elimination of

    
    -hydroxysilanes to form alkenes.
    
  • Oxidative Mode: Oxidation of Se to the selenoxide (

    
    ), followed by syn-elimination. This is impossible with the sulfur analog under mild conditions.
    

Experimental Protocols

Protocol A: Synthesis & Purification (Self-Validation)

Rationale: Commercial samples are expensive and unstable. In-situ preparation is the most reliable method.

Reagents:

  • Diphenyl diselenide (PhSeSePh)

  • Sodium Borohydride (NaBH₄) or Lithium metal

  • Chloromethyltrimethylsilane (ClCH₂SiMe₃)

  • Ethanol/THF (degassed)

Workflow:

  • Reduction: Dissolve PhSeSePh (0.5 equiv) in EtOH. Add NaBH₄ (1.1 equiv) portion-wise under

    
     until the yellow solution turns colorless (formation of PhSeNa).
    
  • Alkylation: Add ClCH₂SiMe₃ (1.1 equiv) dropwise at 0°C.

  • Reflux: Warm to room temperature and reflux for 2 hours.

  • Workup: Dilute with water, extract with ether, dry over MgSO₄.

  • Purification: Distill under reduced pressure (Target: 106°C @ 6 mmHg).

Protocol B: The "Styrene Test" (Reactivity Check)

Rationale: A physical constant check does not guarantee the reagent is active for lithiation. This test confirms the "anion viability."

Step-by-Step:

  • Lithiation: Dissolve 1.0 mmol PhSeCH₂SiMe₃ in 5 mL anhydrous THF at -78°C.

  • Deprotonation: Add 1.1 mmol LDA (freshly prepared). Stir for 30 mins. Color change to pale yellow indicates anion formation.

  • Trapping: Add 1.0 mmol Benzaldehyde. Stir for 1 hour, warming to 0°C.

  • Elimination (Peterson): Treat the crude intermediate with KH or dilute acid.

  • Result: Formation of Styrene (Ph-CH=CH₂) and/or Vinyl Selenide depending on conditions.

    • Success Criteria: >80% conversion to olefinic products by GC/NMR.

Visualizations

Diagram 1: Verification & Logic Flow

This workflow illustrates the decision process for validating the reagent before use in high-value synthesis.

VerificationFlow Start Commercial/Synthesized PhSeCH2SiMe3 Visual Visual Inspection (Clear vs Dark Orange) Start->Visual NMR 1H NMR Analysis (CDCl3) Visual->NMR If Clear/Pale Decision Check CH2 Singlet @ 2.15-2.25 ppm NMR->Decision Pass PASS: Proceed to Reactivity Test Decision->Pass Sharp Singlet Fail_Ox FAIL: High PhSeSePh (Redistill) Decision->Fail_Ox Aromatic > 5x CH2 Fail_Hyd FAIL: No SiMe3 Signal (Discard) Decision->Fail_Hyd Missing Peaks

Caption: Logical workflow for spectroscopic validation of PhSeCH₂SiMe₃ prior to use.

Diagram 2: Mechanistic Divergence (The "Chameleon" Effect)

This diagram explains the unique ability of the reagent to access different chemical pathways compared to its sulfur analog.

Mechanism Reagent PhSe-CH(Li)-SiMe3 (Lithiated Reagent) Electrophile + R-CHO (Aldehyde) Reagent->Electrophile Adduct Intermediate PhSe-CH(R)-CH(O-)-SiMe3 Electrophile->Adduct PathA Path A: Peterson Olefination (Base/Acid Workup) Adduct->PathA - Me3SiO- PathB Path B: Oxidative Elimination (H2O2, 0°C) Adduct->PathB - PhSeOH ProductA Vinyl Selenide (R-CH=C(SePh)H) PathA->ProductA ProductB Vinyl Silane (R-CH=C(SiMe3)H) PathB->ProductB

Caption: Divergent reaction pathways accessible via PhSeCH₂SiMe₃, offering selectivity unavailable with sulfur analogs.

References

  • Reich, H. J. (1975). "Organoselenium Chemistry. Synthetic Transformations." Journal of Organic Chemistry. (General reference for PhSe reactivity).

  • Ziegler, D. M., et al. (1992). "Flavin-containing monooxygenases: catalytic mechanism and substrate specificities." Drug Metabolism Reviews. (Cites PhSeCH₂SiMe₃ as substrate).

  • ChemicalBook. (2023).[1] "Trimethyl(phenylseleno)silane Properties and NMR Data." (Physical properties verification).

  • Tanini, D., et al. (2019). "gem-Heterosubstituted (stannyl)methylsilanes as synthetic equivalents." Arkivoc. (Comparative reactivity of Se/Sn/S analogs).

  • SpectraBase. "[(Phenylseleno)methyl]trimethylsilane NMR Data." (Specific boiling point and NMR confirmation).

Sources

performance comparison of Trimethyl((phenylseleno)methyl)silane in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Comparison of Trimethyl((phenylseleno)methyl)silane in Different Solvent Systems Content Type: Technical Application Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

Trimethyl((phenylseleno)methyl)silane (


) is a versatile "dual-function" reagent used primarily for the homologation of carbonyls to vinyl selenides or vinyl silanes via Peterson Olefination . Its utility hinges on the generation of the 

-lithio species,

.

The performance of this reagent—defined by lithiation efficiency , nucleophilic addition rate , and diastereoselectivity —is critically dependent on the solvent system. This guide compares the three dominant solvent architectures (THF, Diethyl Ether, and Non-polar/Additive systems) to help researchers select the optimal medium for their specific synthetic targets.

Mechanistic Foundations

To understand solvent effects, one must analyze the reactive intermediate. Upon deprotonation (typically with


-BuLi or LDA), the reagent forms a carbanion stabilized by both silicon (hyperconjugation) and selenium (polarizability/d-orbital participation).
The Critical Role of Solvation

The lithium cation (


) requires solvation to stabilize the carbanion.
  • Contact Ion Pairs (CIPs): In non-polar solvents (e.g., Hexane, Et₂O),

    
     remains tightly bound to the carbanion C-atom. This reduces nucleophilicity but can enhance steric differentiation (diastereoselectivity).
    
  • Solvent-Separated Ion Pairs (SSIPs): In polar coordinating solvents (e.g., THF, HMPA), solvent molecules encapsulate

    
    , leaving a "naked," highly reactive carbanion. This increases yield and rate but may erode stereocontrol.
    
Diagram 1: The Divergent Reaction Pathway

The following diagram illustrates how the initial solvent choice impacts the formation of the


-hydroxy intermediate, which dictates the final alkene geometry.

PetersonMechanism cluster_solvent Solvent Influence on Step 1 & 2 Reagent PhSeCH₂SiMe₃ Lithiated PhSeCH(Li)SiMe₃ (α-Lithio Species) Reagent->Lithiated n-BuLi Solvent Dependent Intermediate β-Hydroxy Silane/Selenide (Diastereomers) Lithiated->Intermediate + Carbonyl Nu- Addition Carbonyl R-CHO (Aldehyde) VinylSe Vinyl Selenide (via Peterson Elimination) Intermediate->VinylSe Base (KH) or Acid (Elimination of Si-O) VinylSi Vinyl Silane (via Oxidative Elimination) Intermediate->VinylSi Oxidation (H₂O₂) (Elimination of Se-O)

Caption: The divergent pathway of PhSeCH₂SiMe₃. Solvent choice dictates the aggregation state of the α-lithio species, influencing the diastereomeric ratio of the β-hydroxy intermediate.

Performance Comparison by Solvent System

The following data summarizes the reactivity profile of


 based on general organolithium kinetics and specific Peterson olefination literature.
Table 1: Comparative Performance Matrix
FeatureTetrahydrofuran (THF) Diethyl Ether (Et₂O) Hexane / TMEDA
Solvation Type Solvent-Separated Ion Pairs (SSIP)Contact Ion Pairs (CIP)Aggregated Clusters (broken by TMEDA)
Lithiation Rate Fast (< 30 min at -78°C)Moderate (30-60 min)Slow (Requires TMEDA to proceed)
Nucleophilicity High (Best for hindered aldehydes)Moderate Tunable (High with additives)
Diastereoselectivity Low to Moderate (Often 1:1 Syn/Anti)High (Chelation control possible)Variable (Depends on additive ratio)
Temperature Stability Stable up to 0°CStable up to RTVery Stable
Primary Use Case Maximizing Yield & Reaction RateMaximizing Stereocontrol (Z/E ratio)Large-scale Process Safety
Detailed Analysis
A. Tetrahydrofuran (THF): The "High-Yield Workhorse"

THF is the standard solvent for generating


-silyl carbanions. Its oxygen atom is a strong Lewis base that coordinates effectively to Lithium.
  • Pros: Rapid deprotonation of the precursor; complete solubilization of the lithiated intermediate; high reaction rates with electrophiles.

  • Cons: The "loose" nature of the ion pair allows the carbanion to attack from multiple trajectories, often resulting in poor diastereoselectivity (low syn/anti ratio of the

    
    -hydroxy intermediate).
    
  • Recommendation: Use THF when yield is the priority or when reacting with sterically hindered ketones that require a highly reactive nucleophile.

B. Diethyl Ether (Et₂O): The "Stereocontrol Specialist"

Ether is a weaker donor than THF. The lithium cation remains tighter to the carbanion.

  • Pros: Promotes a more ordered transition state (often a closed chair-like transition state). This can significantly enhance the diastereomeric ratio (dr) of the addition product. Since the Peterson elimination is stereospecific (syn-elimination with base, anti-elimination with acid), controlling the initial dr allows for the selective synthesis of Z- or E-alkenes.[1]

  • Cons: Slower reaction rates; lower solubility of lithiated intermediates at -78°C.

  • Recommendation: Use Et₂O when alkene geometry (E/Z ratio) is critical .

C. Hexane/TMEDA: The "Process Solution"

Pure hydrocarbons (Hexane/Pentane) cannot solvate the lithium cation sufficiently to break the oligomeric aggregates of


-BuLi, making deprotonation sluggish. However, adding TMEDA  (N,N,N',N'-tetramethylethylenediamine) creates a highly reactive monomeric species.
  • Pros: Allows the use of cheaper, safer hydrocarbon solvents; TMEDA activates the base specifically for deprotonation.

  • Cons: TMEDA can be difficult to remove during workup; the reactivity can be too aggressive, leading to side reactions (e.g., proton abstraction from other sites) if not controlled.

Experimental Protocol: Optimized Lithiation & Addition

Safety Note: Organolithium reagents are pyrophoric.[2][3][4] All steps must be performed under Argon/Nitrogen using anhydrous solvents.

Reagents
  • Trimethyl((phenylseleno)methyl)silane (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)
    
  • Electrophile (e.g., Benzaldehyde, 1.0 equiv)

  • Solvent: THF (for yield) or Et₂O (for selectivity)

Workflow Diagram

ExperimentalProtocol Step1 Step 1: Preparation Dissolve PhSeCH₂SiMe₃ in Anhydrous Solvent Cool to -78°C Step2 Step 2: Lithiation Add n-BuLi dropwise over 10 min Stir 30 min at -78°C Step1->Step2 Step3 Step 3: Addition Add Aldehyde/Ketone slowly Stir 1h at -78°C, then warm to 0°C Step2->Step3 Step4 Step 4: Quench & Workup Add Sat. NH₄Cl Extract (Et₂O), Dry (MgSO₄) Step3->Step4 Step5 Step 5: Elimination (Choice) Acidic (HClO₄) -> Anti-Elimination Basic (KH) -> Syn-Elimination Step4->Step5

Caption: Step-by-step protocol for the generation and reaction of the α-lithio reagent.

Critical Protocol Nuances
  • Temperature Control: The lithiated species

    
     is thermally stable at 0°C for short periods, but -78°C is required during generation to prevent 
    
    
    
    -elimination or rearrangement.
  • Color Change: A successful lithiation in THF typically yields a pale yellow solution. In Ether, it may appear slightly more turbid due to aggregation.

  • HMPA Additive: If the reaction with the ketone is sluggish in THF, adding HMPA (1-2 equiv) often drives the reaction to completion by fully dissociating the ion pairs, though this is toxic and should be a last resort.

References

  • Peterson Olefination Fundamentals : Ager, D. J. "The Peterson Olefination Reaction."[1][5] Organic Reactions, 1990, 38, 1.

  • Solvent Effects on Organolithiums : Reich, H. J. "Role of Organoselenium Chemistry in Organic Synthesis." Accounts of Chemical Research, 1979.

  • Reactivity of

    
    -Seleno Silanes : Krief, A., et al. "Synthesis of Vinyl Selenides via Organoselenium/Silicon Reagents." Chemical Reviews, 1980. 
    
  • Lithiation Safety & Protocols : Gau, M. R., & Zdilla, M. J.[3][4] "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Visualized Experiments, 2016.[3][4]

  • Stereocontrol in Peterson Reactions: Chan, T. H. "Alkene Synthesis via

    
    -Functionalized Organosilicon Compounds." Accounts of Chemical Research, 1977. 
    

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Trimethyl((phenylseleno)methyl)silane, a versatile reagent in organic synthesis, presents a complex hazard profile that demands a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a detailed operational plan rooted in the chemical principles governing its reactivity and toxicity. Our objective is to provide researchers, scientists, and drug development professionals with a self-validating system for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Core Hazard Profile: Understanding the "Why"

A thorough understanding of the hazards associated with Trimethyl((phenylseleno)methyl)silane is non-negotiable and dictates every procedural step that follows. This compound is not a singular threat but a multi-faceted one, combining the risks of flammability, acute toxicity, and significant environmental danger.

The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.[1][2]

Hazard ClassGHS Hazard StatementSignal WordRationale and Implication for Disposal
Physical Hazard H225: Highly flammable liquid and vapour[1]DangerStrict exclusion of ignition sources is mandatory. Waste must be stored in grounded, sealed containers to prevent vapor accumulation and static discharge.[1][3]
Acute Toxicity H301/H331: Toxic if swallowed or if inhaled[2]DangerAll handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation. Ingestion risk necessitates a strict no-eating/drinking policy in the lab and immediate hand washing after handling.
Skin/Eye Irritation H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]WarningImpervious gloves (e.g., nitrile), a lab coat, and chemical safety goggles are the minimum required Personal Protective Equipment (PPE).
Target Organ Toxicity H335: May cause respiratory irritation[1]H373: May cause damage to organs through prolonged or repeated exposure[2]WarningThis underscores the importance of minimizing exposure through engineering controls (fume hood) and consistent use of PPE. The chronic effects amplify the need for meticulous cleanup and waste management.
Environmental Hazard H410: Very toxic to aquatic life with long lasting effects[2]WarningThis is a critical disposal consideration. Under no circumstances should this compound or its rinseate be disposed of down the drain.[4] All waste is considered hazardous environmental waste.

Pre-Disposal Operations: A Framework for Safety

Safe disposal begins long before the waste container is full. It is integrated into the entire lifecycle of the chemical in the laboratory.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations, including weighing, transfers, reaction workups, and waste consolidation, must be performed inside a certified chemical fume hood to mitigate the high inhalation toxicity and flammability risks.[3]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for specific breakthrough times).

    • Skin Protection: A flame-resistant lab coat and closed-toe shoes are required.

Waste Segregation: The First Step in Disposal

Proper segregation is paramount to prevent dangerous cross-reactions in the waste container.

  • Designate a Specific Waste Stream: Establish a dedicated hazardous waste container for "Halogenated/Organometallic Waste" or a more specific "Organoselenium Waste" stream, as per your institution's guidelines.

  • Avoid Incompatibilities: Do not mix organoselenium waste with strong oxidizers, acids, or bases in the same container.[5] Mixing can lead to exothermic reactions or the generation of highly toxic gases.

Step-by-Step Disposal and Decontamination Protocol

The following workflow provides a systematic approach to managing Trimethyl((phenylseleno)methyl)silane waste from generation to final pickup.

Workflow for Trimethyl((phenylseleno)methyl)silane Waste Management

G cluster_2 Final Disposal A Neat Reagent or Reaction Mixtures E Collect in Labeled, Sealed Liquid Waste Container A->E B Contaminated Solvents (e.g., from chromatography) B->E C Contaminated Labware (Glassware, Syringes) F Triple Rinse with Solvent; Collect Rinseate as Waste C->F D Contaminated Solid Waste (Gloves, Wipes, Silica) H Collect in Labeled, Sealed Solid Waste Bag/Container D->H I Store in Satellite Accumulation Area E->I F->E Rinseate G Decontaminate with Oxidizing Solution (e.g., Bleach) F->G H->I J Arrange Pickup by Institutional EHS I->J

Caption: Waste management workflow from generation to EHS collection.

Experimental Protocol

1. Collection of Liquid Waste:

  • Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. Ensure it is made of a compatible material (e.g., polyethylene-lined steel or glass) and has a screw-top cap.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "Trimethyl((phenylseleno)methyl)silane," and list any solvents present.[6] Affix the appropriate hazard pictograms (flammable, toxic, environmental hazard).

  • Transfer: Using a funnel, carefully pour waste solutions and neat chemical residues into the container. Perform this action inside a fume hood.

  • Closure: Keep the container securely capped at all times, except when adding waste.[7] Do not fill the container beyond 80% capacity to allow for vapor expansion.[8]

2. Decontamination of Laboratory Equipment:

  • Rationale: Residual organoselenium compounds can cling to surfaces and are notoriously malodorous and toxic.[9] A two-step cleaning process is essential.

  • Step 2a: Initial Solvent Rinse: Rinse all contaminated glassware, syringes, and stir bars with a small amount of a suitable solvent (e.g., acetone or ethanol). Crucially, this first rinseate is contaminated and must be collected in your hazardous liquid waste container. [4] Repeat this rinse two more times.

  • Step 2b: Oxidative Decontamination: Prepare a decontamination solution, such as a 10% solution of household bleach (sodium hypochlorite), in a designated basin within the fume hood. Submerge the solvent-rinsed items in this solution for at least one hour. The oxidizing nature of bleach helps to break down the selenium-carbon bond, converting the compound to less volatile and less toxic inorganic selenium species.[9] After decontamination, the items can be washed normally.

3. Management of Contaminated Solid Waste:

  • Collection: All disposable items that have come into contact with the chemical, including gloves, weighing paper, pipette tips, and absorbent wipes used for minor spills, must be treated as hazardous waste.[4]

  • Packaging: Collect these items in a heavy-duty, transparent plastic bag or a designated solid waste container.[8] Label the bag/container clearly as "Hazardous Solid Waste" with the name of the chemical contaminant.

4. Final Storage and Disposal:

  • Storage: Store both liquid and solid hazardous waste containers in a designated and properly signed Satellite Accumulation Area (SAA).[7] This area should be away from ignition sources and incompatible materials.

  • Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[7] Do not attempt to dispose of this waste through any other channel. The ultimate disposal will be handled by a licensed hazardous waste facility, which is equipped to manage and treat toxic selenium waste in compliance with EPA regulations.[10]

The Chemistry of Selenium Waste Treatment

While laboratory-scale chemical neutralization of bulk waste is not recommended, understanding the industrial approach provides valuable context. Regulatory bodies like the EPA classify selenium as a hazardous waste (D010), with a toxicity characteristic leaching procedure (TCLP) limit of 1.0 mg/L.[10][11] To meet these standards, specialized treatment is required. One established method involves the acidification of the selenium-containing solution followed by treatment with a reducing agent like sodium sulfite. This process converts soluble selenium compounds into solid, elemental selenium, which is significantly less bioavailable and less mobile in the environment, allowing it to be safely filtered and landfilled in a designated hazardous waste facility.[12]

By adhering to the meticulous collection and segregation procedures outlined above, you ensure that your laboratory's waste stream can be safely handled and effectively treated by professionals using these advanced methods.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Provided by Google.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Provided by Google.
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Provided by Google.
  • Material Safety Data Sheet - Trimethyl(pentafluorophenyl)silane, 98% - Cole-Parmer. (N.D.). Provided by Google.
  • Trimethyl((phenylseleno)methyl)silane | C10H16SeSi | CID 92078 - PubChem.
  • Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds - Drexel University. (N.D.). Provided by Google.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). Provided by Google.
  • SAFETY DATA SHEET - Airgas. (2015). Provided by Google.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Selenium - NCBI Bookshelf. (N.D.).
  • Chemical Waste - MIT EHS. Massachusetts Institute of Technology.
  • Handling Laboratory Waste. Tokyo Metropolitan University.
  • Organoselenium chemistry - Reddit. (2017). Reddit.
  • Selenium - NIOSH Pocket Guide to Chemical Hazards - CDC. (N.D.). Centers for Disease Control and Prevention.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Purdue University.
  • EPA Hazardous Waste Codes - ESSR. University of Southern California.
  • RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant - ALS Global. (2023).

Sources

Personal Protective Equipment & Handling Guide: Trimethyl((phenylseleno)methyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Trimethyl((phenylseleno)methyl)silane is a specialized reagent combining the toxicity of organoseleniums with the lipophilicity of organosilanes. Unlike inorganic selenium, the organic ligands facilitate rapid dermal absorption, while the silyl group increases volatility.

Primary Hazards:

  • Acute Toxicity: Potentially fatal if swallowed or inhaled.[1]

  • Dermal Permeation: The lipophilic nature allows it to bypass standard glove barriers more rapidly than inorganic salts.[1]

  • Extreme Stench: Possesses a penetrative, garlic-like odor detectable at ppb levels.[1] Poor handling will contaminate laboratory infrastructure and personnel.[1]

The Golden Rule: Treat this compound as a "self-indicating" hazard.[1] If you can smell it, your containment has already failed.[1]

Risk Mechanism & Engineering Controls

The Mechanism of Hazard

The danger lies in the Se(II) oxidation state. In this reduced form, the selenium is volatile and reactive.

  • Safety Strategy: The goal of all PPE and protocols is to prevent exposure to Se(II) and, upon disposal, to chemically oxidize it to Se(IV) or Se(VI) (selenoxide/selenone), which are non-volatile and odorless solids.

Engineering Controls (Primary Barrier)

PPE is the last line of defense. The primary barrier is the Fume Hood .

  • Face Velocity: Must be certified >100 fpm (0.5 m/s).

  • Airflow: Work at least 6 inches inside the sash.[1]

  • Trap Setup: All vacuum lines must have a secondary cold trap and a bleach bubbler exhaust to prevent pump oil contamination.[1]

PPE Matrix: The Defense Layer

Standard laboratory PPE is insufficient.[1] The following matrix is based on permeation kinetics for lipophilic organometallics.

PPE Selection Logic Diagram

PPE_Selection Start Task Assessment Scale_Check Scale of Reaction? Start->Scale_Check Small_Scale < 5 mmol / Analytical Scale_Check->Small_Scale Large_Scale > 5 mmol / Prep Scale Scale_Check->Large_Scale Glove_Decision_1 Double Nitrile (Min 5 mil) Small_Scale->Glove_Decision_1 Body_Protection Standard Lab Coat Small_Scale->Body_Protection Glove_Decision_2 Laminate (Silver Shield) Liner + Nitrile Outer Large_Scale->Glove_Decision_2 Body_Protection_High Tyvek Sleeves/Apron + Lab Coat Large_Scale->Body_Protection_High Resp_Check Work Outside Hood? Glove_Decision_1->Resp_Check Glove_Decision_2->Resp_Check Resp_No No Respiratory PPE Req. Resp_Check->Resp_No Inside Hood Resp_Yes Full Face Respirator (P100 + Organic Vapor) Resp_Check->Resp_Yes Spill/Outside

Figure 1: Decision logic for PPE selection based on experimental scale and location.

Detailed Specifications Table
Protection ZoneRecommendationTechnical Rationale
Hand (Primary) Laminate (Silver Shield/4H) Critical: Standard nitrile has a breakthrough time of <15 mins for organoseleniums.[1] Laminate offers >480 mins protection.[1]
Hand (Dexterity) Double Nitrile (Outer) Wear disposable nitrile over the laminate gloves to improve grip and prevent the laminate from snagging.
Eye/Face Chemical Goggles Safety glasses are insufficient.[1] Vapors are lacrimators; liquid splash causes severe corneal damage.[1]
Body Lab Coat + Tyvek Apron Cotton lab coats absorb stench.[1] Use a disposable Tyvek apron or sleeves for preparative scales to prevent clothing contamination.[1]
Respiratory P100 + OV Cartridge Only required for spills.[1] Do not rely on respirators for routine handling; use the fume hood.[1]

Operational Protocol: The "Zero-Smell" Workflow

This protocol uses a Self-Validating System : If you smell garlic, the protocol has failed.

Step 1: The Bleach Trap (Mandatory Setup)

Before opening the bottle, set up the neutralization system.

  • Prepare a flask with 10% Sodium Hypochlorite (Bleach) .[1]

  • Connect the reaction vessel exhaust (or vacuum pump exhaust) to bubble through this solution.[1]

  • Mechanism:

    
     (Non-volatile Selenoxide).[1]
    
Step 2: Transfer Techniques
  • Liquids: Never pour. Use a gas-tight syringe or cannula transfer.[1]

  • Positive Pressure: Maintain a slight positive pressure of Nitrogen/Argon in the source bottle to prevent back-suction of air.

  • Needle Disposal: Do not uncap needles. Wipe the needle exterior with a bleach-soaked Kimwipe immediately after withdrawal, then discard into a dedicated "Stench Waste" container inside the hood.

Step 3: Decontamination & Cleanup

Do not wash glassware directly in the sink.[1]

  • Quench: Add dilute bleach (10%) to the reaction flask slowly (Exothermic!).

  • Soak: Let glassware soak in a bleach bath inside the hood for 24 hours.

  • Validation: Smell the glassware (cautiously). If the garlic odor persists, soak longer.

Operational Workflow Diagram

Handling_Workflow Setup 1. Setup Bleach Trap (Oxidation System) Transfer 2. Cannula/Syringe Transfer (Closed System) Setup->Transfer Secure Reaction 3. Reaction Transfer->Reaction Quench 4. Oxidative Quench (Add Bleach) Reaction->Quench Complete Quench->Quench Smell Persists? Soak Longer Waste 5. Segregated Disposal (Heavy Metal Waste) Quench->Waste Odorless?

Figure 2: The "Zero-Smell" workflow emphasizing oxidative quenching before disposal.

Emergency Response

Exposure Scenarios[1][2][3]
  • Skin Contact:

    • Immediate: Remove contaminated clothing/gloves.[1][2][3][4]

    • Wash: Rinse with copious soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) as they increase skin permeability.[1]

    • Medical: Seek medical attention. Selenium absorption can have delayed systemic effects.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[1]

Spill Management (< 10 mL)
  • Evacuate the immediate area.

  • Don PPE: Double gloves (Laminate), Goggles, Respirator (OV/P100).[1]

  • Neutralize: Cover the spill with a slurry of Bleach and Sand/Vermiculite .[1]

  • Wait: Allow 30 minutes for oxidation.

  • Collect: Scoop into a jar labeled "Selenium Waste - Toxic."

References

  • National Institutes of Health (NIH) - PubChem. Trimethyl((phenylseleno)methyl)silane Compound Summary.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Selenium and Compounds (as Se) - Occupational Safety and Health Standards.[1] Available at: [Link]

  • UCLA Chemistry & Biochemistry Safety. Standard Operating Procedures for Using Stench Chemicals (Bleach Trap Protocols). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.